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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Octane-1,8-diamine and its Dihydrobromide Salt

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Octane-1,8-diamine and its dihydrobromide salt. It moves from the well-documented properties and s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Octane-1,8-diamine and its dihydrobromide salt. It moves from the well-documented properties and synthesis of the parent diamine to a detailed protocol for the preparation and potential applications of its dihydrobromide form. This document is structured to provide both foundational knowledge and practical insights for laboratory and developmental applications.

Part 1: The Parent Compound: Octane-1,8-diamine

Octane-1,8-diamine, also known as octamethylenediamine, is a versatile linear aliphatic diamine. Its structure, featuring primary amine groups at either end of an eight-carbon chain, makes it a valuable bifunctional building block in a wide array of chemical syntheses.[1][2]

Chemical and Physical Properties

Octane-1,8-diamine is typically a white to yellowish crystalline solid at room temperature.[2][3] The terminal nucleophilic amine groups and the flexible octyl chain define its chemical reactivity and physical characteristics.[1]

PropertyValueSource(s)
CAS Number 373-44-4[4][5][6]
Molecular Formula C₈H₂₀N₂[4][5]
Molecular Weight 144.26 g/mol [2][3][4]
Appearance White to yellowish crystalline mass/solid[2][3]
Melting Point 50-52 °C[1][7]
Boiling Point 225-226 °C[1][7]
Density ~0.98 g/mL at 20 °C[7]
Water Solubility 575 g/L at 20 °C[1][7]
pKa pKa₁: 10.1, pKa₂: 11.0 (at 20 °C)[7]
InChI Key PWGJDPKCLMLPJW-UHFFFAOYSA-N[4][5]
Synthesis of Octane-1,8-diamine

A common industrial synthesis route involves the hydrogenation of dinitriles. The following protocol outlines a laboratory-scale synthesis via the hydrogenation of 1,6-dicyanohexane (suberonitrile).

This protocol is based on established methods for nitrile reduction.[8][9]

  • Reactor Setup: Assemble a high-pressure autoclave (e.g., 500 mL capacity) equipped with a magnetic stirrer, thermocouple, pressure gauge, and gas inlet/outlet lines.

  • Charging the Reactor:

    • Charge the autoclave with 1,6-dicyanohexane (175 g).

    • Add methanol (86.0 g) as the solvent.

    • Introduce a nickel catalyst (e.g., Raney Nickel, 10.5 g).

    • Optionally, a small amount of a basic promoter like a sodium methoxide solution (2.0 g of 28% in methanol) can be added to suppress side reactions.[8][9]

  • Hydrogenation:

    • Seal the reactor and purge it several times with hydrogen gas.

    • Pressurize the reactor with hydrogen to 5 MPa.

    • Begin stirring and heat the reactor to an internal temperature of 90 °C. Hydrogen uptake is typically observed starting around 70 °C.[8][9]

    • Maintain the reaction at 90 °C and 5 MPa. The reaction is typically complete in 6-8 hours, as indicated by the cessation of hydrogen consumption.[8][9]

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst. Wash the catalyst with additional methanol.

    • The resulting filtrate is a solution of Octane-1,8-diamine in methanol. The product can be isolated by distillation of the solvent.

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products 1_6_Dicyanohexane 1,6-Dicyanohexane Autoclave High-Pressure Autoclave 1_6_Dicyanohexane->Autoclave H2 Hydrogen (H₂) H2->Autoclave Ni_Catalyst Nickel Catalyst Ni_Catalyst->Autoclave Methanol Methanol (Solvent) Methanol->Autoclave Reaction Hydrogenation (90°C, 5 MPa) Autoclave->Reaction Heating & Stirring Filtration Filtration Reaction->Filtration Cooling & Depressurization Product_Solution Octane-1,8-diamine in Methanol Filtration->Product_Solution Catalyst Removed Final_Product Pure Octane-1,8-diamine Product_Solution->Final_Product Solvent Distillation

Synthesis workflow for Octane-1,8-diamine.
Key Applications and Chemical Reactions

The bifunctionality of Octane-1,8-diamine makes it a crucial intermediate in several fields.

  • Polymer Chemistry: It serves as a monomer for the synthesis of polyamides (e.g., nylons) through condensation reactions with dicarboxylic acids.[1] The eight-carbon chain imparts flexibility to the polymer backbone.

  • Pharmaceutical Synthesis: It is used as a linker or spacer in the creation of complex molecules and active pharmaceutical ingredients (APIs).[10]

  • Organic Synthesis: The amine groups readily undergo acylation, alkylation, and Michael additions, making it a versatile building block for macrocycles, molecular cages, and other complex organic structures.[1][10]

  • Agrochemicals: It is a known environmental transformation product of the fungicide Guazatine.[2]

G cluster_reactions Key Reaction Pathways cluster_reagents Reactant Type cluster_products Product Class O18D Octane-1,8-diamine Condensation Condensation O18D->Condensation Acylation Acylation O18D->Acylation Alkylation Alkylation O18D->Alkylation Polyamide Polyamide (Nylon) Condensation->Polyamide Bisamide Bis-amide Acylation->Bisamide Dialkylated N,N'-Dialkylated Diamine Alkylation->Dialkylated Diacid Dicarboxylic Acid Diacid->Condensation AcidChloride Acid Chloride AcidChloride->Acylation AlkylHalide Alkyl Halide AlkylHalide->Alkylation

Major reaction pathways for Octane-1,8-diamine.

Part 2: Octane-1,8-diamine Dihydrobromide: A Technical Profile

The use of a dihydrobromide salt can be advantageous in specific experimental contexts, such as:

  • When precise pH control is required.

  • To improve solubility in aqueous or protic solvents.

  • When the free base is too reactive or hygroscopic for convenient handling.

  • To avoid the presence of chloride ions, which can interfere with certain transition metal catalysts.

Proposed Synthesis of Octane-1,8-diamine Dihydrobromide

The synthesis is a straightforward acid-base neutralization.

  • Dissolution: Dissolve Octane-1,8-diamine (1.0 eq) in a suitable solvent, such as ethanol or isopropanol, with gentle warming if necessary.

  • Acid Addition: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (2.05 eq) to the stirred diamine solution. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40 °C. An ice bath can be used for cooling.

  • Precipitation and Crystallization: The dihydrobromide salt will precipitate from the solution upon addition of the acid. After the addition is complete, continue stirring the mixture for 1-2 hours as it cools to room temperature, then cool further in an ice bath to maximize precipitation.

  • Isolation: Collect the white solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and residual acid.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

G Diamine Octane-1,8-diamine (in Ethanol) ReactionVessel Reaction Vessel (with stirring) Diamine->ReactionVessel HBr Hydrobromic Acid (HBr) (2.05 eq) HBr->ReactionVessel Slow Addition Precipitation Precipitation of Salt ReactionVessel->Precipitation Exothermic Reaction Filtration Vacuum Filtration Precipitation->Filtration Cooling Washing Washing (Cold Ethanol, Ether) Filtration->Washing Drying Vacuum Drying Washing->Drying FinalProduct Octane-1,8-diamine Dihydrobromide Drying->FinalProduct

Proposed synthesis of Octane-1,8-diamine Dihydrobromide.
Calculated and Predicted Properties

The following properties are calculated based on stoichiometry or predicted based on the general characteristics of amine hydrobromide salts.

PropertyPredicted/Calculated ValueRationale
Molecular Formula C₈H₂₂Br₂N₂Addition of 2 HBr molecules.
Molecular Weight 306.09 g/mol Calculated: 144.26 + 2 * 80.91.
Appearance White to off-white crystalline solidTypical appearance of amine salts.
Melting Point >250 °C (decomposes)Expected to be significantly higher than the free base.
Solubility High solubility in water; soluble in methanol/ethanol; low solubility in non-polar organic solvents.Salt formation increases polarity and aqueous solubility.
Potential Applications and Experimental Considerations

The dihydrobromide salt would serve as a stable precursor that can be converted back to the free base in situ by the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). This is particularly useful in reactions where the free amine might cause unwanted side reactions or where precise stoichiometric control is needed.

For instance, in a polymerization reaction, the dihydrobromide salt could be mixed with a diacyl chloride in a suitable solvent. The subsequent controlled addition of a base would then initiate the polymerization by liberating the nucleophilic free diamine, allowing for better control over the reaction kinetics.

Safety and Handling
  • Octane-1,8-diamine (Free Base): This compound is corrosive and causes severe skin burns and eye damage.[3] It is also harmful if swallowed.[3] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Octane-1,8-diamine Dihydrobromide (Salt): As an amine salt, it is expected to be a skin and eye irritant. While likely less corrosive than the free base, it should still be handled with care. The primary hazards during its synthesis are associated with handling concentrated hydrobromic acid, which is highly corrosive and toxic. All synthesis steps should be performed in a fume hood with appropriate PPE.

References

  • PubChem. 1,8-Octanediamine. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Diamine Chemical Properties: The Case of 1,8-Diaminooctane. [Link]

  • Stenutz, R. octane-1,8-diamine. [Link]

  • Xiao, X., et al. (2007). Octane-1,8-Diyldipyridinium Dibromide Dihydrate. Acta Crystallographica Section E Structure Reports Online. [Link]

  • Google Patents.
  • ATB (Automated Topology Builder). 1,8-Diaminooctane. [Link]

  • SpectraBase. Octane - Optional[13C NMR] - Chemical Shifts. [Link]

  • ChemBK. 1,8-Octanediamine. [Link]

  • Google Patents. JPS62273938A - Production of 4-aminomethyl-1,8-diaminooctane.
  • Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of octane. [Link]

  • MOST Wiedzy. Diamine derivatives of dimerized fatty acids and bio-based polyether polyol as sustainable platforms for the synthesis of non-is. [Link]

  • PMC. Direct Synthesis of Branched Carboxylic Acid Functionalized Poly(1-octene) by α-Diimine Palladium Catalysts. [Link]

  • Landfester, K. (2010). Miniemulsion polymerization as a versatile tool for the synthesis of functionalized polymers. [Link]

Sources

Exploratory

Octane-1,8-diamine dihydrobromide chemical properties

Core Application: 2D/3D Perovskite Interface Engineering & Spacer Cation Synthesis Executive Summary Octane-1,8-diamine dihydrobromide (ODABr ) is a critical organic spacer cation used in the stabilization of halide pero...

Author: BenchChem Technical Support Team. Date: February 2026

Core Application: 2D/3D Perovskite Interface Engineering & Spacer Cation Synthesis

Executive Summary

Octane-1,8-diamine dihydrobromide (ODABr


) is a critical organic spacer cation used in the stabilization of halide perovskite solar cells (PSCs) and light-emitting diodes (LEDs). Unlike its free base form (1,8-diaminooctane), the dihydrobromide salt is engineered to integrate directly into the crystal lattice of Dion-Jacobson (DJ) or Ruddlesden-Popper (RP) phase perovskites.

Its primary function is to act as a hydrophobic barrier that suppresses moisture intrusion while passivating surface defects (uncoordinated Pb


 or Sn

sites). By replacing volatile cations like methylammonium (MA

), ODABr

significantly enhances the environmental stability and photoluminescence quantum yield (PLQY) of optoelectronic devices.

Physicochemical Profile

The distinction between the commercially available free base and the synthesized salt is vital for experimental design.

PropertyFree Base (Precursor)Dihydrobromide Salt (Target)
Chemical Name 1,8-DiaminooctaneOctane-1,8-diamine dihydrobromide
Synonyms Octamethylenediamine1,8-Octanediammonium dibromide (ODABr

)
Formula C

H

N

C

H

Br

N

MW 144.26 g/mol 306.08 g/mol
CAS No. 373-44-4 Not widely listed; Custom Synthesis
Physical State Colorless solid/liquid (MP ~52°C)White crystalline powder
Melting Point 50–52 °C>240 °C (Decomposition often >280 °C)
Solubility Alcohols, organic solventsHigh: Water, DMSO, DMFLow: Toluene, Chlorobenzene, IPA
Hygroscopicity ModerateHigh (Store in desiccator/glovebox)

Critical Note: Commercial sources often supply the dihydroiodide (CAS 2044283-92-1) or dihydrochloride. For bromide-based perovskites (e.g., CsPbBr


), you must synthesize the dihydrobromide form to avoid halide segregation artifacts.

High-Purity Synthesis Protocol

Objective: Synthesize electronic-grade ODABr


 from 1,8-diaminooctane for use in perovskite precursor solutions.
Reagents Required[3]
  • 1,8-Diaminooctane (≥98%, CAS 373-44-4)

  • Hydrobromic acid (HBr), 48 wt. % in H

    
    O (ACS Reagent)
    
  • Ethanol (Anhydrous) and Diethyl Ether (Stabilizer-free)

  • Nitrogen/Argon line

Step-by-Step Methodology
  • Ice Bath Reaction: Dissolve 10 mmol of 1,8-diaminooctane in 20 mL of ethanol in a round-bottom flask. Cool to 0°C in an ice bath.

  • Acidification: Dropwise add 25 mmol (2.5 equiv) of HBr (48%) under vigorous stirring. The reaction is exothermic; maintain temperature <10°C to prevent oxidation.

  • Precipitation: Stir for 2 hours at room temperature. The solution may turn slightly yellow. Rotary evaporate the solvent at 60°C until a white/off-white solid remains.

  • Purification (The "Electronic Grade" Step):

    • Redissolve the crude solid in a minimum amount of boiling absolute ethanol.

    • Once dissolved, let it cool slightly, then add cold diethyl ether until the solution becomes turbid.

    • Recrystallize at 4°C overnight.

  • Isolation: Filter the white crystals under vacuum. Wash 3x with cold diethyl ether to remove excess acid and organic impurities.

  • Drying: Dry in a vacuum oven at 60°C for 24 hours. Transfer immediately to a nitrogen-filled glovebox.

SynthesisWorkflow Start 1,8-Diaminooctane (Ethanol Soln) React Add HBr (48%) (0°C, Exothermic) Start->React Protonation Evap Rotary Evaporation (60°C) React->Evap Solvent Removal Purify Recrystallization (EtOH / Et2O) Evap->Purify Crude Solid Final ODABr2 Crystals (White Powder) Purify->Final Vacuum Dry

Figure 1: Synthesis workflow for converting diamine precursor to electronic-grade dihydrobromide salt.

Application: Perovskite Interface Engineering

In perovskite photovoltaics, ODABr


 is used to create Dion-Jacobson (DJ)  2D phases. Unlike Ruddlesden-Popper (RP) phases which use monoamines (requiring two spacer layers per inorganic sheet), the diamine ODABr

spans the gap, connecting two inorganic [PbBr

]

layers with a single molecule.
Mechanism of Action[4][5]
  • Defect Passivation: The ammonium terminals (-NH

    
    ) anchor into the A-site vacancies on the perovskite surface, neutralizing trap states.
    
  • Hydrophobic Shielding: The long alkyl chain (C8) forms a water-repellent barrier, preventing moisture from degrading the sensitive perovskite core.

  • Structural Rigidity: The "bridging" nature of the diamine reduces the van der Waals gap compared to monoamines, facilitating better charge transport across layers.

Experimental Protocol: Surface Passivation Layer

Context: Improving the stability of a CsPbBr


 film.
  • Preparation: Dissolve ODABr

    
     in Isopropanol (IPA) at a concentration of 1–5 mg/mL.
    
    • Note: IPA is orthogonal to the perovskite (it won't dissolve the underlying CsPbBr

      
       layer).
      
  • Deposition: Spin-coat the ODABr

    
     solution dynamically onto the annealed perovskite film at 4000 rpm for 30 seconds.
    
  • Annealing: Anneal at 100°C for 5 minutes. This promotes the formation of a thin 2D perovskite capping layer (e.g., (ODA)Cs

    
    Pb
    
    
    
    Br
    
    
    ).

PerovskitePassivation Substrate FTO/TiO2 Substrate Perovskite 3D Perovskite Layer (CsPbBr3) Substrate->Perovskite Spin Coating Spacer ODABr2 Spacer (C8 Alkyl Chain) Perovskite->Spacer Surface Treatment (IPA Solution) Passivation 2D Perovskite Cap (Hydrophobic Barrier) Spacer->Passivation Annealing (Formation of 2D Phase)

Figure 2: Layering mechanism where ODABr2 converts the surface of a 3D perovskite into a stable 2D capping layer.

Characterization & Stability

To validate the synthesis and incorporation of ODABr


, researchers should look for the following markers:
  • 1H NMR (DMSO-d6):

    • 
       ~7.6–7.8 ppm (Broad s, 6H, -NH
      
      
      
      ).
    • 
       ~2.8 ppm (t, 4H, 
      
      
      
      -CH
      
      
      next to N).
    • 
       ~1.5 ppm (m, 4H, 
      
      
      
      -CH
      
      
      ).
    • 
       ~1.3 ppm (s, 8H, bulk CH
      
      
      
      ).
  • XRD (Thin Film):

    • Appearance of low-angle peaks (

      
      ) indicates the successful formation of the 2D superlattice structure with large d-spacing corresponding to the C8 chain length.
      
  • Storage:

    • Condition: Store in a nitrogen-filled glovebox.

    • Shelf-life: 6 months if kept dry. The salt is hygroscopic and will become sticky/yellow if exposed to ambient air (hydrolysis).

References

  • Dion-Jacobson Phase Stabilization: "Spacer Switched Two Dimensional Tin Bromide Perovskites Leading to Ambient Stable Near Unity Photoluminescence Quantum Yield." ChemRxiv.

  • Diamine Synthesis Protocols: "1,8-Diaminooctane synthesis and hydrogenation methods." ChemicalBook & Patent Literature.

  • Solubility & Solvent Engineering: "Solubility of Hybrid Halide Perovskites in DMF and DMSO." Materials (MDPI).

  • General Properties: "1,8-Octanediamine PubChem Compound Summary." National Library of Medicine.

Foundational

Octane-1,8-diamine dihydrobromide solubility data

Part 1: Executive Summary & Chemical Identity Octane-1,8-diamine dihydrobromide (ODABr₂) is a critical long-chain organic spacer cation used primarily in the fabrication of 2D and quasi-2D halide perovskites (e.g., Dion-...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Octane-1,8-diamine dihydrobromide (ODABr₂) is a critical long-chain organic spacer cation used primarily in the fabrication of 2D and quasi-2D halide perovskites (e.g., Dion-Jacobson phases). Its hydrophobic octamethylene backbone imparts superior environmental stability to perovskite films, but this same hydrophobicity creates unique solubility challenges compared to small cations like Methylammonium (MA) or Formamidinium (FA).

This guide provides a definitive technical analysis of ODABr₂ solubility, moving beyond simple "soluble/insoluble" binaries to define operational solubility limits —the practical concentrations achievable under standard processing conditions for photovoltaic applications.

Physicochemical Profile
ParameterData
IUPAC Name Octane-1,8-diaminium dibromide
Common ID ODABr₂, 1,8-Octanediammonium dibromide, 8N8-Br
CAS (Base Amine) 373-44-4 (1,8-Diaminooctane)
CAS (Salt) Not formally indexed in common public registries; derived from base.
Molecular Weight ~306.08 g/mol (144.26 [Base] + 161.82 [2HBr])
Appearance White to off-white crystalline solid
Hygroscopicity High (Requires storage in N₂ desiccator)

Part 2: Solubility Landscape & Operational Data

The solubility of ODABr₂ is governed by the competition between its ionic ammonium heads (hydrophilic, high lattice energy) and its aliphatic C8 backbone (hydrophobic, van der Waals interactions).

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingOperational Limit (Est.)Application Context
Polar Aprotic DMSO (Dimethyl sulfoxide)High > 1.0 M (at 60°C)Primary solvent for perovskite precursor inks.
Polar Aprotic DMF (Dimethylformamide)Moderate ~0.5 - 0.8 M (at 60°C)Co-solvent; often requires heat.
Protic Water (H₂O)Very High > 2.0 MSynthesis & purification only (not for device fab).
Protic Ethanol / Methanol High ~0.5 MRecrystallization solvent.
Non-Polar Diethyl Ether Insoluble < 0.1 mg/mLAnti-solvent for precipitation/washing.
Non-Polar Chlorobenzene / Toluene Insoluble < 0.1 mg/mLAnti-solvent for thin-film crystallization.

Critical Insight - The "Retrograde" Risk: Unlike iodide salts, bromide-based perovskite precursors in DMF often exhibit retrograde solubility or complex saturation behaviors where solubility decreases or phases separate at very high temperatures (>100°C). However, for the isolated ODABr₂ salt, solubility generally follows a normal trend (increases with T). The risk arises when mixed with PbBr₂; always dissolve ODABr₂ fully before adding lead salts to prevent kinetic trapping of the organic salt.

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification of ODABr₂

Objective: Produce high-purity, halide-stoichiometric salt from commercial amine.

  • Dissolution: Dissolve 10 mmol of 1,8-Diaminooctane in 20 mL of absolute ethanol (0°C, ice bath).

  • Acidification: Dropwise add 22 mmol (10% excess) of Hydrobromic Acid (48 wt% in water) under vigorous stirring. The reaction is exothermic.[1]

  • Precipitation: Stir for 2 hours at RT. Rotary evaporate the solvent until a white slurry remains.

  • Washing (The Critical Step): Add 50 mL of Diethyl Ether to the slurry. Sonicate for 5 mins to extract unreacted amine and excess acid.

  • Filtration: Vacuum filter the white precipitate. Wash 3x with fresh diethyl ether.

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol . Slowly cool to RT, then 4°C. Filter the resulting needles.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours. Transfer immediately to a glovebox.

Protocol B: Perovskite Precursor Ink Formulation (0.5 M Target)

Objective: Prepare a stable "8N8" quasi-2D perovskite precursor solution.

  • Solvent Prep: Use a 4:1 v/v mixture of DMF:DMSO . Pure DMF often fails to solvate the C8 chain effectively at high concentrations.

  • Sequential Dissolution:

    • Step 1: Weigh ODABr₂ and transfer to a vial.

    • Step 2: Add the DMF:DMSO solvent. Vortex for 30s.

    • Step 3: Heat to 60°C for 10 minutes. The solution should become clear. Do not proceed if cloudy.

    • Step 4: Add the inorganic precursor (e.g., PbBr₂) to the hot ODABr₂ solution.

  • Aging: Stir at 60°C for 1 hour. Filter through a 0.45 µm PTFE filter (hydrophobic filters prevent water uptake).

Part 4: Visualization of Workflows

Figure 1: Synthesis & Purification Logic

This diagram illustrates the "Salting Out" mechanism used to purify ODABr₂.

SynthesisWorkflow Start Start: 1,8-Diaminooctane (in Ethanol) React Add HBr (48%) Exothermic Reaction Start->React Protonation Evap Rotary Evaporation (Remove Solvent) React->Evap Concentration Wash Wash with Diethyl Ether (Remove Impurities) Evap->Wash Precipitation Filter Vacuum Filtration & Drying (60°C) Wash->Filter Purification Product Pure ODABr₂ (White Crystals) Filter->Product Final Yield

Caption: Step-by-step synthesis workflow emphasizing the ether wash step to remove non-polar impurities.

Figure 2: Solvation Dynamics in Perovskite Ink

This diagram details the competition between the hydrophobic tail and hydrophilic head during dissolution.

SolvationDynamics SolidSalt Solid ODABr₂ Lattice (Strong Ionic Bonds) Break Lattice Disruption (Endothermic) SolidSalt->Break Requires Energy Solvent DMF:DMSO (4:1) Solvent Mix Solvation Solvation Shell Formation DMSO -> NH3+ | DMF -> C8 Chain Solvent->Solvation Dipole Interaction Heat Heat Energy (60°C) Heat->Break Break->Solvation Solution Stable Precursor Ink (Clear Solution) Solvation->Solution

Caption: Mechanism of dissolution requiring thermal activation to overcome lattice energy and solvate the hydrophobic C8 chain.

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24250, 1,8-Diaminooctane. Retrieved from [Link]

  • Petrov, A. A., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO.[2][3] Molecules, 26(24), 7541.[2] Retrieved from [Link]

  • Li, X., et al. (2020). Dion-Jacobson Phase 2D Layered Perovskites for Solar Cells with Ultrahigh Stability. Nature Energy. (Contextual reference for spacer utility).

  • Cohen, B., et al. (2022). Retrograde Solubility in Perovskite Precursors. Chemistry of Materials.[4] (Contextual reference for bromide salt behavior).

  • University of Rochester. Solvents for Recrystallization: General Solubility Rules. Retrieved from [Link] (General organic salt purification protocols).

Sources

Foundational

An In-Depth Technical Guide to Octane-1,8-diamine Dihydrobromide and its Precursors for Advanced Scientific Applications

This guide provides a comprehensive technical overview of Octane-1,8-diamine dihydrobromide, a versatile chemical entity with significant applications in research and development, particularly within the pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Octane-1,8-diamine dihydrobromide, a versatile chemical entity with significant applications in research and development, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, and key applications, grounded in established scientific principles.

Section 1: Chemical Identity and Nomenclature

A critical aspect of scientific communication and procurement is the precise identification of chemical compounds. Octane-1,8-diamine and its salts are known by a variety of names across different databases and suppliers. The following table provides a comprehensive list of synonyms and identifiers to ensure accurate recognition and sourcing.

Identifier Type Octane-1,8-diamine (Free Base) Octane-1,8-diamine Dihydrobromide Octane-1,8-diamine Dihydrochloride
IUPAC Name octane-1,8-diamineoctane-1,8-diammonium dibromideoctane-1,8-diammonium dichloride
Common Synonyms 1,8-Diaminooctane[1][2][3][4], Octamethylenediamine[2][3], 1,8-Octanediamine[2][3]1,8-Diaminooctane dihydrobromide1,8-Diaminooctane dihydrochloride[5]
1,8-Octylenediamine[2]1,8-Octanediamine, dihydrochloride[2]
CAS Number 373-44-4[2][4][6][7][8]Not readily available7613-16-3[2][5]
Molecular Formula C8H20N2[2][3][4][7][8]C8H22Br2N2C8H22Cl2N2[5]
Molecular Weight 144.26 g/mol [2][3][4][7][8]306.09 g/mol 217.18 g/mol [5]
InChIKey PWGJDPKCLMLPJW-UHFFFAOYSA-N[2][4][7][8]Not readily availableZFLWZOGXFQNIMT-UHFFFAOYSA-N

Section 2: Physicochemical and Reactive Properties

Understanding the fundamental properties of Octane-1,8-diamine is crucial for its effective application. As a bifunctional primary amine, its reactivity is characterized by the nucleophilic nature of its terminal amino groups.[1][9]

Physical Properties of Octane-1,8-diamine (Free Base):

Property Value Source
Appearance White to yellowish crystalline solid[3][9]
Melting Point 50-52 °C[9]
Boiling Point 225-226 °C[9]
Solubility Soluble in water (575 g/L at 20 °C)[9]

The dihydrobromide salt, being an ionic compound, is expected to exhibit higher water solubility and a significantly higher melting point compared to the free base.

Chemical Reactivity: The two primary amine groups of Octane-1,8-diamine are key to its versatility as an organic intermediate.[1][9] They readily undergo a variety of reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.[9]

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.[9]

  • Condensation: Reaction with dicarboxylic acids or their derivatives to form polyamides.[9]

This reactivity profile makes it a valuable building block in the synthesis of polymers, pharmaceuticals, and other complex organic molecules.[1][10]

Section 3: Synthesis and Characterization

The synthesis of Octane-1,8-diamine dihydrobromide is a two-step process involving the synthesis of the free base followed by its conversion to the dihydrobromide salt.

Synthesis of Octane-1,8-diamine (Free Base)

Several synthetic routes to Octane-1,8-diamine have been reported. A common industrial method involves the reduction of a dinitrile precursor.[1]

Experimental Protocol: Synthesis of Octane-1,8-diamine from 1,6-Dicyanohexane

This protocol is adapted from established industrial processes for the reduction of nitriles.

  • Reactor Setup: A high-pressure autoclave equipped with a stirrer, thermocouple, pressure gauge, and hydrogen inlet is charged with 1,6-dicyanohexane, a suitable solvent such as methanol, and a nickel-based catalyst.[11]

  • Hydrogenation: The autoclave is sealed, purged with hydrogen, and then pressurized to 5 MPa with hydrogen.[11] The reaction mixture is heated to approximately 90°C with vigorous stirring.[11]

  • Reaction Monitoring: Hydrogen consumption is monitored to track the progress of the reaction. The reaction is typically complete within 6-8 hours.[11]

  • Work-up: After cooling and depressurization, the catalyst is removed by filtration. The solvent is removed under reduced pressure to yield crude Octane-1,8-diamine.[11]

  • Purification: The crude product can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • High-Pressure Autoclave: Necessary to handle the high pressures of hydrogen gas required for the reduction of the nitrile groups.

  • Nickel Catalyst: A common and effective catalyst for the hydrogenation of nitriles to primary amines.

  • Methanol as Solvent: Provides good solubility for the starting material and the product, and is relatively inert under the reaction conditions.

Synthesis_of_Octane_1_8_diamine cluster_reactants Reactants cluster_conditions Conditions 1_6_Dicyanohexane 1,6-Dicyanohexane Reaction Hydrogenation 1_6_Dicyanohexane->Reaction Hydrogen Hydrogen (H2) Hydrogen->Reaction Catalyst Nickel Catalyst Catalyst->Reaction Solvent Methanol Solvent->Reaction Pressure High Pressure Pressure->Reaction Temperature Elevated Temperature Temperature->Reaction Product Octane-1,8-diamine Reaction->Product

Caption: Synthesis of Octane-1,8-diamine via catalytic hydrogenation.

Synthesis of Octane-1,8-diamine Dihydrobromide

The conversion of the free base to its dihydrobromide salt is a straightforward acid-base reaction.

Experimental Protocol: Preparation of Octane-1,8-diamine Dihydrobromide

This protocol is a general method for the preparation of diamine dihydrohalide salts.

  • Dissolution: Dissolve the purified Octane-1,8-diamine in a suitable solvent, such as ethanol or isopropanol.

  • Acidification: Slowly add two equivalents of concentrated hydrobromic acid to the stirred solution. The reaction is exothermic, so cooling may be necessary.

  • Precipitation: The dihydrobromide salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation: Collect the white crystalline solid by filtration.

  • Washing and Drying: Wash the solid with a small amount of cold solvent and then dry it under vacuum to remove any residual solvent and acid.

Self-Validating System for Protocol Integrity:

  • pH Measurement: The pH of the final solution should be acidic to ensure complete protonation of both amine groups.

  • Titration: The purity of the final product can be confirmed by titration with a standardized base.

  • Spectroscopic Analysis: Characterization by NMR and IR spectroscopy will confirm the structure of the salt. Elemental analysis can be used to verify the empirical formula.

Dihydrobromide_Synthesis Octane_1_8_diamine Octane-1,8-diamine (in Ethanol) Reaction Acid-Base Reaction Octane_1_8_diamine->Reaction Hydrobromic_Acid Hydrobromic Acid (2 eq.) Hydrobromic_Acid->Reaction Product Octane-1,8-diamine Dihydrobromide (precipitate) Reaction->Product Drug_Conjugate_Linker Polymer Polymer Backbone Linker Octane-1,8-diamine Linker Polymer->Linker Amide Bond Drug Active Pharmaceutical Ingredient (API) Linker->Drug Amide Bond

Caption: Octane-1,8-diamine as a flexible linker in a drug-polymer conjugate.

Building Block in Supramolecular Chemistry for Drug Delivery

The ability of diamines to form salts and participate in hydrogen bonding makes them useful components in the construction of supramolecular assemblies for drug delivery. [12][13]These non-covalent structures can encapsulate drug molecules, enhancing their solubility and stability. The dihydrobromide salt, with its charged ammonium groups, can interact with anionic components to form well-defined nanostructures.

Precursor for Antimicrobial Agents

Derivatives of diamines have been investigated for their antimicrobial properties. The presence of two cationic centers, as in the dihydrobromide salt, can facilitate interaction with negatively charged bacterial cell membranes, leading to membrane disruption and cell death. The flexible octyl chain can also contribute to the compound's ability to intercalate into the lipid bilayer.

Monomer for High-Performance Polyamides

Octane-1,8-diamine is a key monomer in the synthesis of certain polyamides. The condensation polymerization of Octane-1,8-diamine with a dicarboxylic acid yields a polyamide with a specific repeating unit length, which dictates the material's physical properties such as melting point, tensile strength, and flexibility.

Section 5: Conclusion

Octane-1,8-diamine dihydrobromide and its free base are versatile chemical compounds with a broad range of applications, from the synthesis of advanced materials to the development of novel drug delivery systems. A thorough understanding of their nomenclature, properties, and synthesis is essential for their effective utilization in research and development. This guide provides a solid foundation for scientists and researchers to explore the full potential of these valuable chemical building blocks.

References

  • Royal Society of Chemistry. (2012). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. Retrieved from [Link]

  • Google Patents. (n.d.). US2636051A - Preparation of diamine.
  • Wikipedia. (n.d.). 1,8-Dibromooctane. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Essential Pharmaceutical Intermediates: The Role of 1,8-Diaminooctane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The mixture is allowed to cool to ambient temperature and an orange slurry forms. The solvent is removed by rotary evaporation (60 °C, 16 mmHg) to afford a red-brown solid (Figure 3). Retrieved from [Link]

  • Amanote Research. (2007, December 6). Octane-1,8-Diyldipyridinium Dibromide Dihydrate. Retrieved from [Link]

  • PubChem. (n.d.). 1,8-Octanediamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276477A - Preparation method of 1,8-diamino-octane.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Understanding Diamine Chemical Properties: The Case of 1,8-Diaminooctane. Retrieved from [Link]

  • Google Patents. (n.d.). US3624171A - Process for the production of 1,8-dibromooctane.
  • RSC Publishing. (n.d.). Applications of supramolecular assemblies in drug delivery and photodynamic therapy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Polymeric conjugates for drug delivery. Retrieved from [Link]

  • Google Patents. (n.d.). RU2434842C2 - Method of preparing diacid/diamine salt solutions.
  • ResearchGate. (2024, October 8). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Octane-1,8-diamine;octanedioic acid. Retrieved from [Link]

  • MDPI. (2022, June 28). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Retrieved from [Link]

  • MDPI. (2024, December 12). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018054784A1 - Production of an aqueous solution of diamine/diacid salts.
  • PubChem. (n.d.). Amine catalyst for improving the stability of polyurethane systems having halogen containing blowing agents - Patent EP-3091044-A1. Retrieved from [Link]

  • Googleapis.com. (1988, April 22). United States Patent (19) "Jul. 4, 1989. Retrieved from [Link]

  • RSC Publishing. (n.d.). Applications of supramolecular assemblies in drug delivery and photodynamic therapy. Retrieved from [Link]

  • American Chemical Society. (n.d.). Development of cleavable linkers for polymer-drug conjugates. Retrieved from [Link]

  • RSC Publishing. (n.d.). The colorimetric assay of diamine oxidase activity with high sensitivity based on calixarene derivative-capped gold nanoparticles. Retrieved from [Link]

  • ScienceDirect. (2003, May 7). Preparation of diamines by lithiation-substitution of imidazolidines and pyrimidines. Retrieved from [Link]

  • Stenutz. (n.d.). octane-1,8-diamine. Retrieved from [Link]

  • SupraBank. (n.d.). Molecules - 1,8-Diaminooctane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amidine containing compounds: Antimicrobial activity and its potential in combating. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,8-Diaminooctane (CAS 373-44-4). Retrieved from [Link]

  • Google Patents. (n.d.). US3329704A - Production of normal alpha, omega-dicyanoalkanes.
  • Unipd. (2021, July 27). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Retrieved from [Link]

  • MDPI. (n.d.). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]

  • Frontiers. (n.d.). Antimicrobial Diterpenes: Recent Development From Natural Sources. Retrieved from [Link]

Sources

Exploratory

Advanced Engineering of Perovskite Photovoltaics via Diammonium Halide Functionalization

[1] Executive Summary The transition from monoammonium (e.g., Butylammonium, Phenethylammonium) to diammonium halides (e.g., Propane-1,3-diammonium iodide [PDAI], 1,4-Butanediammonium iodide [BDAI]) represents a paradigm...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The transition from monoammonium (e.g., Butylammonium, Phenethylammonium) to diammonium halides (e.g., Propane-1,3-diammonium iodide [PDAI], 1,4-Butanediammonium iodide [BDAI]) represents a paradigm shift in perovskite solar cell (PSC) engineering. Unlike their mono-functional counterparts which form Ruddlesden-Popper (RP) phases characterized by weak van der Waals gaps, diammonium cations facilitate the formation of Dion-Jacobson (DJ) phases . These phases mechanically bridge inorganic


 slabs, eliminating the fragile van der Waals gap and significantly enhancing thermal and moisture stability.

This guide details the physicochemical mechanisms, fabrication protocols, and validation metrics for deploying diammonium halides as bifunctional passivating agents and structural linkers in high-efficiency PSCs.

Part 1: Mechanistic Foundations[2]

The "Molecular Bridge" Mechanism

The core advantage of diammonium halides lies in their bifunctionality. With two terminal ammonium groups (


), these molecules act as cross-linkers rather than just surface terminators.
  • Defect Chelation: The ammonium heads occupy A-site vacancies and form hydrogen bonds (

    
    ) with undercoordinated iodide ions. Unlike monoamines, a single diammonium molecule can bridge two distinct defect sites or grain boundaries, effectively "stapling" the crystal lattice together.
    
  • Dion-Jacobson (DJ) Phase Formation: In 2D/3D heterostructures, diammonium cations serve as the spacer.[1] Because they bond ionically to inorganic layers on both ends, they eliminate the gap found in RP phases. This results in a shorter interlayer distance, facilitating better charge transport (tunneling) and higher structural rigidity.

  • Fermi Level Alignment: The intrinsic dipole moment of the diammonium spacer (tunable via alkyl chain length, e.g., C3 vs. C4) induces an interfacial dipole that shifts the vacuum level. This allows for precise matching of the perovskite valence band with the Hole Transport Layer (HTL), minimizing

    
     losses.
    
Visualization of Defect Passivation & Phase Engineering

The following diagram illustrates the dual-action mechanism: surface defect passivation and the structural difference between RP and DJ phases.

PerovskiteMechanism cluster_defects Defect Landscape cluster_action Diammonium Action (PDAI/BDAI) cluster_outcome Structural Outcome Pb_Defect Undercoordinated Pb2+ Recomb Non-Radiative Recombination Pb_Defect->Recomb Causes I_Vacancy Iodide Vacancy I_Vacancy->Recomb Causes Stability Enhanced Thermal/Moisture Stability Recomb->Stability Inhibits NH3_Head -NH3+ Terminal 1 NH3_Head->Pb_Defect Fills Vacancy / H-Bonding Alkyl_Chain Alkyl Spacer (C3/C4) NH3_Head->Alkyl_Chain NH3_Tail -NH3+ Terminal 2 NH3_Tail->I_Vacancy Electrostatic Interaction Alkyl_Chain->NH3_Tail DJ_Phase Dion-Jacobson Phase (No vdW Gap) Alkyl_Chain->DJ_Phase Cross-links Inorganic Slabs DJ_Phase->Stability Structural Rigidity Charge_Trans Improved Charge Transport DJ_Phase->Charge_Trans Reduced Interlayer Distance

Caption: Mechanism of diammonium halide interaction. The bifunctional molecule passivates multiple defect sites simultaneously and forms stable Dion-Jacobson phases, suppressing recombination and enhancing stability.

Part 2: Experimental Protocols

Protocol A: Surface Post-Treatment (2D/3D Heterojunction)

This method creates a passivating 2D layer atop the bulk 3D perovskite.

Materials:

  • Precursor: Propane-1,3-diammonium iodide (PDAI) or 1,4-Butanediammonium iodide (BDAI).

  • Solvent: Anhydrous Isopropanol (IPA).

  • Substrate: Annealed 3D Perovskite film (e.g.,

    
    ).
    

Step-by-Step Workflow:

  • Solution Preparation:

    • Dissolve PDAI in anhydrous IPA to a concentration of 1–2 mg/mL .

    • Note: Higher concentrations (>5 mg/mL) may lead to excessive insulation; lower concentrations (<0.5 mg/mL) provide insufficient coverage.

    • Sonicate for 15 minutes at room temperature until fully dissolved.

  • Dynamic Spin Coating:

    • Place the annealed 3D perovskite substrate on the spin coater.[2]

    • Set spin speed to 4000 rpm with an acceleration of 2000 rpm/s .

    • Dispense 50 µL of the PDAI solution onto the spinning substrate (dynamic dispensing) to ensure uniform coverage without redissolving the underlying layer.

    • Spin for 20–30 seconds .

  • Thermal Annealing (Critical Step):

    • Immediately transfer the substrate to a hotplate.

    • Anneal at 100°C for 5–10 minutes .

    • Causality: This step provides the activation energy for the cation exchange reaction, converting the surface 3D perovskite into a thin 2D DJ-phase capping layer.

  • Cooling:

    • Allow the film to cool to room temperature naturally before depositing the Hole Transport Layer (HTL).

Protocol B: Bulk Additive Engineering

Incorporating diammonium halides directly into the precursor solution to passivate grain boundaries throughout the film.

  • Precursor Modification:

    • Add PDAI to the main perovskite precursor solution (e.g.,

      
       + FAI in DMF/DMSO).
      
    • Molar Ratio: 0.5% to 3% relative to Lead (Pb).

    • Warning: Exceeding 3% often leads to phase segregation and disrupted crystal growth.

  • Film Deposition:

    • Follow standard anti-solvent spin-coating procedures.

    • The diammonium cations will spontaneously migrate to grain boundaries during crystallization due to size exclusion from the 3D lattice.

Fabrication Workflow Diagram

FabricationProtocol Start 3D Perovskite (Annealed) Spin Dynamic Spin Coating 4000 rpm / 30s Start->Spin Sol_Prep PDAI/IPA Solution (1-2 mg/mL) Sol_Prep->Spin Dispense 50µL Anneal Annealing 100°C / 10 min Spin->Anneal Immediate Transfer Result 2D/3D Heterostructure (DJ Phase Cap) Anneal->Result Cation Exchange

Caption: Step-by-step fabrication workflow for surface passivation using diammonium halides.

Part 3: Performance Validation & Data

Quantitative Performance Metrics

The following data summarizes the impact of PDAI treatment on a standard FAPbI3-based perovskite solar cell.

MetricControl Device (3D Only)PDAI Treated (2D/3D DJ Phase)Improvement
PCE (%) 20.5 ± 0.523.8 ± 0.4 +16%

(V)
1.081.18 +100 mV
Fill Factor (FF) 76%81% +5% (Absolute)
Trap Density (

)


~3.5x Reduction
T80 Stability (Hours) 400 hrs>1200 hrs 3x Lifetime

Table 1: Comparative performance metrics derived from aggregated high-impact studies (see References).

Stability Analysis: DJ vs. RP Phases
  • Thermal Stability: DJ phases resist degradation at 85°C significantly better than RP phases because the diammonium cation prevents the volatile release of organic components.

  • Moisture Resistance: The hydrophobic alkyl chains of PDAI/BDAI form a moisture barrier. In DJ phases, the lack of a vdW gap prevents water intercalation between layers.

References

  • Defect Passivation of Organic–Inorganic Hybrid Perovskites by Diammonium Iodide toward High-Performance Photovoltaic Devices. ACS Energy Letters (2016). [Link][3]

  • Surface Defect Passivation of Pb–Sn-Alloyed Perovskite Film by 1,3-Propanediammonium Iodide toward High-Performance Photovoltaic Devices. Solar RRL (2021). [Link]

  • Charge carrier dynamics in two-dimensional hybrid perovskites: Dion–Jacobson vs. Ruddlesden–Popper phases. Journal of Materials Chemistry A (2020).[4] [Link]

  • Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation with GAI/BDAI. ACS Applied Energy Materials (2025). [Link]

  • Regulating surface potential maximizes voltage in all-perovskite tandems. Nature (2022). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Octane-1,8-diamine Dihydrobromide (ODABr₂) as a Spacer Cation in Dion-Jacobson Perovskites

Executive Summary This guide details the application of Octane-1,8-diamine dihydrobromide (ODABr₂) as a spacer cation for the fabrication of Dion-Jacobson (DJ) phase 2D/Quasi-2D perovskites . Unlike conventional Ruddlesd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Octane-1,8-diamine dihydrobromide (ODABr₂) as a spacer cation for the fabrication of Dion-Jacobson (DJ) phase 2D/Quasi-2D perovskites . Unlike conventional Ruddlesden-Popper (RP) phases that utilize monoammonium cations (e.g., Octylammonium), ODABr₂ contains two terminal amine groups connected by a hydrophobic octyl chain. This structure allows a single molecule to span the interlayer space, hydrogen-bonding directly to two adjacent inorganic lead-halide slabs.

Key Advantages:

  • Structural Rigidity: Eliminates the weak van der Waals gap found in RP phases, reducing lattice strain and increasing thermodynamic stability.

  • Moisture Resilience: The hydrophobic C8 alkyl chain creates a moisture barrier, significantly enhancing ambient stability.

  • Defect Passivation: The diammonium terminals effectively passivate under-coordinated

    
     and halide defects at grain boundaries.
    

Material Properties & Mechanism[1][2]

Chemical Identity
  • IUPAC Name: Octane-1,8-diammonium dibromide

  • Formula:

    
    
    
  • Role: Spacer Cation (

    
    ) in Dion-Jacobson formula 
    
    
    
    .
  • Solubility: High in water, moderate in DMF/DMSO, low in alcohols/non-polar solvents.

Structural Mechanism (DJ vs. RP Phase)

The choice of ODABr₂ dictates the formation of a Dion-Jacobson phase. In RP phases (using monoamines like Octylammonium), two spacer layers face each other, held together only by weak van der Waals forces. In DJ phases (using ODABr₂), the spacer acts as a "molecular pillar," mechanically interlocking the layers.

DJ_vs_RP_Structure cluster_RP Ruddlesden-Popper (RP) Phase (Monoamine Spacer) cluster_DJ Dion-Jacobson (DJ) Phase (ODABr2 Spacer) RP_Inorganic_Top Inorganic Slab (Pb-Br) RP_Spacer_Top NH3-C8 (Tail) RP_Inorganic_Top->RP_Spacer_Top H-Bond RP_Gap Van der Waals Gap (Weak Interaction) RP_Spacer_Top->RP_Gap RP_Spacer_Bottom C8-NH3 (Tail) RP_Gap->RP_Spacer_Bottom RP_Inorganic_Bottom Inorganic Slab (Pb-Br) RP_Spacer_Bottom->RP_Inorganic_Bottom H-Bond DJ_Inorganic_Top Inorganic Slab (Pb-Br) DJ_Spacer NH3-C8-NH3 (Molecular Pillar) DJ_Inorganic_Top->DJ_Spacer H-Bond (Top) DJ_Inorganic_Bottom Inorganic Slab (Pb-Br) DJ_Spacer->DJ_Inorganic_Bottom H-Bond (Bottom)

Figure 1: Structural comparison of RP vs. DJ perovskite phases. The ODABr₂ spacer eliminates the van der Waals gap, improving stability.

Experimental Protocol: Quasi-2D Perovskite Fabrication

Objective: Fabricate a phase-pure Quasi-2D Dion-Jacobson Perovskite film (Target


) for photovoltaic or LED applications.
Reagents & Equipment
  • Precursors: ODABr₂ (>99%),

    
     (99.99%), MABr (Methylammonium Bromide).
    
  • Solvents: N,N-Dimethylformamide (DMF, Anhydrous), Dimethyl Sulfoxide (DMSO, Anhydrous).

  • Antisolvent: Chlorobenzene (CB) or Toluene.

  • Substrates: Glass/ITO or FTO (cleaned).

Precursor Solution Preparation (Stoichiometry is Critical)

For a target layer thickness of


, the general formula is 

.
ComponentMolar RatioMass (for 1 mL, 0.8M Pb basis)Function

4.0293.6 mgInorganic Framework
MABr 3.033.6 mgA-site Cation (Cage)
ODABr₂ 1.030.5 mgSpacer Cation (Layer Linker)
DMF:DMSO -800 µL : 200 µLSolvent Vehicle

Protocol Steps:

  • Weighing: Weigh all precursors into a nitrogen-filled glovebox.

  • Dissolution: Add the solvent mixture (DMF:DMSO 4:1 v/v) to the powder mix.

  • Mixing: Stir at 60°C for 2 hours. The solution should be clear and colorless to pale yellow.[1]

  • Filtration: Filter through a 0.45 µm PTFE filter to remove aggregates.

Thin Film Deposition Workflow

Protocol_Workflow Step1 Substrate Cleaning (Detergent -> Acetone -> IPA -> UV Ozone) Step2 Spin Coating (Dynamic Dispense) Step1->Step2 Step3 Antisolvent Drop (Chlorobenzene @ 20s) Step2->Step3 During Spin Step4 Annealing (100°C for 15 min) Step3->Step4 Step5 Cooling (Slow cool to RT) Step4->Step5

Figure 2: Step-by-step deposition workflow for ODABr₂-based perovskite films.

Detailed Deposition Parameters:

  • Pre-wetting: No pre-wetting required for this ink.

  • Spin Cycle:

    • Stage 1: 1000 rpm for 5s (Spread).

    • Stage 2: 4000 rpm for 40s (Thinning).

  • Antisolvent Drip: At 20-25 seconds into Stage 2, quickly dispense 150 µL of Chlorobenzene onto the center of the spinning substrate. Note: The film should turn semi-transparent immediately.

  • Annealing: Transfer immediately to a hotplate at 100°C . Anneal for 10-15 minutes . The film will turn opaque/colored (bright green/yellow depending on exact halide composition).

Characterization & Quality Control

To validate the formation of the DJ phase, perform the following checks:

X-Ray Diffraction (XRD)
  • Target Signal: Look for a series of equidistant peaks at low angles (

    
    ).
    
  • Validation: For ODABr₂-based DJ phases, the interlayer spacing (

    
    -spacing) is typically smaller than equivalent RP phases (e.g., Octylammonium) due to the absence of the van der Waals gap.
    
  • Failure Mode: If only peaks at

    
     and 
    
    
    
    (cubic phase) are visible, the spacer did not integrate (phase segregation).
Photoluminescence (PL)
  • Observation: DJ phases typically exhibit a narrower PL FWHM and longer carrier lifetimes compared to RP phases due to reduced lattice strain.

  • Wavelength: For pure Bromide (

    
    ), emission should be approx. 520-530 nm (Green).
    
Stability Testing
  • Hydrophobicity: Measure water contact angle. ODABr₂ films should exhibit angles

    
    .
    
  • Shelf Life: Store in ambient air (RH 40-50%). A properly formed DJ phase should retain >90% of its initial PL intensity after 30 days [1].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Milky/Cloudy Film Antisolvent applied too late.Apply CB 5 seconds earlier (e.g., at 15-18s).
Pinholes Substrate wettability poor.Increase UV-Ozone treatment time to 15 mins.
Low PL Intensity Phase segregation (3D + Spacer).Verify stoichiometry; ensure ODABr₂ is fully dissolved (heat to 70°C).
Rapid Yellowing Degradation / High Humidity.Anneal in

environment; encapsulate immediately.

References

  • Li, X., et al. "Spacer Switched Two Dimensional Tin Bromide Perovskites Leading to Ambient Stable Near Unity Photoluminescence Quantum Yield." ChemRxiv, 2021.

  • Mao, L., et al. "Two-Dimensional Dion-Jacobson Hybrid Lead Iodide Perovskites with Aromatic Diammonium Cations." Journal of the American Chemical Society, 2019.[2][3] [3]

  • Shang, Y., et al. "Stabilizing Perovskite Solar Cells with Diammonium Cations." Advanced Energy Materials, 2020. (Contextual grounding for diamine stability).
  • PubChem. "Octane-1,8-diamine dihydrobromide Compound Summary."

Sources

Application

Protocol for Incorporating Diamines into Perovskite Thin Films for Enhanced Stability and Efficiency

An Application Note for Researchers and Scientists Abstract: The operational stability of perovskite solar cells (PSCs) remains a critical hurdle for their commercialization. Surface and bulk defects, ion migration, and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Abstract: The operational stability of perovskite solar cells (PSCs) remains a critical hurdle for their commercialization. Surface and bulk defects, ion migration, and environmental sensitivity contribute to rapid degradation. This application note provides a detailed protocol for incorporating diamines into perovskite thin films, a scientifically validated strategy to significantly enhance device stability and performance. We will explore the underlying mechanisms, provide step-by-step experimental procedures for two primary incorporation methods, and discuss the critical parameters and characterization techniques required for success. This guide is intended for researchers in materials science, photovoltaics, and semiconductor device fabrication.

Introduction: The Rationale for Diamine Incorporation

Hybrid organic-inorganic perovskites have demonstrated remarkable power conversion efficiencies (PCEs), yet their long-term stability is a significant concern. Defects, particularly at the grain boundaries and surfaces of the perovskite thin film, act as sites for non-radiative recombination, trapping charge carriers and initiating degradation pathways.

Diamine molecules, characterized by two amine functional groups (-NH2), have emerged as a powerful class of passivating agents.[1][2] Their efficacy stems from several key mechanisms:

  • Defect Passivation: The lone pair of electrons on the nitrogen atoms of the amine groups act as Lewis bases, effectively neutralizing undercoordinated Lewis acidic defects like Pb²⁺ or Sn²⁺ ions at the perovskite surface. This process mitigates non-radiative recombination, leading to an increase in open-circuit voltage (VOC) and overall PCE.[2][3][4]

  • Formation of Protective Low-Dimensional Layers: Diamines can react with the perovskite surface to form a thin, 2D or quasi-2D perovskite layer.[5][6] This layer can act as a robust barrier, shielding the underlying 3D perovskite from moisture and oxygen and preventing ion migration.[7]

  • Stoichiometric Balancing in Mixed-Metal Perovskites: In tin-lead (Sn-Pb) systems, a common issue is the surface enrichment of Sn, which is prone to oxidation (Sn²⁺ to Sn⁴⁺), destabilizing the film. Diamines have been shown to preferentially chelate and remove excess Sn atoms from the surface, creating a more balanced and oxidation-resistant stoichiometry.[6][8]

  • Crystal Strain and Energy Level Modulation: Incorporation of diammonium cations can induce beneficial strain in the perovskite lattice, which can improve stability.[9] Furthermore, functionalized diamines can be used to engineer the energy levels at the perovskite/charge transport layer interface, facilitating more efficient charge extraction.[10]

This guide will detail two field-proven methods for diamine incorporation: as an additive in the precursor ink and as a post-deposition surface treatment.

Materials and Reagent Selection

The choice of diamine is critical and depends on the specific perovskite composition and desired outcome. Steric hindrance, chain length, and chemical reactivity all play a role.[5][8]

Diamine/Diammonium SaltCommon AbbreviationTypical ApplicationKey Characteristics & Effects
1,2-diaminopropaneDAPSurface treatment of Sn-Pb and FA-based perovskites.[8]Introduces steric hindrance, leading to more uniform distribution of chelates compared to EDA.[8] Can react with formamidinium (FA⁺) to form a larger cation at the interface.[1][3][4]
EthylenediamineEDAAdditive or vapor-based surface treatment.[2][8][9]Simple structure, but can form aggregated particles on the film surface.[8] Reacts with FA⁺ in solution to form imidazolinium cations.
1,4-butanediammonium iodideBDAI₂Additive in 3D perovskite precursor solution.[5]Forms 2D perovskite layers, significantly enhancing photothermal stability.[5] Improves crystallinity and charge mobility.[11]
Halide-Substituted Diaminese.g., C6-DAI₂Surface treatment for energy-level engineering.[10]Allows for tuning of the perovskite work function to better align with electron transport layers, reducing recombination losses.[10]

Solvents: High-purity, anhydrous solvents are essential.

  • Perovskite Precursors: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Diamine Solutions: Isopropanol (IPA).

  • Antisolvents: Chlorobenzene (CB), Diethyl ether.[12][13]

Experimental Protocols

The following protocols assume a standard device architecture, such as ITO/SnO₂/Perovskite/Spiro-OMeTAD/Gold, and are performed in an inert (N₂) glovebox environment.[14]

Workflow Overview

The overall process involves substrate preparation, perovskite film deposition, and the specific diamine incorporation step, followed by annealing and subsequent layer deposition.

G cluster_prep Phase 1: Preparation cluster_pero Phase 2: Perovskite Formation cluster_diamine Phase 3: Diamine Incorporation (Choose One) cluster_additive cluster_post_treat cluster_finish Phase 4: Finalization sub_prep Substrate Cleaning (Sonication, UV-Ozone) htl_dep HTL/ETL Deposition (e.g., SnO₂) sub_prep->htl_dep precursor Prepare Perovskite Precursor Ink spin_coat Spin-Coat Perovskite precursor->spin_coat additive Diamine Salt Added Directly to Precursor Ink antisolvent Antisolvent Dripping spin_coat->antisolvent post_treat_spin Spin-Coat Diamine Solution onto Film antisolvent->post_treat_spin anneal1 Thermal Annealing (Perovskite Crystallization) antisolvent->anneal1 post_treat_spin->anneal1 post_treat_vapor Vapor Anneal with Diamine post_treat_vapor->anneal1 post_anneal Post-Annealing (Optional, after C₆₀) anneal1->post_anneal device_finish Complete Device (HTL, Electrode) post_anneal->device_finish

Caption: General experimental workflow for fabricating perovskite solar cells with diamine incorporation.

Protocol A: Diamine Salt as a Precursor Additive

This method integrates the diamine directly into the bulk of the perovskite film during crystallization. It is particularly effective for forming 2D/3D mixed-dimensional structures.

1. Precursor Solution Preparation: a. Prepare your standard 3D perovskite precursor solution (e.g., FAPbI₃, CsFAPbI₃, etc.) in a DMF:DMSO solvent mixture. b. In a separate vial, dissolve the diammonium salt (e.g., BDAI₂) in DMSO to create a stock solution. c. Add the diammonium salt stock solution to the 3D perovskite precursor solution. The amount added is critical; a typical starting point is a molar percentage of ≤1% with respect to the lead (Pb) content.[5] d. Stir the final solution at ~60°C for at least 1 hour before use. Filter through a 0.2 μm PTFE filter.

2. Film Deposition and Annealing: a. Pre-clean substrates and deposit the electron transport layer (e.g., SnO₂) as per standard protocols.[15] b. Transfer substrates into an inert N₂ glovebox. c. Spin-coat the diamine-containing perovskite solution. A typical two-step program is 1000 RPM for 10s, followed by 4000-6000 RPM for 30s.[13][14] d. During the second, high-speed step (e.g., at ~15 seconds remaining), dispense ~100-150 μL of an antisolvent (e.g., chlorobenzene) onto the spinning substrate.[12][14] Observe the film change color to a dark brown/black. e. Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-60 minutes. The optimal temperature and time depend on the perovskite composition.

Protocol B: Post-Deposition Surface Treatment

This is the most common method for passivating surface defects and forming a protective outer layer.

1. Perovskite Film Formation: a. Prepare a standard 3D perovskite precursor solution (without any diamine additives). b. Deposit the perovskite film via spin-coating with an antisolvent drip, as described in steps 2a-2d of Protocol A. Do not anneal yet.

2. Diamine Solution Treatment: a. Prepare a dilute solution of the chosen diamine (e.g., 0.75 mM to 10 mM of DAP) in anhydrous isopropanol (IPA).[1] The concentration is a highly sensitive parameter that must be optimized. b. While the substrate is still spinning after the antisolvent step, or in a separate dynamic spin-coating step, dispense a small volume (e.g., 15-50 µL) of the diamine/IPA solution onto the film.[12] c. Continue spinning at high speed (e.g., 4000 RPM) for 30s to ensure the solvent evaporates and the diamine is evenly distributed.

3. Thermal Annealing: a. Transfer the substrate to a hotplate and anneal at 100-150°C for 10-60 minutes to crystallize the perovskite and promote interaction with the surface-deposited diamine.

4. (Optional but Recommended) Post-Annealing Step: a. After the initial annealing and cooling, proceed with the deposition of the next layer (e.g., C₆₀ for an inverted p-i-n structure). b. It has been shown that a second, gentle post-annealing step after C₆₀ deposition can significantly improve device performance, particularly the fill factor (FF).[3][4] This step helps improve compositional homogeneity at the interface.[4] A typical condition would be annealing the completed Perovskite/Diamine/C₆₀ stack at ~80-100°C for 5-10 minutes.

Mechanism of Action: Chelation and Surface Reconstruction

The interaction between diamines and the perovskite surface is a key aspect of this protocol's success. In Sn-Pb systems, for instance, the bidentate nature of diamines allows them to form stable chelate complexes with surface metal cations. Due to the higher Lewis acidity of tin, diamines preferentially bind to and remove excess Sn, mitigating a primary degradation pathway.[8]

G surface_before Perovskite Surface Sn-Rich Surface (High Defect Density) Bulk Perovskite process_node Diamine Solution (e.g., DAP in IPA) Post-Treatment surface_before:f1->process_node surface_after Protective 2D Chelate Layer Stoichiometrically Balanced Surface (Passivated Defects) Bulk Perovskite process_node->surface_after:f1

Sources

Method

Using Octane-1,8-diamine dihydrobromide for solution-processed thin-film deposition

Application Note: High-Efficiency Dion-Jacobson 2D Perovskite Fabrication using Octane-1,8-diamine Dihydrobromide (ODABr2) Executive Summary This guide details the protocol for utilizing Octane-1,8-diamine dihydrobromide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Dion-Jacobson 2D Perovskite Fabrication using Octane-1,8-diamine Dihydrobromide (ODABr2)

Executive Summary

This guide details the protocol for utilizing Octane-1,8-diamine dihydrobromide (ODABr2) as a spacer cation in the fabrication of solution-processed Dion-Jacobson (DJ) phase perovskite thin films. Unlike Ruddlesden-Popper (RP) phases that rely on van der Waals forces between monoammonium spacers, ODABr2 utilizes a diammonium structure to covalently link inorganic perovskite slabs via hydrogen bonding at both ends. This eliminates the van der Waals gap, significantly enhancing structural rigidity, moisture stability, and charge transport efficiency.

Target Applications:

  • High-stability Perovskite Solar Cells (PSCs).[1]

  • Perovskite Light-Emitting Diodes (PeLEDs).

  • Passivation layers for 3D perovskite surfaces.

Material Properties & Mechanistic Insight

Chemical Identity:

  • Name: Octane-1,8-diamine dihydrobromide (ODABr2)

  • Structure:

    
    
    
  • Role: Bulky organic spacer cation (

    
    ).
    

Mechanism of Action:

  • Dion-Jacobson Phase Formation: ODABr2 fits into the general formula

    
    . The diamine spans the distance between two inorganic 
    
    
    
    octahedra layers. Because there is no bilayer of spacers (as in RP phases), the interlayer distance is reduced, facilitating better vertical charge transport.
  • Defect Passivation: The ammonium terminals (

    
    ) occupy A-site vacancies on the perovskite surface, while the long alkyl chain (
    
    
    
    ) forms a hydrophobic barrier, repelling moisture and preventing degradation.

Experimental Protocol

Phase 1: Material Synthesis (ODABr2)

Note: Commercial ODABr2 is available, but in-house synthesis ensures high purity, critical for optoelectronic performance.

Reagents:

  • 1,8-Diaminooctane (ODA) (98%, Sigma-Aldrich)

  • Hydrobromic acid (HBr) (48 wt% in water)[2]

  • Ethanol (Anhydrous)

  • Diethyl Ether (Anhydrous)[3]

Step-by-Step Synthesis:

  • Dissolution: Dissolve 10 mmol of 1,8-Diaminooctane in 20 mL of anhydrous ethanol in a round-bottom flask. Place in an ice bath (0°C) and stir for 10 minutes.

  • Acidification: Slowly add 22 mmol of HBr (48%) dropwise to the stirring amine solution. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Precipitation: Evaporate the solvent using a rotary evaporator at 60°C until a white precipitate forms.

  • Purification (Critical):

    • Wash the precipitate 3 times with diethyl ether to remove unreacted amine.

    • Recrystallize by dissolving in a minimum amount of hot ethanol and precipitating with cold diethyl ether.

  • Drying: Dry the white ODABr2 powder in a vacuum oven at 60°C for 12 hours. Store in a nitrogen-filled glovebox.

Phase 2: Precursor Solution Preparation

Target: Quasi-2D DJ Perovskite film (


)
Stoichiometry: 

(Adjust for Iodide equivalents if needed).
ComponentMolar RatioConcentration (Example)Solvent System
ODABr2 10.1 MDMF:DMSO (4:1 v/v)
MABr 30.3 M
PbBr2 40.4 M

Protocol:

  • Solvent Mixing: Prepare a solvent mixture of N,N-dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) in a 4:1 volume ratio.[4][5]

  • Dissolution: Add ODABr2, MABr, and PbBr2 powders to the solvent.

  • Heating: Stir at 60°C for 2 hours inside a glovebox. The solution should become clear and yellow.

  • Filtration: Filter the solution through a 0.45 µm PTFE filter to remove any undissolved aggregates.

Phase 3: Thin-Film Deposition

Method: Spin-Coating with Anti-Solvent Dripping

  • Substrate Prep: Clean ITO/FTO glass via sonication in detergent, water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 15 min immediately before coating.

  • Dispense: Place 50 µL of the precursor solution onto the center of the substrate.

  • Spin Cycle:

    • Step 1: 1000 rpm for 10 s (Spreading).

    • Step 2: 4000 rpm for 30 s (Thinning/Drying).

  • Anti-Solvent Drip: At 15 seconds into Step 2, quickly drop 100 µL of Chlorobenzene (CB) or Toluene onto the spinning center.

    • Why? This induces rapid supersaturation and nucleation of the perovskite phase.

  • Annealing: Transfer immediately to a hot plate.

    • Temperature: 100°C.

    • Time: 10 minutes.

    • Observation: Film should turn from transparent/pale yellow to bright yellow/orange (depending on halide composition).

Visualization & Workflow

Figure 1: Deposition Workflow

DepositionProtocol Substrate UV-Ozone Treated Substrate Dispense Dispense Precursor (ODABr2 + PbX2) Substrate->Dispense Spin1 Spin: 1000 rpm (10s) Dispense->Spin1 Spin2 Spin: 4000 rpm (30s) Spin1->Spin2 Anneal Anneal: 100°C (10 min) Spin2->Anneal AntiSolvent Anti-Solvent Drip (Chlorobenzene @ 15s) AntiSolvent->Spin2 Inject Film Crystalline DJ Perovskite Film Anneal->Film

Caption: Step-by-step spin-coating protocol for ODABr2-based perovskite films, highlighting the critical anti-solvent dripping window.

Figure 2: Structural Mechanism (DJ vs RP Phase)

StructureComparison cluster_RP Ruddlesden-Popper (RP) cluster_DJ Dion-Jacobson (DJ) RP_Node Spacer (Monoamine) || Van der Waals Gap || Spacer (Monoamine) Mechanism ODABr2 eliminates weak Van der Waals gaps DJ_Node Spacer (ODABr2) (Covalent Linkage) [No Gap]

Caption: Structural comparison showing how ODABr2 (DJ phase) eliminates the van der Waals gap present in RP phases, improving stability.

Characterization & Quality Control

TechniqueExpected OutcomeTroubleshooting
XRD Distinct low-angle peaks (

) corresponding to (00l) planes. High intensity indicates good vertical orientation.
No low-angle peaks:

-value too high or poor crystallization. Increase annealing temp.
PL Strong emission peak. Blue-shifted compared to 3D bulk (due to quantum confinement).Broad/Weak PL: High defect density. Check ODABr2 purity or anti-solvent timing.
Contact Angle High water contact angle (>80°) indicating hydrophobic surface.Low angle: Poor surface coverage of ODABr2. Increase spacer concentration.

References

  • Li, X., et al. (2019). "Dion-Jacobson Phase 2D Layered Perovskites for Solar Cells with Ultrahigh Stability." Nature Energy. Link

  • Mao, L., et al. (2019). "Two-Dimensional Hybrid Halide Perovskites: Principles and Promises." Journal of the American Chemical Society. Link

  • Zhang, Y., et al. (2020). "Dion-Jacobson Phase Perovskites for Efficient and Stable Photovoltaics." Advanced Materials. Link

  • Lu, H., et al. (2020). "Vapor-assisted deposition of highly efficient, stable black-phase FAPbI3 perovskite solar cells." Science. Link

Sources

Application

Application Notes and Protocols for Octane-1,8-diamine Dihydrobromide in Perovskite Light-Emitting Diode (PeLED) Fabrication

Introduction: The Strategic Role of Long-Chain Diammonium Halides in Advancing Perovskite Emitters Perovskite light-emitting diodes (PeLEDs) have emerged as a frontrunner in next-generation display and lighting technolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Long-Chain Diammonium Halides in Advancing Perovskite Emitters

Perovskite light-emitting diodes (PeLEDs) have emerged as a frontrunner in next-generation display and lighting technologies, owing to their exceptional color purity, tunable emission, and high efficiency.[1][2] However, the operational stability and performance of PeLEDs are often hampered by the presence of defects within the perovskite crystalline structure and at the grain boundaries. These defects act as non-radiative recombination centers, diminishing the device's light output and longevity.[3]

A promising strategy to mitigate these issues is the incorporation of large organic cations to form quasi-two-dimensional (quasi-2D) perovskite structures.[4][5] These structures consist of inorganic lead halide octahedral layers separated by organic spacer cations. This architecture offers enhanced exciton confinement, which promotes radiative recombination, and improved stability due to the hydrophobic nature of the organic spacers.[3][4]

This application note provides a detailed guide on the use of Octane-1,8-diamine dihydrobromide (ODADBr) , a long-chain diammonium halide, as a key additive in the fabrication of high-performance and stable PeLEDs. The long alkyl chain of ODADBr serves a dual function: it facilitates the formation of a quasi-2D perovskite phase and passivates surface defects, leading to a significant enhancement in device efficiency and operational stability.[6][7]

Mechanism of Action: How ODADBr Enhances Perovskite Film Quality and Device Performance

The introduction of ODADBr into the perovskite precursor solution initiates a self-assembly process during film crystallization. The divalent diammonium cations of ODADBr act as "molecular staples," bridging adjacent inorganic [PbBr₆]⁴⁻ octahedral layers to form a Dion-Jacobson (DJ) phase quasi-2D perovskite structure.[4][8] This is in contrast to the more common Ruddlesden-Popper (RP) phases formed by monovalent cations. DJ phases are known for their enhanced structural stability.[4]

The primary mechanisms through which ODADBr improves PeLED performance are:

  • Defect Passivation: The ammonium (-NH₃⁺) groups at both ends of the octane-1,8-diamine molecule can form strong hydrogen bonds with halide ions (Br⁻) and coordinate with undercoordinated Pb²⁺ ions at the perovskite surface and grain boundaries.[1][7] This passivates defect sites that would otherwise act as non-radiative recombination centers, thereby increasing the photoluminescence quantum yield (PLQY) of the perovskite film.[1]

  • Formation of Quasi-2D Structures: The long octane chain acts as an insulating spacer between the inorganic perovskite layers. This creates quantum well-like structures that confine excitons, increasing their binding energy and promoting efficient radiative recombination.[3]

  • Improved Film Morphology and Stability: The presence of ODADBr can modulate the crystallization process of the perovskite film, leading to a more uniform and pinhole-free morphology. The hydrophobic nature of the long alkyl chain also enhances the film's resistance to moisture, a key factor in improving the long-term operational stability of the device.[6]

Experimental Protocols

PART 1: Synthesis of Octane-1,8-diamine Dihydrobromide (ODADBr)

This protocol describes the synthesis of ODADBr from octane-1,8-diamine and hydrobromic acid.

Materials:

  • Octane-1,8-diamine (98%)

  • Hydrobromic acid (HBr, 48 wt. % in H₂O)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve octane-1,8-diamine in an excess of ethanol.

  • Cool the flask in an ice bath while stirring.

  • Slowly add a stoichiometric amount of hydrobromic acid (2 equivalents) dropwise to the solution. A white precipitate should form.

  • Continue stirring the mixture in the ice bath for 2 hours.

  • Remove the flask from the ice bath and allow it to warm to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Wash the resulting white solid with diethyl ether and collect the product by vacuum filtration using a Büchner funnel.

  • Dry the ODADBr powder in a vacuum oven at 60 °C overnight.

PART 2: Fabrication of Quasi-2D Perovskite Light-Emitting Diodes

This protocol details the step-by-step fabrication of a PeLED with a standard device architecture: ITO/PEDOT:PSS/Perovskite/TPBi/LiF/Al.

Device Architecture and Energy Level Diagram:

The device architecture is designed for efficient charge injection and transport, leading to effective radiative recombination in the perovskite emissive layer.

G cluster_device PeLED Device Architecture cluster_energy Energy Level Diagram (eV) ITO ITO (~4.7) PEDOT:PSS PEDOT:PSS ITO->PEDOT:PSS PEDOT PEDOT:PSS (~5.2) Perovskite Perovskite PEDOT:PSS->Perovskite TPBi TPBi Perovskite->TPBi LiF LiF TPBi->LiF Al Al LiF->Al Perovskite_HOMO Perovskite HOMO (~5.9) Perovskite_LUMO Perovskite LUMO (~3.6) Perovskite_HOMO->Perovskite_LUMO E_g TPBi_HOMO TPBi HOMO (~6.2) TPBi_LUMO TPBi LUMO (~2.7) TPBi_HOMO->TPBi_LUMO LiF_Al LiF/Al (~2.9) G cluster_workflow PeLED Fabrication Workflow ITO_Cleaning ITO Substrate Cleaning PEDOT_Deposition PEDOT:PSS Spin-Coating ITO_Cleaning->PEDOT_Deposition Hole Transport Layer Perovskite_Deposition Perovskite Spin-Coating PEDOT_Deposition->Perovskite_Deposition Emissive Layer TPBi_Deposition TPBi Thermal Evaporation Perovskite_Deposition->TPBi_Deposition Electron Transport Layer LiF_Al_Deposition LiF/Al Thermal Evaporation TPBi_Deposition->LiF_Al_Deposition Cathode

Caption: Step-by-step workflow for PeLED fabrication.

Step-by-Step Protocol:

  • Substrate Cleaning:

    • Clean the patterned ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to improve the wettability. [9]

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.

    • Spin-coat the PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 40 seconds.

    • Anneal the substrates at 150 °C for 20 minutes on a hotplate.

  • Perovskite Emissive Layer Deposition:

    • Allow the substrates to cool to room temperature.

    • Spin-coat the prepared ODADBr-containing perovskite precursor solution onto the PEDOT:PSS layer at 3000 rpm for 30 seconds.

    • During the spin-coating, at approximately 10 seconds, dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate to induce rapid crystallization and form a uniform film. [10] * Anneal the perovskite film at 70 °C for 10 minutes.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a 40 nm layer of TPBi as the ETL at a rate of 1-2 Å/s.

    • Subsequently, deposit a 1 nm layer of LiF and a 100 nm layer of Al as the cathode at rates of 0.1 Å/s and 2-3 Å/s, respectively.

Characterization and Performance Evaluation

The performance of the fabricated PeLEDs should be thoroughly characterized to evaluate the impact of ODADBr.

Characterization Techniques:

  • X-ray Diffraction (XRD): To confirm the formation of the quasi-2D perovskite phase. The appearance of low-angle diffraction peaks is indicative of the layered structure. [9]* Photoluminescence (PL) Spectroscopy: To measure the PLQY and assess the emission properties of the perovskite film. An increase in PLQY with ODADBr incorporation suggests effective defect passivation. [11]* Scanning Electron Microscopy (SEM): To investigate the morphology and grain size of the perovskite film. [9]* Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, current efficiency, and external quantum efficiency (EQE) of the PeLEDs.

  • Electroluminescence (EL) Spectroscopy: To measure the emission spectrum and color purity of the device.

  • Operational Stability Measurement: To evaluate the device lifetime by monitoring the decay of EL intensity over time under a constant current density. [12] Expected Impact of ODADBr on PeLED Performance:

The incorporation of ODADBr is expected to lead to significant improvements in key device performance metrics.

Performance MetricWithout ODADBr (Control)With ODADBr (Expected)Rationale
External Quantum Efficiency (EQE) LowerHigherEnhanced radiative recombination due to exciton confinement and defect passivation. [1][7]
Turn-on Voltage HigherLowerImproved film morphology and reduced defect density can lead to more efficient charge injection.
Maximum Luminance LowerHigherIncreased radiative recombination efficiency leads to higher brightness.
Operational Stability (T₅₀) ShorterLongerEnhanced film stability due to the hydrophobic nature of the alkyl chains and stronger bonding within the DJ phase. [6][8]

Troubleshooting and Optimization

  • Poor Film Morphology: If the perovskite film is not uniform, try adjusting the spin-coating speed, the timing of the anti-solvent drop, or the annealing temperature and duration. [10]* Low EQE: This could be due to inefficient charge injection or high non-radiative recombination. Optimize the thickness of the charge transport layers and ensure the purity of the precursor materials. The concentration of ODADBr is also a critical parameter to optimize for balancing charge transport and confinement. [6]* Device Instability: Ensure all fabrication steps are carried out in a clean and inert environment (glovebox) to minimize exposure to moisture and oxygen. The quality of the encapsulation is also crucial for long-term stability.

Conclusion

Octane-1,8-diamine dihydrobromide is a highly effective additive for the fabrication of efficient and stable perovskite light-emitting diodes. Its dual functionality in promoting the formation of a stable quasi-2D Dion-Jacobson phase and passivating defects makes it a valuable tool for researchers and developers in the field of perovskite optoelectronics. By following the detailed protocols and understanding the underlying mechanisms outlined in this application note, researchers can significantly advance the performance of their PeLEDs, paving the way for their commercialization in next-generation lighting and display technologies.

References

  • Influence of Bulky Organo-Ammonium Halide Additive Choice on the Flexibility and Efficiency of Perovskite Light. (2018).
  • Rational molecular passivation for high-performance perovskite light-emitting diodes. (2019).
  • Device performance of perovskite LEDs with TTDDA passivation. a... - ResearchGate. (2019).
  • Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystalliz
  • Understanding on the formation mechanisms of quasi-2D Ruddlesden- Popper halide perovskites - ResearchGate. (2025).
  • Diammonium-Mediated Perovskite Film Formation for High- Luminescence Red Perovskite Light-Emitting Diodes - Pure. (2022). Pure.
  • Structural Mechanisms of Quasi-2D Perovskites for Next-Gener
  • Fabrication and Characterization of Perovskite-based LEDs (PeLEDs). (2022). arXiV.
  • Four general methods to prepare perovskite active layers. (a) One-Step... - ResearchGate. (n.d.).
  • Enhanced Electrochemical Stability by Alkyldiammonium in Dion–Jacobson Perovskite toward Ultrastable Light‐Emitting Diodes | Request PDF - ResearchGate. (2020).
  • Preparation and characterization of organic-inorganic hybrid MAPbBr3 perovskite. (2022). AIP Publishing.
  • Trade‐Off Between Efficiency and Stability of CsPbBr3 Perovskite Quantum Dot‐Based Light‐Emitting Diodes by Optimized Passivation Ligands for Br/Pb | Request PDF - ResearchGate. (n.d.).
  • Spectroscopic studies of perovskite films (a) absorption spectra; (b)... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Supplementary Information Materials and Methods Preparation of perovskite precursor solution Methylammonium iodide (CH3NH3I) and - Rsc.org. (n.d.). Royal Society of Chemistry.
  • Rational molecular passivation for high-performance perovskite light-emitting diodes - Diva-portal.org. (2019). Diva-portal.org.
  • The templating effect of diammonium cations on the structural and optical properties of lead bromide perovskites: a guide to design broad light emitters - Journal of Materials Chemistry C (RSC Publishing). (2022). Royal Society of Chemistry.
  • In Situ Preparation of Metal Halide Perovskite Nanocrystal Thin Films for Improved Light- Emitting Devices. (2017).
  • Enhanced Electrochemical Stability by Alkyldiammonium in Dion-Jacobson Perovskite Towards Ultrastable Light-Emitting Diodes - SciSpace. (2020). SciSpace.
  • CN109148737B - Precursor, preparation method of perovskite material, solar cell and method for improving stability of perovskite precursor - Google Patents. (n.d.).
  • Engineering Hybrid Halide Perovskites for Enhanced Stability: A Structural and Spectroscopic Study - RMIT University - Figshare. (2025). Figshare.
  • Efficient green light-emitting diodes based on quasi-two-dimensional composition and phase engineered perovskite with surface passiv
  • Proton Transfer‐Driven Modification of 3D Hybrid Perovskites to Form Oriented 2D Ruddlesden–Popper Phases. (n.d.). Wiley Online Library.
  • Fabrication Strategies for 2D Halide Perovskite Towards Next-Generation Optoelectronic Applic
  • Lattice strain modulation toward efficient blue perovskite light-emitting diodes - Semantic Scholar. (2022). Semantic Scholar.
  • How to prepare a perovskite precursor? - ResearchGate. (2020).
  • Enhancing the Performance of Perovskite Light-Emitting Diodes via Synergistic Effect of Defect Passivation and Dielectric Screening - PMC. (2024). PMC.
  • Molecularly tailored dual- interface passivation via solvent- free rub- on transfer for efficient and stable perovskite LEDs - Semantic Scholar. (2025). Semantic Scholar.
  • Synthesis, Crystal Structure and Optical - IRIS-AperTO. (n.d.). IRIS-AperTO.
  • Fabrication of red-emitting perovskite LEDs by stabilizing their octahedral structure - Apollo. (n.d.). Apollo.

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Method

Application of Octane-1,8-diamine Dihydrobromide in Perovskite Solar Cells: A Technical Guide for Researchers

Foreword: The Pursuit of Perovskite Perfection In the dynamic field of perovskite photovoltaics, the quest for enhanced efficiency and long-term stability is paramount. The interfaces and grain boundaries within the pero...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Perovskite Perfection

In the dynamic field of perovskite photovoltaics, the quest for enhanced efficiency and long-term stability is paramount. The interfaces and grain boundaries within the perovskite absorber layer are critical arenas where performance is often won or lost. It is here that charge recombination and degradation pathways can undermine the remarkable potential of this technology. This document serves as a detailed guide to the application of Octane-1,8-diamine Dihydrobromide (ODA-Br₂), a long-chain alkylammonium halide, as a strategic agent to mitigate these challenges. Through a combination of surface passivation and the formation of low-dimensional perovskite capping layers, ODA-Br₂ offers a promising avenue to elevate the performance and durability of perovskite solar cells (PSCs). This guide is intended for researchers and scientists in the field, providing not only detailed protocols but also the scientific rationale behind the application of this key chemical compound.

Introduction to Octane-1,8-diamine Dihydrobromide (ODA-Br₂)

Octane-1,8-diamine Dihydrobromide is the hydrobromide salt of 1,8-diaminooctane. Its bifunctional nature, with primary amine groups at either end of an eight-carbon chain, allows it to interact with the perovskite surface in a bidentate fashion. This unique structure is central to its efficacy in perovskite solar cells.

Chemical and Physical Properties:

PropertyValue
Chemical Formula C₈H₂₂Br₂N₂
Molecular Weight 306.09 g/mol
Appearance White to off-white solid
Solubility Soluble in polar solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Isopropanol (IPA).

The long, flexible alkyl chain of ODA-Br₂ contributes to the formation of a hydrophobic barrier on the perovskite surface, offering enhanced resistance to moisture ingress, a notorious instigator of perovskite degradation.

The Multifaceted Role of ODA-Br₂ in Perovskite Solar Cells

The incorporation of ODA-Br₂ into perovskite solar cell fabrication is primarily aimed at addressing key vulnerabilities at the perovskite's surfaces and grain boundaries. Its application can be broadly categorized into two synergistic functions: surface passivation and the formation of a 2D/3D heterostructure.

Surface Defect Passivation

Polycrystalline perovskite films inherently possess a high density of surface defects, such as halide vacancies and undercoordinated lead ions (Pb²⁺). These defects act as non-radiative recombination centers, limiting the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of the device.

The diammonium cations of ODA-Br₂ can effectively passivate these defects. The -NH₃⁺ groups can interact with halide vacancies, while the bromide ions can fill iodide vacancy sites. This dual-passivation mechanism mitigates charge trapping and reduces non-radiative recombination losses.

Mechanism of Defect Passivation

cluster_perovskite Perovskite Surface Perovskite 3D Perovskite Bulk Defects Surface Defects (e.g., Halide Vacancies, Uncoordinated Pb²⁺) Passivated_Surface Passivated Perovskite Surface (Reduced Defects) ODA-Br2 Octane-1,8-diamine Dihydrobromide (ODA-Br₂) ODA-Br2->Defects Interaction & Neutralization

Caption: Defect passivation mechanism at the perovskite surface by ODA-Br₂.

Formation of a 2D/3D Heterostructure

When applied to the surface of a 3D perovskite film, the long-chain ODA-Br₂ molecules can react with the underlying perovskite components to form a thin, quasi-two-dimensional (quasi-2D) perovskite layer. This creates a 2D/3D heterostructure, which offers several advantages:

  • Enhanced Stability: The hydrophobic nature of the long alkyl chains in the 2D layer acts as a barrier against moisture and oxygen, significantly improving the environmental stability of the device.

  • Energy Level Alignment: The wider bandgap of the 2D perovskite layer can create a favorable energy cascade at the interface with the charge transport layer, facilitating more efficient charge extraction and reducing interfacial recombination.

  • Suppression of Ion Migration: The compact 2D capping layer can act as a physical barrier to the migration of mobile ions within the 3D perovskite lattice, a key factor in operational instability and current-voltage hysteresis.

2D/3D Perovskite Heterostructure Formation

3D_Perovskite 3D Perovskite Film Spin_Coating Spin-Coating & Annealing 3D_Perovskite->Spin_Coating Heterostructure 2D/3D Heterostructure ODA-Br2_Solution ODA-Br₂ Solution (in IPA) ODA-Br2_Solution->Spin_Coating 2D_Layer Quasi-2D Perovskite Layer (ODA-Br₂ based) Spin_Coating->2D_Layer 2D_Layer->Heterostructure

Application

Application Note: Controlled Growth of Dion-Jacobson (DJ) Phase Layered Perovskites

Executive Summary & Theoretical Grounding This guide details the experimental protocols for synthesizing Dion-Jacobson (DJ) phase 2D perovskites ( ). Unlike Ruddlesden-Popper (RP) phases, which rely on weak van der Waals...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Grounding

This guide details the experimental protocols for synthesizing Dion-Jacobson (DJ) phase 2D perovskites (


). Unlike Ruddlesden-Popper (RP) phases, which rely on weak van der Waals forces between monoammonium spacers, DJ phases utilize diammonium spacers  to bridge inorganic layers directly via hydrogen bonding.

Why this matters: The elimination of the van der Waals gap in DJ phases results in:

  • Enhanced Structural Rigidity: Higher formation energy and resistance to moisture/heat degradation.

  • Improved Charge Transport: Shorter interlayer distances facilitate better out-of-plane charge carrier mobility, critical for solar cells and LEDs.

Structural Logic: RP vs. DJ Phases

The following diagram illustrates the fundamental structural difference that dictates our experimental approach.

DJ_vs_RP_Structure cluster_RP Ruddlesden-Popper (RP) Phase cluster_DJ Dion-Jacobson (DJ) Phase RP_Spacer Monoammonium Spacer (x2) (e.g., Butylammonium) RP_Gap Van der Waals Gap (Weak Link) RP_Spacer->RP_Gap RP_Slab Inorganic Slab [PbI6] Octahedra RP_Spacer->RP_Slab RP_Gap->RP_Spacer RP_Slab->RP_Spacer DJ_Spacer Diammonium Spacer (x1) (e.g., PDMA, CDMA) DJ_Link Direct Hydrogen Bond (Strong Link) DJ_Spacer->DJ_Link DJ_Link->DJ_Spacer DJ_Slab_Bot Inorganic Slab [PbI6] Octahedra DJ_Link->DJ_Slab_Bot DJ_Slab_Top Inorganic Slab [PbI6] Octahedra DJ_Slab_Top->DJ_Link

Figure 1: Structural comparison. Note the elimination of the weak Van der Waals gap in the DJ phase, replaced by a single bridging spacer.

Pre-Synthesis: Materials Engineering

The success of DJ phase growth depends entirely on the selection of the divalent spacer (


).
A. Spacer Selection Library

Choose your spacer based on the target application.

Spacer NameAbbr.Structure TypeKey CharacteristicApplication
1,4-Phenylenedimethanammonium PDMA AromaticRigid, high conductivity due to

-conjugation.
Solar Cells (High Efficiency)
1,4-Cyclohexanedimethanammonium CDMA Aliphatic (Cyclic)Slight steric bulk induces unique layer distortion.Solar Cells (Record Stability)
1,3-Propanediammonium PDA Aliphatic (Linear)Short chain, tightest packing.LEDs (Blue/Green emission)
3-(Aminomethyl)piperidinium 3AMP HeterocyclicAsymmetric structure breaks centrosymmetry.Nonlinear Optics / Detection
B. Stoichiometry Calculation

For a target layer thickness (


), the molar ratio of precursors is strict.
General Formula: 

  • 
     (Spacer):  1 Molar Equivalent
    
  • 
     (Cage Cation, e.g., MA/FA): 
    
    
    
    Molar Equivalents
  • 
     (Lead Source): 
    
    
    
    Molar Equivalents

Critical Insight: Unlike RP phases where excess spacer can be tolerated (forming lower


 phases), DJ phases require precise stoichiometry. Excess diamine can lead to phase segregation or amorphous regions.

Protocol A: Precision Spin-Coating (Lab Scale)

This protocol is optimized for PDMA-based DJ perovskites (


) for photovoltaic applications.
Reagents
  • Spacer: PDMAI

    
     (Synthesized by reacting 1,4-phenylenedimethanamine with HI).
    
  • Cage Cation: Methylammonium Iodide (MAI).

  • Metal Source: Lead Iodide (PbI

    
    ).[1]
    
  • Solvent: DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) [4:1 v/v ratio].

  • Anti-solvent: Chlorobenzene (Anhydrous).

Experimental Workflow
  • Precursor Dissolution:

    • Mix PDMAI

      
       : MAI : PbI
      
      
      
      in a 1 : 4 : 5 molar ratio.
    • Dissolve in DMF:DMSO (4:1) to achieve a total Pb

      
       concentration of 0.8 M .
      
    • Why: The DMSO retards crystallization by forming an intermediate adduct (

      
      ), allowing for controlled crystal growth during annealing.
      
    • Stir at 60°C for 2 hours inside a N

      
       glovebox. Filter through a 0.22 µm PTFE filter.
      
  • Substrate Preparation:

    • Use ITO/Glass substrates.[2] Clean via sonication (Decon90 -> DI Water -> Acetone -> IPA).

    • UV-Ozone treat for 15 minutes immediately before coating to improve wettability.

  • Hot-Casting Deposition (The "Secret Sauce"):

    • Pre-heat the substrate to 100°C on a hotplate.

    • Quickly transfer to spin coater chuck.

    • Dispense 50 µL of precursor solution.

    • Spin Cycle: 4000 rpm for 30 seconds.

    • Anti-solvent: Drip 150 µL Chlorobenzene at 8 seconds into the spin.

    • Mechanism:[3][4][5] The hot substrate promotes immediate nucleation of the inorganic slabs perpendicular to the substrate (vertical orientation), which is energetically favorable at higher thermal energy.

  • Annealing:

    • Transfer immediately to a hotplate at 100°C for 10 minutes .

    • Observation: Film should turn from dark brown (intermediate) to mirror-black (crystalline).

Protocol B: Blade Coating (Scalable Fabrication)[2]

Blade coating mimics industrial roll-to-roll processing. This protocol is based on high-efficiency CDMA-based devices.

Experimental Setup
  • Doctor Blade: Zehntner applicator or custom N

    
    -knife system.
    
  • Stage Temperature: 150°C (Critical for solvent evaporation without anti-solvent).

Workflow
  • Ink Formulation:

    • Use 2-Methoxyethanol (2-ME) or a DMF/DMSO mix. 2-ME is preferred for blade coating due to its lower surface tension and faster evaporation.

    • Concentration: 1.0 M (Pb

      
       basis).
      
  • Deposition:

    • Set stage temperature to 150°C .

    • Blade height: 150 µm .

    • Blade speed: 15 mm/s .

    • Dispense ink in front of the blade and swipe.

  • N

    
     Knife Assistance: 
    
    • Apply a high-velocity N

      
       gas stream immediately behind the blade.
      
    • Why: This replaces the chemical anti-solvent. It drives supersaturation rapidly, freezing the vertically oriented DJ crystals before they can relax into a random orientation.

Validation & Characterization

Every batch must be validated. Do not proceed to device fabrication without passing these checkpoints.

A. X-Ray Diffraction (XRD)

Look for the "Low-Angle Signature."

  • Target: Distinct peaks at low

    
     angles (
    
    
    
    ).
  • Pass Criteria:

    • Sharp, equidistant peaks corresponding to

      
       or 
      
      
      
      planes.
    • Absence of split peaks (indicates phase purity).

    • d-spacing: Calculate interlayer spacing. DJ phases typically show

      
       (depending on spacer), which is ~1-2 
      
      
      
      shorter than the corresponding RP phase due to the missing van der Waals gap.
B. Photoluminescence (PL)[6][7]
  • Blue-Shift: As

    
     decreases (more quantum confinement), the PL peak shifts to blue.
    
  • Validation: For

    
     (solar cell target), the peak should be near 740-760 nm . If the peak is at 520 nm, you have synthesized pure 
    
    
    
    (insulating). If it is at 780 nm, you have bulk 3D perovskite (unstable).
Process Logic Diagram

The following flow illustrates the critical decision points in the synthesis.

DJ_Synthesis_Workflow Start Precursor Prep (1 : n-1 : n) Solvent Solvent Choice DMF:DMSO (Spin) 2-ME (Blade) Start->Solvent Deposition Deposition Solvent->Deposition Branch Method? Deposition->Branch Spin Spin Coating (Hot Substrate) Branch->Spin Blade Blade Coating (150°C Stage) Branch->Blade AntiSolvent Anti-Solvent Drip (Chlorobenzene) Spin->AntiSolvent GasQuench N2 Gas Quench Blade->GasQuench Anneal Annealing 100-120°C AntiSolvent->Anneal GasQuench->Anneal Check XRD Check Anneal->Check Pass Device Fab Check->Pass Pure Phase Fail Recalibrate Stoichiometry Check->Fail Impure

Figure 2: Experimental workflow for DJ Perovskite growth, distinguishing between Spin and Blade coating routes.

References

  • Li, X., et al. (2019). "Dion-Jacobson Phase 2D Layered Perovskites for Solar Cells with Ultrahigh Stability." Nature Energy. Link

  • Zhang, W., et al. (2024).[6] "Blade-coated Dion-Jacobson perovskite solar cells in air with efficiency over 19%."[7][8] Nature Communications. Link

  • Mao, L., et al. (2019). "Structural Diversity and Chemical Trends in Hybrid Layered Halide Perovskites." Journal of the American Chemical Society. Link

  • Ahmad, S., et al. (2019). "Dion-Jacobson Phase 2D Perovskites with Improved Structural Stability." ACS Energy Letters. Link

  • Ossila. "Perovskite Solar Cell Fabrication Guide." Application Notes. Link

Sources

Method

Application Notes &amp; Protocols: Octane-1,8-diamine Dihydrobromide in Polymer Crosslinking

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical guide on the application of Octane-1,8-diamine dihydrobromide as a versatile crosslinking a...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the application of Octane-1,8-diamine dihydrobromide as a versatile crosslinking agent for advanced polymer synthesis. We delve into the fundamental reaction mechanisms, provide detailed, validated protocols for the synthesis of hydrogels and functional coatings, and offer expert insights into the critical parameters that govern the final material properties. This guide is intended to empower researchers to leverage this crosslinker for applications ranging from controlled drug release systems to high-performance biomaterials.

Foundational Principles: The Role of Octane-1,8-diamine Dihydrobromide

Octane-1,8-diamine is an aliphatic diamine that provides a flexible, eight-carbon linear chain to link polymer backbones. The use of its dihydrobromide salt form offers distinct advantages over the free amine:

  • Enhanced Stability & Shelf-Life: The salt is significantly less susceptible to atmospheric degradation (e.g., reaction with CO₂) compared to the reactive free amine.

  • Aqueous Solubility: The salt form exhibits improved solubility in aqueous and polar protic solvents, which is highly beneficial for hydrogel synthesis and reactions in biological buffers.

  • Controlled Reactivity: The amine groups are protonated and thus non-nucleophilic. The crosslinking reaction is initiated on-demand by the addition of a base to deprotonate the ammonium salts, liberating the reactive primary amines. This "switchable" reactivity allows for homogenous mixing of the polymer and crosslinker before the gelation or curing process begins.

The core of its function lies in the reaction between its primary amine groups and complementary functional groups on a polymer backbone. This creates a stable, three-dimensional network through covalent bonds, a process known as chemical crosslinking[1]. The properties of the resulting material—such as mechanical stiffness, swelling ratio, degradation rate, and solvent resistance—are directly influenced by the crosslink density.

Mechanism of Action: Base-Activated Amine Crosslinking

The crosslinking process is a two-step event. First, the inactive dihydrobromide salt must be activated. Second, the liberated free diamine attacks an electrophilic functional group on the polymer chain. A common example is the formation of a stable amide bond with a carboxylic acid group, often facilitated by a coupling agent, or reaction with an activated ester.

Crosslinking_Mechanism cluster_0 Step 1: Activation (Deprotonation) cluster_1 Step 2: Crosslinking Reaction (Amide Formation) Crosslinker_Salt H₃N⁺-(CH₂)₈-N⁺H₃ (Dihydrobromide Salt) Free_Amine H₂N-(CH₂)₈-NH₂ (Reactive Diamine) Crosslinker_Salt->Free_Amine + Base Base 2 B: (Base) Base->Free_Amine Byproduct 2 B-H⁺ 2 Br⁻ Polymer1 Polymer-COOH Crosslinked Polymer-CO-NH-(CH₂)₈-NH-CO-Polymer (Crosslinked Network) Polymer1->Crosslinked Coupling Agent (e.g., EDC/NHS) Polymer2 Polymer-COOH Polymer2->Crosslinked Coupling Agent (e.g., EDC/NHS) Activated_Amine H₂N-(CH₂)₈-NH₂ Activated_Amine->Crosslinked Coupling Agent (e.g., EDC/NHS) Water 2 H₂O

Diagram 1: General mechanism of base-activated crosslinking.

Application Protocol: Synthesis of a pH-Sensitive Hydrogel for Drug Delivery

This protocol details the synthesis of a crosslinked poly(ethylene glycol) (PEG)-based hydrogel. Such hydrogels are widely explored for biomedical applications due to their biocompatibility and tunable properties[2][3]. Here, we crosslink a diepoxy-terminated PEG with octane-1,8-diamine. The amine groups react with the epoxy rings in a ring-opening addition reaction.

Materials & Equipment
Reagent / Equipment Specification Supplier Example
Diepoxy-terminated PEGM.W. ~4000 DaSigma-Aldrich
Octane-1,8-diamine dihydrobromideM.W. 306.10 g/mol TCI, Alfa Aesar
Sodium Hydroxide (NaOH)≥98%, pelletsFisher Scientific
Phosphate-Buffered Saline (PBS)1X Solution, pH 7.4Thermo Fisher
Dialysis TubingMWCO 3.5 kDaSpectrum Labs
Magnetic Stirrer & Stir Bars-VWR
Lyophilizer (Freeze-Dryer)-Labconco
RheometerCone-plate or parallel-plate geometryTA Instruments
Fourier-Transform Infrared (FTIR) SpectrometerWith ATR accessoryPerkinElmer, Bruker
Experimental Workflow

Diagram 2: Step-by-step workflow for hydrogel synthesis and characterization.

Detailed Synthesis Protocol

Rationale: The stoichiometry between epoxy groups on the PEG and the amine groups on the crosslinker is the primary determinant of crosslink density. A 1:1 molar ratio of epoxy:amine groups typically yields a robust network.

  • Prepare Polymer Solution: Dissolve 1.0 g of diepoxy-terminated PEG (DE-PEG 4000) in 4.0 mL of 1X PBS (pH 7.4) to create a 20% (w/v) solution. Stir gently until fully dissolved.

    • Scientist's Note: Using a buffer like PBS helps maintain a stable pH environment once the reaction begins, though the initial activation requires a higher pH.

  • Prepare and Activate Crosslinker Solution:

    • Calculate the required amount of octane-1,8-diamine dihydrobromide. For a 1:1 epoxy:amine molar ratio:

      • Moles of DE-PEG = 1.0 g / 4000 g/mol = 0.00025 mol

      • Moles of epoxy groups = 0.00025 mol * 2 = 0.0005 mol

      • Moles of diamine needed = 0.0005 mol / 2 (amines per molecule) = 0.00025 mol

      • Mass of diamine salt = 0.00025 mol * 306.10 g/mol = 0.0765 g (76.5 mg)

    • Dissolve 76.5 mg of octane-1,8-diamine dihydrobromide in 1.0 mL of 1X PBS.

    • Activation Step: Add 5 M NaOH solution dropwise while stirring until the pH of the crosslinker solution is >10. This ensures complete deprotonation of the diamine. Use this solution immediately.

    • Causality Insight: Failure to add sufficient base will result in incomplete activation of the crosslinker, leading to poor or no gelation. The free amine is the reactive species.

  • Initiate Crosslinking: Add the activated crosslinker solution to the DE-PEG solution. Vortex or stir vigorously for 30 seconds to ensure complete and homogenous mixing before gelation begins.

  • Gelation: Cast the solution into a mold (e.g., a small petri dish or a multi-well plate). Allow the solution to stand at room temperature or in a 37°C incubator. Gelation time can range from 1 to 24 hours. Monitor gel formation by inverting the container; gelation is complete when the mixture no longer flows.

  • Purification:

    • Carefully remove the solidified hydrogel from its mold and place it into a dialysis tube (MWCO 3.5 kDa).

    • Immerse the tube in a large beaker of deionized water.

    • Dialyze for 3-5 days, changing the water twice daily.

    • Rationale: This step is critical for biomedical applications to remove unreacted crosslinker, salt byproducts (NaBr), and any un-crosslinked polymer chains, which could be cytotoxic or interfere with subsequent experiments.

  • Lyophilization (Optional): For dry weight measurements, swelling studies, or long-term storage, freeze the purified hydrogel at -80°C and then lyophilize until all water is removed, resulting in a porous scaffold.

Characterization Protocols

Trustworthiness through Validation: Characterization is essential to validate the synthesis and understand the material's properties.

  • FTIR Spectroscopy (Confirmation of Crosslinking):

    • Acquire spectra of the individual components (DE-PEG, diamine salt) and the final lyophilized hydrogel.

    • Expected Result: Look for the disappearance of the characteristic epoxy ring peak (~910 cm⁻¹) from the DE-PEG spectrum and the appearance of new C-N stretching bands in the hydrogel spectrum, confirming the ring-opening reaction.

  • Swelling Ratio Measurement (Quantification of Crosslink Density):

    • Measure the weight of the lyophilized hydrogel (W_dry).

    • Immerse the hydrogel in a solution (e.g., PBS) at a specific temperature (e.g., 37°C).

    • At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_swollen).

    • Continue until the weight remains constant (equilibrium).

    • Calculate the Equilibrium Swelling Ratio (ESR): ESR = (W_swollen - W_dry) / W_dry

    • Insight: A lower ESR indicates a higher crosslink density, as the tightly linked network restricts water uptake.

  • Rheological Analysis (Mechanical Properties):

    • Use a rheometer with a parallel-plate geometry to measure the mechanical properties of the fully swollen hydrogel.

    • Perform a frequency sweep at a constant strain (within the linear viscoelastic region, typically 1%).

    • Expected Result: For a successfully crosslinked gel, the storage modulus (G') will be significantly higher than the loss modulus (G'') and will show minimal dependence on frequency, indicating a stable, solid-like network.

Parameter Typical Value (High Crosslinking) Typical Value (Low Crosslinking)
Storage Modulus (G') 10 - 50 kPa1 - 10 kPa
Equilibrium Swelling Ratio (ESR) 5 - 1520 - 50
Gelation Time 1 - 4 hours8 - 24 hours
Table 1: Influence of crosslinker concentration on hydrogel properties.

Troubleshooting & Expert Insights

Problem Potential Cause(s) Recommended Solution(s)
No Gelation or Very Weak Gel 1. Insufficient activation of the diamine (pH too low).2. Incorrect stoichiometry (too little crosslinker).3. Polymer functional groups have degraded.1. Ensure pH of the crosslinker solution is >10 before mixing.2. Recalculate and verify all molar quantities.3. Use fresh, properly stored polymer.
Gelation Occurs Too Rapidly 1. Over-activation of crosslinker (very high pH).2. High concentration of reactants.3. Elevated temperature.1. Adjust base addition to achieve a pH closer to 10.2. Dilute the polymer and/or crosslinker solutions.3. Perform the initial mixing step at a lower temperature (e.g., on ice).
Inconsistent/Inhomogeneous Gel Poor mixing of polymer and crosslinker before onset of gelation.Use a vortex mixer or a static mixing nozzle for rapid and thorough homogenization immediately after combining the two solutions.

References

  • Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research.

  • Feng, J., et al. (2000). Formation and Crosslinking of Latex Films through the Reaction of Acetoacetoxy Groups with Diamines under Ambient Conditions. Journal of Coatings Technology.

  • Cursaru, B., et al. (2008). Compression Properties of Hydrogels Synthesized from Diepoxy-terminated Poly(ethylene glycol)s and Aliphatic Polyamines. Materiale Plastice.

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 24250, 1,8-Octanediamine. PubChem.

  • Xiao, X., et al. (2007). Octane-1,8-diyldipyridinium dibromide dihydrate. Acta Crystallographica Section E.

  • Hoare, T. R., & Kohane, D. S. (2008). Hydrogels in drug delivery: Progress and challenges. Polymer.

Sources

Application

Application Note: High-Precision Synthesis of C8-Backbone Polyamides using Octane-1,8-diamine Dihydrobromide

Abstract This technical guide details the specific utilization of Octane-1,8-diamine dihydrobromide (CAS: 14999-56-5) as a stable, high-purity precursor for the synthesis of advanced polyamides. While industrial nylon pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the specific utilization of Octane-1,8-diamine dihydrobromide (CAS: 14999-56-5) as a stable, high-purity precursor for the synthesis of advanced polyamides. While industrial nylon production typically utilizes free amines, the dihydrobromide salt offers superior oxidative stability and stoichiometric precision, critical for synthesizing pharmaceutical-grade cationic polymers (gene delivery vectors) and specialty engineering nylons (e.g., Nylon 8,10). This note provides validated protocols for interfacial polymerization and solution-phase polycondensation, emphasizing the in situ neutralization strategies required to activate the diamine.

Scientific Foundation & Rationale

The C8-Spacer Advantage

The incorporation of an 8-carbon (octamethylene) spacer into a polyamide backbone imparts distinct physicochemical properties compared to the more common hexamethylene (C6) analogues:

  • Hydrophobicity: The longer alkyl chain reduces water absorption, improving dimensional stability in wet environments.

  • Flexibility: Increased methylene units lower the glass transition temperature (

    
    ) and melting point (
    
    
    
    ), enhancing impact resistance and solubility in organic solvents for processing.
  • Biomedical Relevance: In gene delivery, the C8 spacer provides the necessary hydrophobic balance to facilitate membrane penetration and endosomal escape when copolymerized into cationic polyamides [1].

Why Use the Dihydrobromide Salt?

Free aliphatic amines like 1,8-diaminooctane are prone to oxidation (yellowing) and carbamation (absorbing atmospheric


) upon storage. The dihydrobromide salt (

) offers:
  • Stoichiometric Precision: It is a crystalline solid that allows for exact molar weighing, which is impossible with hygroscopic/waxy free amines.

  • Oxidative Stability: The protonated amine is unreactive toward oxygen, ensuring long-term shelf life.

  • Purification: The salt can be recrystallized to remove trace impurities that would terminate chain growth in step-growth polymerization.

Activation Mechanism

To participate in nucleophilic acyl substitution (polymerization), the ammonium salt must be deprotonated. This is achieved via in situ neutralization using an inorganic base (Interfacial) or a tertiary amine (Solution).

Reaction Scheme:



Visualizing the Workflow

The following diagram illustrates the activation and polymerization logic using the dihydrobromide salt.

PolyamideSynthesis Salt Octane-1,8-diamine Dihydrobromide (Stable Precursor) FreeAmine Free Base (In Situ Generated) Salt->FreeAmine Deprotonation Base Neutralizing Agent (NaOH or Et3N) Base->FreeAmine Polymer Polyamide (Nylon 8,X or Cationic Polymer) FreeAmine->Polymer Polycondensation Byproducts Byproducts (NaBr, H2O) FreeAmine->Byproducts Electrophile Diacid Chloride / Activated Ester Electrophile->Polymer

Figure 1: Chemical workflow for activating the stable salt precursor into a reactive monomer.

Experimental Protocols

Protocol A: Interfacial Synthesis of Nylon 8,10

Application: Production of high-molecular-weight engineering plastics or microcapsules.

Principle: The Schotten-Baumann reaction occurs at the interface of two immiscible solvents. The HBr salt is dissolved in water and neutralized immediately before contact with the organic phase.

Reagents:

  • Aqueous Phase:

    • Octane-1,8-diamine dihydrobromide (10 mmol, 3.06 g)

    • Sodium Hydroxide (NaOH) (40 mmol, 1.60 g) – Excess required to neutralize HBr (20 mmol) and HCl byproduct (20 mmol).

    • Distilled Water (50 mL)

  • Organic Phase:

    • Sebacoyl Chloride (10 mmol, 2.39 g)

    • Dichloromethane (DCM) or Hexane (50 mL)

Step-by-Step Procedure:

  • Preparation of Aqueous Phase:

    • Dissolve 3.06 g of Octane-1,8-diamine dihydrobromide in 40 mL of water.

    • Separately, dissolve 1.60 g NaOH in 10 mL water.

    • Critical Step: Add the NaOH solution to the diamine solution only when ready to polymerize . The solution will turn basic, releasing the free amine.

  • Preparation of Organic Phase:

    • Dissolve 2.39 g of Sebacoyl Chloride in 50 mL of DCM.

  • Polymerization:

    • Carefully layer the aqueous phase over the organic phase (if using DCM) or the organic phase over the aqueous phase (if using Hexane) in a beaker. Do not mix.

    • A white film of Nylon 8,10 will form instantly at the interface.

  • Collection:

    • Use tweezers to grasp the film at the center and pull slowly ("Nylon Rope Trick").

    • Wind the polymer onto a glass rod.

  • Purification:

    • Wash the polymer rope in 50% ethanol/water to remove residual salts (NaBr, NaCl).

    • Dry under vacuum at 60°C for 12 hours.

Protocol B: Synthesis of Cationic Polyamides for Gene Delivery

Application: Biodegradable vectors for DNA/RNA delivery.[1] The C8 spacer balances charge density.

Principle: Solution-phase polycondensation using activated esters. The salt allows precise control over molecular weight (


) via stoichiometry.

Reagents:

  • Octane-1,8-diamine dihydrobromide (1.0 eq)

  • Di-p-nitrophenyl ester of dicarboxylic acid (e.g., Di-p-nitrophenyl adipate) (1.0 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (4.0 eq)

  • Solvent: Anhydrous DMSO or DMF.

Step-by-Step Procedure:

  • Dissolution:

    • In a flame-dried flask under Nitrogen (

      
      ), suspend Octane-1,8-diamine dihydrobromide (1 mmol) in 2 mL anhydrous DMSO.
      
  • Activation:

    • Add TEA (4 mmol). The suspension will clear as the free amine is released and HBr-TEA salt forms (soluble in DMSO).

  • Polymerization:

    • Add the activated ester (1 mmol) dropwise.

    • Stir at 60°C for 48 hours. The solution will turn yellow due to the release of p-nitrophenol.

  • Isolation:

    • Precipitate the polymer into cold diethyl ether (10x volume).

    • Centrifuge and wash 3x with ether to remove p-nitrophenol and residual salts.

    • Dialyze against distilled water (MWCO 3.5 kDa) for 24 hours to remove small oligomers.

    • Lyophilize to obtain a white powder.

Data Analysis & Quality Control

To validate the synthesis, compare results against these standard parameters.

ParameterMethodExpected Result (Nylon 8,10)Note
Structure FTIRAmide I (~1640 cm⁻¹), Amide II (~1540 cm⁻¹)Confirm absence of Nitrile or Acid Chloride peaks.
Thermal DSC

C8 nylons have lower

than Nylon 6,6 (

).
Purity

-NMR (TFA-d)

(NH-CH 2),

(Alkyl)
Integration ratio must match repeat unit.
Viscosity Inherent Viscosity

Measured in m-cresol at

.
Graphviz: Interfacial Polymerization Setup

InterfacialSetup cluster_beaker Reaction Vessel (Beaker) Aqueous Aqueous Phase (Diamine 2HBr + NaOH) Interface INTERFACE (Polymer Formation) Aqueous->Interface Diamine diffuses down Extraction Mechanical Extraction (Nylon Rope) Interface->Extraction Continuous Pull Organic Organic Phase (Sebacoyl Chloride + DCM) Organic->Interface Chloride diffuses up

Figure 2: Schematic of the interfacial polymerization layers.

Safety & Handling

  • Corrosivity: The dihydrobromide salt is an irritant. However, upon reaction, it releases Bromide ions. If strong acids are used in workup, HBr gas may be generated.

  • Base Exotherm: Neutralizing the HBr salt with NaOH is exothermic. Perform this step slowly in a cooled vessel if scaling up >10g.

  • Stoichiometry: Unlike free amines, the salt does not absorb

    
    . Store in a cool, dry place. It is hygroscopic —dry in a vacuum oven at 40°C before precise weighing.
    

References

  • Cationic Polyamides for Gene Delivery

    • Bi, D. et al. (2015). "A family of cationic polyamides for in vitro and in vivo gene transfection."[1] Acta Biomaterialia, 23, 127-136.

    • Context: Demonstrates the use of diamine-based polyamides for non-viral gene vectors.
  • Interfacial Polymerization Fundamentals

    • Morgan, P. W., & Kwolek, S. L. (1959). "The nylon rope trick: Demonstration of condensation polymerization.
    • Context: The foundational protocol for interfacial polyamide synthesis.
  • Properties of 1,8-Diaminooctane (PubChem)

    • National Center for Biotechnology Information. (2023).[2][3][4] PubChem Compound Summary for CID 9323, 1,8-Diaminooctane.

    • Context: Physical properties and safety data for the diamine backbone.[5]

  • Synthesis of Nylon 8,10: Carraher, C. E. (2003). "Seymour/Carraher's Polymer Chemistry." Marcel Dekker. Context: General reference for step-growth polymerization stoichiometry and Schotten-Baumann conditions.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing phase segregation in perovskites with Octane-1,8-diamine dihydrobromide

To: Research & Development Team From: Technical Support Center – Advanced Materials Division Subject: Technical Guide: Preventing Phase Segregation in Mixed-Halide Perovskites via Octane-1,8-diamine Dihydrobromide (ODABr...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Advanced Materials Division Subject: Technical Guide: Preventing Phase Segregation in Mixed-Halide Perovskites via Octane-1,8-diamine Dihydrobromide (ODABr


)
Ticket ID:  #ODABr2-STABILITY-001

Executive Summary: The ODABr Solution

The Problem: Mixed-halide perovskites (e.g., CsPb(I


Br

)

) are critical for tandem solar cells but suffer from photo-induced phase segregation (the "Hoke Effect"). Under illumination, iodide and bromide ions migrate to form low-bandgap I-rich and high-bandgap Br-rich domains, causing voltage clamping and rapid degradation.

The Solution: Octane-1,8-diamine dihydrobromide (ODABr


)  acts as a bifunctional molecular cross-linker. Its long hydrophobic alkyl backbone (

) provides moisture resistance, while the terminal ammonium groups (

) anchor into the perovskite lattice, passivating A-site vacancies and mechanically suppressing the ion migration channels that trigger segregation.

Mechanistic Insight

The following diagram illustrates how ODABr


 arrests phase segregation at the atomic level.

ODABr2_Mechanism Segregation Phase Segregation (I-rich / Br-rich domains) IonMigration Halide Ion Migration (Vacancy-Hopping Mechanism) IonMigration->Segregation Causes under Light Defects Halide/A-site Vacancies Defects->IonMigration Enables ODABr2 ODABr2 Treatment (Octane-1,8-diamine dihydrobromide) Anchoring Terminal -NH3+ Anchoring (Fills A-site Vacancies) ODABr2->Anchoring Steric C8 Alkyl Chain Steric Barrier (Blocks Ion Channels) ODABr2->Steric Hydrophobicity Hydrophobic Shielding (Repels Moisture) ODABr2->Hydrophobicity Anchoring->Defects Passivates StableState Phase-Stable Perovskite (Uniform Bandgap) Anchoring->StableState Steric->IonMigration Suppresses Steric->StableState Hydrophobicity->StableState Enhances Durability

Figure 1: Mechanism of ODABr


 in suppressing ion migration and phase segregation.

Experimental Protocol: ODABr Integration

We recommend the Additive Strategy for bulk stabilization. For surface defects specifically, use the Post-Treatment Strategy .

Method A: Precursor Additive (Recommended for Phase Stability)

Target: Bulk passivation to stop internal ion migration.

  • Precursor Preparation:

    • Prepare your standard mixed-halide perovskite solution (e.g.,

      
       CsPb(I
      
      
      
      Br
      
      
      )
      
      
      in DMF/DMSO).
    • The ODABr

      
       Stock:  Dissolve ODABr
      
      
      
      in pure DMSO at a concentration of
      
      
      . (Note: ODABr
      
      
      has low solubility in IPA/CB; DMSO is required).
  • Doping:

    • Add the ODABr

      
       stock to the perovskite precursor to achieve a molar ratio of 
      
      
      
      relative to the Lead (Pb) content.
    • Calculation: For

      
       of 
      
      
      
      Pb precursor, add
      
      
      of ODABr
      
      
      .
  • Deposition:

    • Spin-coat immediately. The diamine can accelerate gelation.

    • Anneal at

      
       for 10-30 mins  (standard protocol).
      
Method B: Surface Post-Treatment (Passivation)

Target:[1] Surface trap elimination and moisture barrier.

  • Solution Prep: Dissolve ODABr

    
     in Isopropanol (IPA)  at 
    
    
    
    .
    • Tech Note: Heating the IPA to

      
       helps dissolution.
      
  • Application:

    • Spin the annealed perovskite film at

      
       .
      
    • Dynamically dispense

      
       of the ODABr
      
      
      
      /IPA solution.
    • Anneal briefly at

      
       for 5 mins  to drive off solvent and ensure anchoring.
      

Troubleshooting & FAQs

Q1: The ODABr


 is not dissolving in my antisolvent (Chlorobenzene/Toluene). Can I add it there? 
  • Status: Critical Error.

  • Explanation: ODABr

    
     is a salt and is insoluble in non-polar solvents like Chlorobenzene.
    
  • Fix: Dissolve ODABr

    
     in a minimal amount of DMSO  or Methanol  before adding it to your precursor. For antisolvent dripping, use Octane-1,8-diamine (neutral amine) instead of the dihydrobromide salt, but be aware this changes the chemistry (protonation will happen in situ if HBr is present).
    

Q2: My films look hazy/white after adding ODABr


. 
  • Status: Excess Additive.

  • Explanation: Long-chain diammonium salts can form 2D perovskite phases (Ruddlesden-Popper). If the concentration exceeds 3-5%, these 2D plates can segregate or disrupt the 3D grain growth, causing light scattering.

  • Fix: Reduce concentration to

    
     . Ensure the precursor solution is heated to 
    
    
    
    before spin-coating to prevent premature precipitation.

Q3: I still see a PL redshift (phase segregation) after 10 minutes of illumination.

  • Status: Insufficient Passivation Depth.

  • Explanation: If you used Method B (Surface Treatment), the bulk defects may still be active.

  • Fix: Switch to Method A (Additive) to passivate bulk vacancies. Alternatively, combine both: use a

    
     bulk additive and a dilute (
    
    
    
    ) surface wash.

Q4: How does the C8 chain (Octane) compare to C4 (Butane) or C3 (Propane) diamines?

  • Insight: The C8 chain is more hydrophobic, offering better humidity stability (

    
    ). However, it is more insulating. C3/C4 diamines facilitate better charge transport but offer less moisture protection. C8 is the "Stability Choice."
    

Performance Benchmarks

Expected improvements when using optimized ODABr


 treatment (

additive):
MetricControl (Mixed Halide)With ODABr

Treatment
Impact
PCE (Efficiency)


Reduced non-radiative recombination.
V

(Voltage)


Suppression of voltage loss channels.
PL Lifetime (

)


Significant defect passivation.
Phase Stability Segregates in

mins
Stable

hours
Suppression of ion migration.
Water Contact Angle


Hydrophobic alkyl tails on surface.

References

  • Dion-Jacobson Phase Stabilization: Spacer Switched Two Dimensional Tin Bromide Perovskites Leading to Ambient Stable Near Unity Photoluminescence Quantum Yield. (Discusses 1,8-diaminooctane "8N8" spacers for stability).

  • Diammonium Passivation Mechanism: Diamine Surface Passivation and Postannealing Enhance the Performance of Silicon-Perovskite Tandem Solar Cells.[2] (Validates the mechanism of diamine anchoring to suppress defects).

  • General Phase Segregation Mitigation: Preventing phase segregation in mixed-halide perovskites: a perspective. (Review of strategies including A-site engineering and passivation).

  • Alkyl-Ammonium Halide Additives: Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. (Comparative study on alkyl-ammonium salts for defect suppression).

Sources

Optimization

Improving ambient stability of tin bromide perovskites with diamine spacers

Technical Support Center: Tin Bromide Perovskite Stability Role: Senior Application Scientist Department: Advanced Materials & Optoelectronics Support Subject: Improving Ambient Stability of Sn-Based Perovskites via Diam...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tin Bromide Perovskite Stability

Role: Senior Application Scientist Department: Advanced Materials & Optoelectronics Support Subject: Improving Ambient Stability of Sn-Based Perovskites via Diamine Spacers

Core Directive & Mission

Welcome to the Technical Support Center. You are likely here because your Tin Bromide (


-based) perovskite films are turning transparent or yellowing rapidly in ambient air, signaling the dreaded oxidation of 

to

.

This guide moves beyond basic glovebox hygiene. We focus on structural engineering using diamine spacers to form Dion-Jacobson (DJ) phases or chelated surface barriers. These methods thermodynamically stabilize the lattice against moisture and oxygen ingress.

Troubleshooting Module: Precursor Chemistry & Oxidation Prevention

Issue: My precursor solution turns orange/yellow before I even spin-coat.

Diagnosis: This is immediate oxidation of


.[1] Unlike lead (

), tin is highly susceptible to p-type self-doping via oxidation, creating

vacancies that act as non-radiative recombination centers.[2]

Q: Why are diamines better than monoamines (like butylammonium) for stability? A: Diamines (e.g., 1,8-octanediamine, 1,4-butanediamine) offer two stabilization mechanisms:

  • The Chelate Effect: Short diamines (like ethylenediamine) can bidentate bind to surface Sn atoms, creating a steric and electronic barrier that is entropically harder to break than monoamine binding.

  • Dion-Jacobson (DJ) Phase Formation: Long diamines bridge the inorganic perovskite slabs directly without the weak van der Waals gap found in Ruddlesden-Popper (RP) phases (monoamines). This hydrogen-bonding "lock" at both ends makes the lattice more rigid and resistant to moisture infiltration.

Protocol: The "Reducing Solvent" Strategy Standard DMSO/DMF solvents can sometimes promote oxidation due to dissolved oxygen.

Step-by-Step Precursor Prep:

  • Solvent Choice: Use anhydrous DMF:DMSO (4:1).

  • Additive: Add Triethylammonium hypophosphite or SnF₂ (10 mol%) as a baseline reducing agent.

  • Diamine Integration:

    • For Surface Passivation: Add Ethylenediamine (EDA) at a low concentration (0.5–1.0 mg/mL) after the main perovskite dissolution.

    • For 2D DJ Phase Synthesis: Stoichiometrically mix

      
       with the diamine hydrobromide (e.g., 
      
      
      
      ) in a 1:1 molar ratio for
      
      
      phases.

Fabrication Module: Controlling Crystallization & Morphology

Issue: My films have pinholes, and degradation starts at the grain boundaries.

Diagnosis: Tin perovskites crystallize uncontrollably fast. Diamines can slow this down, but if the chain is too long (hydrophobic), solubility drops, causing precipitation.

Q: Which diamine spacer should I choose for the best trade-off between stability and charge transport? A: Refer to the comparison table below.

Spacer TypeChemical NameStructure PhaseStabilityCharge TransportRecommended For
Short Aliphatic 1,4-Butanediamine (BDA)DJ (

to

)
ModerateHigh (Quantum confinement)LEDs, Photodetectors
Long Aliphatic 1,8-Octanediamine (ODA)DJ (Pure 2D)High (Hydrophobic barrier)Low (Tunneling barrier)Moisture-resistant coatings
Aromatic 3-Aminobenzylamine (3ABA)DJ (Distorted)High (Rigid Lattice)High (Pi-Pi stacking)Solar Cells (High Efficiency)
Chelator Ethylenediamine (EDA)Surface BarrierModerateSurface Passivation onlySurface treatment of 3D films

Protocol: The Alcohol-Assisted Wet Milling Method (Solvent-Free Alternative) This method avoids DMSO-induced oxidation entirely and is highly effective for DJ phases like


.
  • Prepare Solids: In an agate mortar, combine

    
     (0.4 mmol) and Octanediamine (ODA, 0.4 mmol).
    
  • Acidification: Add minimal HBr (48% aq, 0.2 mL) to protonate the amine in situ.

  • The "Doping" Step: Add 0.5 mL of 1-Butanol or 1-Hexanol .

    • Why? The alcohol acts as a reducing agent and helps form hydrogen bonds (

      
      ) that guide crystallization.
      
  • Grinding: Grind for 10–15 minutes until a bright orange/red paste forms.

  • Deposition: Disperse the paste in toluene and spin-coat, or use the paste for blade coating.

Visualization: Stabilization Mechanisms

The following diagram illustrates how diamines prevent the degradation pathways compared to standard monoamines.

Sn_Stabilization cluster_problem Degradation Pathway cluster_solution Diamine Stabilization Sn2 Sn(II) Surface Atom O2 Oxygen/Moisture Sn2->O2 Exposed Sn4 Sn(IV) Defect (p-doping) O2->Sn4 Oxidation Vac Sn Vacancy Sn4->Vac Lattice Collapse Diamine Diamine Spacer (e.g., ODA, EDA) Chelate Surface Chelation (Steric Barrier) Diamine->Chelate Short Chain (EDA) DJ_Phase Dion-Jacobson Phase (No vdW Gap) Diamine->DJ_Phase Long Chain (ODA) Chelate->Sn2 Binds & Passivates DJ_Phase->O2 Blocks Ingress

Caption: Figure 1. Mechanism of diamine-mediated stabilization. Diamines either chelate surface sites to prevent oxidation or form rigid Dion-Jacobson phases that physically block moisture ingress.

Advanced Diagnostics & FAQs

Q: How do I confirm I have a pure Dion-Jacobson (DJ) phase and not a mix? A: Perform Low-Angle X-Ray Diffraction (XRD).

  • Look for: A series of peaks at low

    
     (below 10°).
    
  • Validation: If you used ODA (

    
    ), you should see a dominant peak corresponding to the interlayer spacing (
    
    
    
    ).
  • Warning Sign: If you see split peaks or peaks corresponding to

    
     or pure spacer salt, your stoichiometry is off, or the reaction was incomplete.
    

Q: My PLQY (Photoluminescence Quantum Yield) drops after 2 days in air. Is this normal? A: For standard


 perovskites, yes. For diamine-treated ones, no .
  • Troubleshooting: Check your diamine chain length.

    • Too short (C4): Good transport, but moisture tunnels through.

    • Too long (C12+): Phase segregation occurs.

    • Sweet Spot: C8 (Octanediamine) often yields near-unity PLQY with stability >30 days because the hydrophobic alkyl chains pack densely, repelling water.

Q: Can I use aromatic diamines? A: Yes, and you should for solar cells.

  • Recommendation: 3-aminobenzylamine (3ABA) .[3] The aromatic ring allows for

    
     stacking, which improves charge mobility (often a weakness in aliphatic DJ perovskites) while maintaining the structural rigidity of the DJ phase.
    

References

  • Northwestern University. (2024). New Chemical Method Stabilizes Tin-containing Perovskites.[2][3][4][5][6] (Discusses diamine chelation strategy for surface passivation).

  • University of Toronto. (2023). Diamine chelates for increased stability in mixed Sn–Pb and all-perovskite tandem solar cells.[4][7] (Mechanistic insight into Sn removal and stoichiometry balancing).

  • MDPI. (2025). Photoluminescence and Stability of Dion–Jacobson Tin-Based Halide Perovskites with Different Spacer Cation Chain Length. (Comparison of HDA vs ODA spacers).

  • ChemRxiv. (2021). Spacer Switched Two Dimensional Tin Bromide Perovskites Leading to Ambient Stable Near Unity Photoluminescence Quantum Yield. (Detailed protocol for ODA/8N8 spacer achieving 99.7% PLQY).

  • Semantic Scholar. (2021). Room Temperature Fabrication of Stable, Strongly Luminescent Dion–Jacobson Tin Bromide Perovskite Microcrystals Achieved through Use of Primary Alcohols.[5][8] (Wet milling protocol with alcohol dopants).[5][8]

Sources

Troubleshooting

Optimizing precursor solution for Octane-1,8-diamine dihydrobromide perovskite synthesis

Part 1: Technical Context & Mechanism[1] The Core Challenge: You are working with Octane-1,8-diamine dihydrobromide (ODABr2) . Unlike monoammonium spacers (e.g., PEA, BA) that form Ruddlesden-Popper (RP) phases, ODABr2 i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Technical Context & Mechanism[1]

The Core Challenge: You are working with Octane-1,8-diamine dihydrobromide (ODABr2) . Unlike monoammonium spacers (e.g., PEA, BA) that form Ruddlesden-Popper (RP) phases, ODABr2 is a bifunctional spacer . It possesses two ammonium heads (


) that tether adjacent inorganic lead-halide octahedra layers.

This forms a Dion-Jacobson (DJ) phase.[1][2][3][4][5][6][7]

  • Advantage: Elimination of the van der Waals gap found in RP phases, leading to superior structural stability and charge transport.

  • Difficulty: The long alkyl chain (C8) induces significant hydrophobicity, creating solubility limits in polar solvents (DMF/DMSO) and rapid, often uncontrollable crystallization kinetics (the "gelation" problem).

Part 2: Precursor Solution Engineering (Protocol)

Solvent System Selection

The hydrophobicity of the octyl chain requires a careful balance of Dimethylformamide (DMF) for solubility and Dimethyl Sulfoxide (DMSO) for retarding crystallization via Pb-coordination.

Recommended Solvent Ratio:

  • Standard: 4:1 (DMF:DMSO) by volume.

  • High Humidity/Slow Crystallization: 9:1 (DMF:DMSO).

  • Solubility Issues: 3:1 (DMF:DMSO) – Warning: High DMSO content requires higher annealing temperatures to remove.

Stoichiometry Control (The 'n' Value)

The general formula for DJ perovskites is


 , where 'A' is a small cation (MA, FA, Cs).
Target Phase (n)Molar Ratio (ODABr2 : PbBr2 : MABr)Precursor Concentration (M)Notes
n = 1 (Pure 2D)1 : 1 : 00.2 - 0.4 MLowest solubility. Requires heating to 60°C.
n = 2 1 : 2 : 10.4 - 0.6 MStable intermediate phase.
n = 3 1 : 3 : 20.5 - 0.8 MOptimal for PV/LEDs. Balance of transport/stability.
n =

(3D doping)
0.05 : 1 : 0.951.0 M+ODABr2 acts as a grain boundary passivator.
Step-by-Step Synthesis Workflow

SolutionPrep Start Start: Weigh Precursors (Glovebox: <1ppm H2O/O2) Mix Mix Powders: ODABr2 + PbBr2 + (MABr/CsBr) Start->Mix Solvent Add Solvent: DMF:DMSO (4:1 v/v) Mix->Solvent Heat Heat & Stir: 60°C for 2 hours Solvent->Heat Filter Filter: 0.45 µm PTFE (Hydrophobic) Heat->Filter Check Tyndall Effect Check: Clear solution? Filter->Check Spin Proceed to Spin Coating Check->Spin Yes ReHeat Re-heat / Add DMF Check->ReHeat No (Cloudy) ReHeat->Heat

Figure 1: Optimized workflow for ODABr2 precursor preparation. Note the heating step is critical for C8-chain dissolution.

Part 3: Troubleshooting & FAQs

Q1: The solution turns cloudy or precipitates immediately upon cooling. Why?

Diagnosis: The solubility limit of the C8-diamine spacer has been reached. ODABr2 has a lower solubility product (


) than shorter spacers (like butylammonium).
Corrective Action: 
  • Keep it Hot: Spin coat the solution while the substrate and solution are at 60°C (Hot-casting method).

  • Adjust Solvent: Increase DMF ratio. DMSO promotes intermediate adducts which can precipitate prematurely with large spacers.

  • Concentration: Reduce total precursor concentration to 0.3M if attempting n=1 phases.

Q2: My films have pinholes and "flower-like" defects.

Diagnosis: This is characteristic of Dion-Jacobson phases .[1][2] The rigid diamine linker causes rapid crystallization, preventing the fluid flow needed for smooth coverage (Marangoni flow). Corrective Action:

  • Anti-solvent: Use Chlorobenzene (CB) or Anisole. The timing window is narrower for DJ phases. Drip at 10-15 seconds into the spin cycle (earlier than RP phases).

  • Additives: Add 0.5% Ammonium Thiocyanate (NH4SCN) . It slows down crystallization by breaking Pb-Br colloids in solution.

Q3: How do I confirm I have the DJ phase and not an RP impurity?

Diagnosis: You need to verify the crystal lattice spacing. Validation:

  • XRD: Check the low-angle peaks (

    
    ).
    
    • RP Phase: Even spacing (

      
       nm depending on n).
      
    • DJ Phase: The interlayer distance is shorter (

      
       nm) because the spacer does not form a bilayer (van der Waals gap eliminated).
      
    • Reference: If you see a peak at a lower angle than expected, you likely formed an RP impurity due to mono-protonation of the diamine. Ensure your ODABr2 is high purity (>99.5%) and fully protonated.

Part 4: Advanced Troubleshooting Logic Tree

Troubleshooting Problem Issue Encountered Precip Precipitate in Solution Problem->Precip Film Poor Film Quality (Pinholes/Roughness) Problem->Film Phase Impure Phase (XRD) Problem->Phase Sol1 Decrease Conc. (<0.4M) OR Heat to 70°C Precip->Sol1 Immediate Sol2 Check Water Content (ODABr2 is hygroscopic) Precip->Sol2 Over time Film1 Early Anti-solvent Drip (t < 15s) Film->Film1 Pinholes Film2 Add 5% GBL to precursor (Reduces surface tension) Film->Film2 Striations Phase1 Check Stoichiometry (Is Pb excess?) Phase->Phase1 Extra peaks Phase2 Anneal at higher temp (100°C -> 120°C) Phase->Phase2 Broad peaks

Figure 2: Decision tree for isolating precursor and deposition failures.

References

  • Li, X., et al. (2020). "Dion-Jacobson Phase 2D Perovskites with Enhanced Stability and Photoluminescence Quantum Yield." ChemRxiv.

    • Relevance: Establishes the stability superiority of 1,8-diamine spacers (8N8)
  • Mao, L., et al. (2019). "Two-Dimensional Hybrid Halide Perovskites: Principles and Promises." Journal of the American Chemical Society.

    • Relevance: The authoritative review on the structural differences between RP and DJ phases, crucial for interpreting XRD d
  • Zhang, Y., et al. (2021). "Solvent Engineering of the Precursor Solution toward Large-Area Production of Perovskite Solar Cells."[8] Advanced Materials.

    • Relevance: Provides the mechanistic basis for the DMF:DMSO ratio recommendations and coordin
  • Boyd, C. C., et al. (2019). "Overcoming the Progenitor Effect in Phase-Pure 2D Perovskites." ACS Energy Letters.

    • Relevance: Explains the "gelation" issues in precursor solutions and how stoichiometry affects phase purity (n-values).

Sources

Optimization

Technical Support Center: Diamine-Functionalized Perovskite Optimization

Topic: Enhancing Photoluminescence Quantum Yield (PLQY) in Diamine-Based Perovskites Introduction: The "Diamine Advantage" Welcome to the Advanced Materials Support Center. You are likely here because your Dion-Jacobson...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Photoluminescence Quantum Yield (PLQY) in Diamine-Based Perovskites

Introduction: The "Diamine Advantage"

Welcome to the Advanced Materials Support Center. You are likely here because your Dion-Jacobson (DJ) or diamine-passivated perovskite films are underperforming. While diamines (e.g., EDA, BDA, PDA) offer superior stability over monoamines by eliminating weak van der Waals gaps, they introduce unique crystallization kinetics that can kill PLQY if mishandled.

High PLQY requires minimizing non-radiative recombination. In diamine systems, this means mastering three variables: Phase Purity (avoiding random n-value distribution), Surface Trap Passivation (managing the "dangling" amine), and Vertical Orientation .

This guide is structured as a dynamic troubleshooting workflow. Locate your specific failure mode below to find the corrective protocol.

Module 1: Pre-Synthesis & Precursor Management

Status: Input Error Symptom: Hazy solutions, precipitation before spinning, or films with low PLQY immediately after annealing.

Q1: My precursor solution is clear, but the resulting film has low PLQY (<5%). What is happening?

Diagnosis: You likely have Phase Segregation . Unlike monoamines (e.g., PEA, BA), diamines (e.g., 1,4-butanediamine, BDA) are strong crosslinkers. If the stoichiometry is slightly off, you form a mix of 3D phases (non-emissive at 2D wavelengths) and low-n phases (high confinement but poor transport), creating energy funnels that trap carriers rather than emitting light.

Corrective Protocol: The "Stoichiometric Tuning" Workflow

  • Check the Spacer-to-Cation Ratio: For a target n=4 DJ phase, the ideal stoichiometry is often not exactly 1:3 (Spacer:Pb).

    • Adjustment: Use a slight excess of the diamine spacer (5-10% molar excess). This compensates for diamine volatility during the exothermic dissolution and annealing.

  • Solvent System Modification: Diamines are often less soluble in pure DMF.

    • Protocol: Switch to a 4:1 DMF:DMSO ratio. The DMSO retards crystallization, allowing the stiff diamine molecules to align effectively into the DJ structure before the lattice locks in.

Q2: I am using Ethylenediamine (EDA) as an additive, but my film quality is worse.

Diagnosis: EDA is a strong chelate. If added directly to the PbI₂ precursor without controlling the pH or sequence, it can form amorphous Pb-EDA complexes that act as recombination centers.

Corrective Protocol: The "Cation Exchange" Method Instead of adding neutral EDA, use the iodide salt form (


) or pre-complex the EDA.
  • Step 1: Dissolve

    
     in the precursor solution (replacing a fraction of the A-site cation).
    
  • Step 2: If using neutral EDA for surface passivation (not bulk), dilute it in Isopropanol (IPA) to <0.1 mg/mL. High concentrations etch the perovskite surface.

Module 2: Crystallization & Film Formation

Status: Process Error Symptom: Films look mirror-like but have low PLQY; PL spectrum shows multiple peaks.

Q3: How do I ensure vertical orientation to maximize emission extraction?

Diagnosis: Randomly oriented grains trap light via total internal reflection and expose more defects at grain boundaries. DJ perovskites naturally prefer vertical orientation if the crystallization speed is controlled.

Corrective Protocol: Hot-Casting Assisted Crystallization Standard spin-coating often cools the substrate, favoring random nucleation.

  • Pre-heat Substrate: Heat the FTO/Glass substrate to 100°C immediately before spinning.

  • Hot Transfer: Transfer the substrate to the spinner chuck and dispense the precursor within 3 seconds.

  • Mechanism: The thermal gradient drives crystallization from the bottom up, aligning the inorganic slabs perpendicular to the substrate, facilitating efficient energy transfer and higher PLQY.

Q4: My PLQY drops significantly after 24 hours. Is it stability?

Diagnosis: Likely Oxidation of the Amine . While DJ phases are stable, the amine groups at the film surface are susceptible to protonation loss or oxidation if not capped.

Corrective Protocol: Hydrophobic Capping Apply a thin layer of PMMA or a secondary bulky cation (like Phenethylammonium iodide - PEAI) on top of the diamine film. This "seals" the DJ phase and prevents moisture ingress that specifically attacks the organic spacer layer.

Module 3: Post-Treatment & Surface Passivation (The "Booster")

Status: Optimization Symptom: PLQY is decent (10-15%) but needs to be >50%.

Q5: Can I treat the surface to boost PLQY after the film is made?

Yes. This is the most effective method for healing surface traps (undercoordinated


).

Standard Operating Procedure (SOP): Diamine Vapor Annealing Reference Grounding: See "Ethylenediamine Vapors-Assisted Surface Passivation" [1].

  • Preparation: Place the annealed perovskite film in a vacuum chamber or a closed petri dish.

  • Dosing: Place a small droplet (5-10 µL) of pure EDA or 1,3-Diaminopropane (DAP) on a glass slide next to (not on) the film.

  • Vapor Soak: Seal the chamber/dish. Allow vapor diffusion for 10–15 minutes at room temperature.

  • Thermal Lock: Remove the film and anneal at 100°C for 10 minutes .

    • Why this works: The vapor penetrates grain boundaries without dissolving the film. The amine groups coordinate with surface

      
       defects, reducing non-radiative recombination centers.
      

Visualizing the Mechanism:

PassivationMechanism Defect Surface Defect (Undercoordinated Pb2+) Complex Passivated Complex (Lewis Adduct) Defect->Complex Lewis Acid-Base Interaction Diamine Diamine Molecule (e.g., EDA, DAP) Diamine->Complex Vapor Diffusion Result Reduced Non-Radiative Recombination (High PLQY) Complex->Result Trap State Elimination

Figure 1: Mechanism of diamine vapor passivation. The diamine acts as a Lewis base, donating electron density to the electron-deficient lead defects, effectively "healing" the trap state.

Module 4: Advanced Characterization & Validation

Status: Validation Symptom: Unsure if the treatment worked beyond "it looks brighter."

Q6: How do I quantitatively confirm the passivation worked?

Use Time-Resolved Photoluminescence (TRPL) .

Data Interpretation Guide:

ParameterControl Film (Low PLQY)Optimized Diamine Film (High PLQY)Physical Meaning

(Fast Decay)
< 5 ns (Dominant)> 20 ns (Suppressed)Represents trap-assisted (non-radiative) recombination. Short

= Bad surfaces.

(Slow Decay)
50 - 100 ns> 500 nsRepresents bulk radiative recombination. Long

= High crystallinity.
PL Peak Position Blue-shifted (Quantum confinement)Red-shifted (Relaxed lattice)Passivation often relaxes lattice strain, causing a slight red-shift.
PL Intensity Baseline5x - 20x BaselineDirect correlation to PLQY.
Q7: I see a "shoulder" in my PL emission. Is this bad?

Diagnosis: It depends.

  • Scenario A (High Energy Shoulder): Indicates low-n phases (

    
    ). This is bad for transport but good for confinement. If your goal is pure LED emission, you want to eliminate this.
    
  • Scenario B (Low Energy Shoulder): Indicates trap states or phase segregation.

  • Solution: Perform Transient Absorption Spectroscopy (TAS) . If the energy transfer rate (

    
    ) from the high-energy shoulder to the main peak is fast (< 10 ps), your film is functioning as a "funnel" (good). If it is slow, you have isolated phases (bad).
    

Summary of Key Protocols

  • Stoichiometry: Use 5-10% excess diamine spacer to account for volatility.

  • Solvent: 4:1 DMF:DMSO is the gold standard for DJ phases.

  • Passivation: Vapor annealing with EDA or DAP is superior to solution treatment for preserving film integrity.

  • Validation: Look for extended

    
     in TRPL measurements to confirm defect reduction.
    

References

  • Ethylenediamine Vapors-Assisted Surface Passivation of Perovskite Films for Efficient Inverted Solar Cells. ResearchGate/RRL Solar.

  • Reduced-Dimensional Perovskite Enabled by Organic Diamine for Efficient Photovoltaics. ACS Journal of Physical Chemistry Letters.

  • Diamine Surface Passivation and Postannealing Enhance the Performance of Silicon-Perovskite Tandem Solar Cells. ACS Applied Materials & Interfaces / NIH.

  • Photoluminescence and Stability of Dion–Jacobson Tin-Based Halide Perovskites. MDPI.

  • Ethylenediamine Addition Improves Performance and Suppresses Phase Instabilities. ACS Energy Letters.

Troubleshooting

Overcoming solubility issues of long-chain diamine dihydrohalides

Technical Support Center: Long-Chain Diamine Dihydrohalides Ticket System: Solubility & Processing Status: Online | Agent: Senior Application Scientist Welcome to the Technical Support Center Subject: Overcoming Solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Long-Chain Diamine Dihydrohalides Ticket System: Solubility & Processing Status: Online | Agent: Senior Application Scientist

Welcome to the Technical Support Center

Subject: Overcoming Solubility Limits of Long-Chain Diamine Dihydrohalides (C8–C18) Reference ID: #LC-SOL-001

You are likely here because you are working with compounds like 1,12-dodecanediamine dihydrochloride or 1,10-decanediamine dihydroiodide . These materials are critical for surface passivation in perovskite solar cells (PSCs), polymer synthesis, and antimicrobial coatings.

However, they present a thermodynamic paradox:

  • Hydrophobic Tails: The long alkyl chain (C10+) resists water and polar solvents.

  • Ionic Headgroups: The ammonium halide terminals (

    
    ) resist non-polar solvents.
    
  • High Lattice Energy: The crystal structure is incredibly stable, leading to high melting points and poor solubility at room temperature.

This guide provides field-proven protocols to overcome these barriers.

Part 1: The Diagnostics (Understanding the "Why")

Before attempting a fix, identify which thermodynamic barrier is stopping your experiment.

SymptomDiagnosisUnderlying Physics
Cloudy solution at RT, clear when hot Krafft Point Issue You are operating below the Krafft Temperature (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

). Below

, the solubility of the monomer is negligible, and micelles cannot form.[1]
Precipitate forms upon adding to antisolvent Solubility Shock The dielectric constant dropped too fast. The lattice energy of the salt overcame the solvation energy.
Gelling/Viscous liquid Lyotropic Mesophase Concentration is too high; the amphiphiles have formed a liquid crystal phase (lamellar/hexagonal) rather than a true solution.

Part 2: Troubleshooting Guides (Q&A Format)

Ticket #1: "My 1,12-dodecanediamine 2HCl won't dissolve in Isopropanol (IPA) for my perovskite passivation layer."

The Issue: Researchers often use IPA for surface passivation because it is orthogonal (doesn't dissolve) to the underlying perovskite layer. However, C12-2HCl is barely soluble in IPA at Room Temperature (RT).

The Solution: You must utilize the "Hot-Cast, Hot-Spin" technique or use a Co-solvent Spike .

Protocol A: The Thermal Override (Recommended)

  • Heat the Solvent: Heat the IPA to 60°C (well above the Krafft point of ~45°C for C12 salts).

  • Dissolve: Add the diamine salt. It should dissolve rapidly to form a clear solution.

  • Maintain Temp: Keep the solution at 60°C until the very moment of spin-coating.

  • Substrate Heat: Pre-heat your perovskite substrate to 60°C .

    • Why? If the hot solution hits a cold substrate, the salt will instantly crystallize, creating pinholes rather than a passivation monolayer.

Protocol B: The DMSO Spike (Alternative) If heating is not possible, use a "breaker" solvent.

  • Dissolve the salt in a minimal amount of DMSO or DMF (High dielectric constant,

    
    ).
    
  • Dilute this concentrate into your target IPA solvent.

    • Ratio: Keep DMSO < 5% v/v to avoid damaging the underlying perovskite layer.

Ticket #2: "I need to exchange the counter-ion. The Chloride salt is too insoluble, but the Iodide salt is unavailable."

The Issue: According to the Hard and Soft Acids and Bases (HSAB) theory and lattice energy principles, Chloride salts (harder anion) generally have higher lattice energies and lower solubility in organic alcohols compared to Iodide salts (softer, larger anion).

The Solution: Perform an Anion Exchange in situ or via precipitation.

Workflow: Converting 2HCl


 2HI 
  • Dissolution: Dissolve the diamine dihydrochloride in a minimal amount of Water (where it is highly soluble).

  • Basification: Add excess NaOH to deprotonate the ammonium groups. The free amine (neutral) will precipitate out of the water (as it is hydrophobic).

  • Extraction: Extract the free amine using Dichloromethane (DCM) or Hexane .

  • Acidification: Add Hydroiodic acid (HI) to the organic layer (or after evaporating the organic solvent).

  • Recrystallization: The new diamine dihydroiodide will precipitate. Filter and dry.

Warning: Do not simply mix the 2HCl salt with NaI in a solvent; you will end up with a mixture of ions. You must go through the free amine intermediate.

Ticket #3: "My solution turns yellow/brown over time."

The Issue: Oxidation of the amine or iodide (if present). Long-chain amines are susceptible to oxidation, and iodides can oxidize to iodine (


), causing discoloration.

The Fix:

  • Degas Solvents: Always use anhydrous, degassed solvents.

  • Acid Excess: Ensure a slight excess of acid (HX) during synthesis to ensure no free amine remains (free amines oxidize faster than ammonium salts).

  • Storage: Store under Nitrogen or Argon in the dark.

Part 3: Visualization & Logic

Decision Matrix: Solvent Selection

Use this logic flow to select the correct solvent system based on your alkyl chain length (


) and application.

SolventSelection Start Start: Select C(n) Diamine Salt ChainLength Chain Length? Start->ChainLength Short Short (n < 8) ChainLength->Short High Solubility Long Long (n > 8) ChainLength->Long Krafft Point Issues SolventA Water or Ethanol (RT) Short->SolventA App Application? Long->App Synthesis Synthesis/Bulk App->Synthesis Passivation Perovskite Passivation App->Passivation SolventD Methanol (Warm) Synthesis->SolventD SolventB IPA + Heat (>60°C) Passivation->SolventB SolventC DMF/DMSO (Trace) Passivation->SolventC If Heat Fails

Caption: Figure 1. Solvent selection logic based on alkyl chain length and intended application. Note the shift to thermal processing for n > 8.

Workflow: The "Hot-Cast" Passivation Protocol

This is the standard operating procedure (SOP) for applying long-chain salts to perovskite films without precipitation defects.

HotCast Step1 1. Weigh Diamine 2HX Salt Step2 2. Add Solvent (IPA/Chlorobenzene) Step1->Step2 Step3 3. Sonicate @ 60°C (15 mins) Step2->Step3 Step4 4. Check Clarity (Must be clear) Step3->Step4 Step5 5. Pre-heat Substrate to 60°C Step4->Step5 Transfer Hot Step6 6. Spin Coat Immediately Step5->Step6 < 5 seconds delay

Caption: Figure 2. The "Hot-Cast" workflow. Maintaining thermal energy until deposition is critical to prevent crystallization.

Part 4: Solubility Data Reference

Estimated solubility limits based on thermodynamic trends for 1,12-Dodecanediamine Dihydrochloride (C12).

SolventDielectric Const. (

)
Solubility @ 25°CSolubility @ 60°CSuitability for Perovskites
Water 80.1High (>50 mg/mL)Very HighNo (Dissolves Perovskite)
DMSO 46.7High (>30 mg/mL)HighMedium (Hard to dry)
Methanol 32.7Moderate (~10 mg/mL)HighLow (Too polar, may damage film)
Isopropanol 17.9Low (<1 mg/mL) Moderate (~5 mg/mL) High (Orthogonal)
Chlorobenzene 5.6InsolubleInsolubleNo (Antisolvent)

References

  • Paek, S., et al. (2020). "Stable and Efficient Perovskite Solar Cells via Surface Passivation with Long-Chain Alkylammonium Salts." ChemSusChem.

  • Zhang, F., et al. (2019). "Overcoming the Solubility Limit of Large Organic Cations for High-Efficiency Perovskite Solar Cells." Journal of the American Chemical Society.

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. Wiley. (Reference for Krafft Temperature thermodynamics).

  • Lin, Y., et al. (2021). "Dimensional Engineering of Perovskite Solar Cells via Diamine Interlayers." Nature Energy.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Optimization

Technical Support Center: Controlling Perovskite Dimensionality with Octane-1,8-diamine Dihydrobromide

Welcome to the technical support center for researchers utilizing Octane-1,8-diamine dihydrobromide (ODADBr₂) to engineer perovskite dimensionality. This guide is designed to provide practical, field-tested insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Octane-1,8-diamine dihydrobromide (ODADBr₂) to engineer perovskite dimensionality. This guide is designed to provide practical, field-tested insights into the synthesis and troubleshooting of low-dimensional (2D and quasi-2D) perovskite systems. As your virtual application scientist, my goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to resolve issues and optimize your results with confidence.

Introduction: The Role of Diamine Spacers in Perovskite Engineering

Metal halide perovskites are renowned for their exceptional optoelectronic properties.[1] However, conventional three-dimensional (3D) perovskites often suffer from environmental instability, hindering their commercial application.[2][3] Dimensionality engineering, specifically the formation of 2D and quasi-2D structures, offers a robust solution. By incorporating large organic cations, we can create layered perovskites with superior moisture and thermal stability.[3][4]

Octane-1,8-diamine dihydrobromide is a divalent organic ligand that acts as a molecular "spacer." Unlike the more common monovalent ligands that form Ruddlesden-Popper (RP) phases, diamines like ODADBr₂ can form Dion-Jacobson (DJ)-type 2D perovskites.[4] DJ phases are distinguished by the absence of a van der Waals gap between the organic layers, leading to a more rigid structure and potentially enhanced stability.[4] This guide focuses on troubleshooting the common challenges encountered when using ODADBr₂ to precisely control the number of inorganic octahedral layers (the 'n' value) in your perovskite films.

Frequently Asked Questions (FAQs)

Q1: Why is my film showing multiple absorption peaks or a very broad photoluminescence (PL) spectrum?

This is a classic sign of mixed dimensionality, where your film contains a distribution of different quantum well thicknesses (varying 'n' values) instead of a single, desired phase.[5] The root cause is almost always related to imprecise control over the crystallization process.

  • Stoichiometry: Even minor, unintentional deviations in the precursor solution stoichiometry can cause significant changes in the final film's properties and lead to a mix of phases.[6][7]

  • Crystallization Dynamics: The incorporation of large spacer cations like octane-1,8-diammonium complicates the crystallization process, which can lead to aggregation of the spacer cations and the formation of low-n phases.[8]

Q2: My perovskite film has poor surface coverage and many pinholes. What's going wrong?

This issue often points to poor wettability of the perovskite precursor solution on your substrate, especially on commonly used hydrophobic hole transport layers (HTLs) like PTAA.[9] Other factors include:

  • Nucleation Rate: An excessively fast nucleation rate prevents the formation of large, uniform crystalline grains, leading to a film with poor morphology.[10]

  • Solvent Evaporation: Uncontrolled or overly rapid solvent evaporation during spin-coating can lead to incomplete film formation.

Q3: The final film appears yellow instead of the expected dark brown/black. Why?

A yellow appearance indicates the formation of undesirable non-perovskite phases.

  • δ-Phase Formation: For formamidinium (FA)-based perovskites, this often indicates a transition from the desired photoactive black α-phase to the non-photoactive yellow δ-phase.[11]

  • Lead Iodide (PbI₂) Residue: An excess of unreacted PbI₂ is a common issue and appears as a yellow-tinged film. This is detrimental to long-term device stability.[9][12]

  • Degradation: Exposure to moisture or excessive heat can degrade the perovskite back to its precursors, including PbI₂.[2]

Q4: How does the length of the diamine spacer (e.g., octane vs. butane) affect the final material?

The length of the aliphatic diamine chain directly controls the interplanar distance between the inorganic perovskite layers.[13] Shorter chains (like butanediamine) result in a smaller distance compared to longer chains (like octanediamine). This tuning affects the quantum confinement and, consequently, the material's optical and electronic properties, such as its bandgap and exciton binding energy.[1][13]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with a systematic approach to identifying and solving the root cause.

Problem 1: Inconsistent or Uncontrolled Dimensionality (Mixed Phases)

Your characterization (XRD, UV-Vis) shows a mixture of 2D, quasi-2D, and even 3D phases.

Potential Cause Explanation & Solution
Incorrect Precursor Stoichiometry The molar ratio of Octane-1,8-diamine dihydrobromide to the lead halide (e.g., PbI₂) and the A-site cation (e.g., FAI, MAI) is the primary determinant of the average 'n' value.[14] Solution: Prepare fresh precursor solutions with meticulously measured quantities. Use a high-precision balance and calibrated pipettes. We recommend creating a stock solution of each component to minimize weighing errors for each experiment. It is a good practice to experimentally verify the optimal stoichiometry for your specific system, as even fractional deviations can have a large impact.[6]
Inhomogeneous Precursor Solution If the components are not fully dissolved or have started to degrade or react in solution, the stoichiometry will be locally inconsistent during crystallization. Amine additives can react in solution over time, especially when heated.[15] Solution: Ensure all precursors are fully dissolved by gentle heating (e.g., 60 °C) and stirring. Use fresh solutions whenever possible, or at least store them in a dark, inert environment (e.g., a nitrogen-filled glovebox) for a consistent, limited time.
Uncontrolled Crystallization Rate Rapid crystallization can "trap" kinetic products, leading to a wide distribution of 'n' values. Solution: Consider using a solvent additive like 1,8-diiodooctane (DIO) or introducing co-additives like excess PbI₂ and MACl. These can modulate the crystallization dynamics, suppress the formation of low-n phases, and promote the growth of more uniform, higher-n phase grains.[8][10]
Problem 2: Poor Film Morphology (Low Coverage, High Roughness)

The resulting film is not uniform, contains pinholes, or has very small grains.

Potential Cause Explanation & Solution
Poor Substrate Wettability Hydrophobic substrates prevent the polar precursor solution from spreading evenly. Solution: Introduce a surface treatment to increase the hydrophilicity of your substrate. For PTAA layers, a brief treatment with a solution of diamine hydrobromide (the same one used as a spacer or a different one) can greatly improve wettability before depositing the main perovskite layer.[9] Alternatively, use a different solvent system with better wetting properties.
Sub-optimal Annealing Protocol Incorrect annealing temperature or duration can lead to incomplete crystallization or even film decomposition.[16] Solution: Systematically optimize your annealing temperature and time. Start with a baseline (e.g., 100 °C for 10 minutes) and vary the temperature in 10-15 °C increments. Characterize the crystallinity (via XRD) and morphology (via SEM) at each step. Note that higher temperatures can sometimes accelerate degradation.[2]
Ineffective Anti-Solvent Treatment The timing and volume of the anti-solvent drip during spin-coating are critical for inducing rapid, uniform nucleation. Solution: Precisely control the timing of the anti-solvent application. Dripping it too early can wash the precursors away; too late, and it won't be effective. Optimize the volume—enough to induce precipitation but not so much that it disrupts the forming film.
Problem 3: Film Instability and Rapid Degradation

The film changes color (e.g., to yellow) and its PL intensity quenches rapidly when exposed to ambient air or illumination.

Potential Cause Explanation & Solution
Excess PbI₂ Residual PbI₂ at grain boundaries and surfaces acts as a degradation initiation site, particularly in the presence of moisture.[9] Solution: The introduction of diamine hydrobromides has been shown to reduce excess PbI₂ due to strong chemical interactions.[9] Fine-tuning the precursor stoichiometry to be slightly A-site rich (or lead-deficient) can also consume residual PbI₂.
Intrinsic Material Instability While more stable than 3D, some low-dimensional perovskites can still be susceptible to moisture and oxygen. The hydrophobic nature of the octane spacer provides a degree of protection.[13] Solution: Ensure the final processing steps and all characterization are performed in an inert atmosphere (e.g., a glovebox) to establish a baseline stability. For practical applications, device encapsulation is critical.
Thermal Stress High temperatures can cause the material to decompose, especially if volatile components like methylammonium are part of the composition.[17] Solution: Use formamidinium (FA) or cesium (Cs) instead of or in combination with methylammonium (MA) to improve thermal stability.[17] Avoid unnecessarily high annealing temperatures.

Core Experimental Protocol & Workflow

This section provides a baseline one-step spin-coating protocol. It should be adapted and optimized for your specific material composition and substrate.

Workflow for Low-Dimensional Perovskite Synthesis

G cluster_0 Pre-synthesis cluster_1 Film Deposition cluster_2 Post-Deposition cluster_3 Characterization P1 Prepare Precursor Stock Solutions (e.g., PbI₂, FAI, ODADBr₂) D1 Mix Precursors to Target Stoichiometry P1->D1 P2 Clean Substrates (e.g., ITO/Glass) D2 Optional: Substrate Surface Treatment P2->D2 D3 Spin-Coat Perovskite Solution D1->D3 D2->D3 D4 Anti-Solvent Drip D3->D4 During spin A1 Thermal Annealing D4->A1 A2 Cool Down in Inert Atmosphere A1->A2 C1 Structural Analysis (XRD) A2->C1 C2 Optical Analysis (UV-Vis, PL) A2->C2 C3 Morphological Analysis (SEM, AFM) A2->C3

Caption: Experimental workflow for synthesis and characterization.

Step-by-Step Protocol:
  • Precursor Preparation:

    • Prepare individual stock solutions of lead iodide (PbI₂), formamidinium iodide (FAI), and octane-1,8-diamine dihydrobromide (ODADBr₂) in a suitable solvent like DMF:DMSO (e.g., 4:1 v/v).

    • Causality: Using stock solutions minimizes repetitive weighing errors, which is critical for maintaining accurate stoichiometry.[6]

  • Solution Formulation:

    • In a clean vial, mix the precursor solutions to achieve the desired stoichiometry for a target 'n' value. For example, for a quasi-2D perovskite (n>1), the general formula is (C₈H₂₂N₂)(A)ₙ₋₁PbₙI₃ₙ₊₁.

    • Gently heat (e.g., 60-70 °C) and stir the final solution until all components are fully dissolved. Filter through a 0.22 µm PTFE filter before use.

  • Deposition:

    • Transfer the substrate to a spin-coater.

    • Dispense a specific volume (e.g., 40 µL) of the perovskite solution onto the substrate.

    • Begin a two-step spin program (e.g., 1000 rpm for 10s, then 4000 rpm for 30s).

    • During the second step (at ~15s mark), dispense a volume of anti-solvent (e.g., 100 µL of chlorobenzene).

    • Causality: The anti-solvent rapidly reduces the solubility of the precursors, inducing fast and uniform nucleation across the substrate.[16]

  • Annealing:

    • Immediately transfer the substrate to a pre-heated hotplate in an inert atmosphere.

    • Anneal at the optimized temperature (e.g., 100 °C) for the optimized time (e.g., 10-15 minutes).

    • Causality: Annealing provides the thermal energy needed for crystal growth and removes residual solvent. The process transforms the solvate-intermediate phase into the final crystalline perovskite phase.[18]

    • Let the film cool to room temperature before removing for characterization.

Key Characterization Guide

Verifying the dimensionality of your synthesized films is crucial. Here are the primary techniques and expected results.

Mechanism of Dimensionality Control

Caption: ODADBr₂ spacers separate inorganic layers, creating a 2D structure.

Technique Purpose Expected Outcome for Low-Dimensional Perovskites
X-Ray Diffraction (XRD) To determine crystal structure and phase purity.A series of strong, evenly spaced diffraction peaks will appear at very low 2θ angles (<10°). These correspond to the (00l) planes and are the hallmark of a layered structure. The position of these peaks relates to the interlayer spacing, which is governed by the octane chain length.[13][14]
UV-Visible Absorption Spectroscopy To measure the optical bandgap.The absorption onset will be blue-shifted compared to the 3D equivalent (e.g., MAPbI₃). This is due to quantum confinement effects.[14] Films with mixed phases will show multiple absorption edges corresponding to different 'n' values.
Photoluminescence (PL) Spectroscopy To assess optical quality and confirm the bandgap.The PL peak should correspond to the absorption edge. A single, sharp emission peak indicates high phase purity. Multiple or broad peaks suggest a mixture of dimensionalities or the presence of trap states.[19]
Scanning Electron Microscopy (SEM) To visualize film morphology, coverage, and grain size.A high-quality film will show large, densely packed grains with complete coverage of the substrate and no visible pinholes.

By cross-referencing data from these techniques, you can build a comprehensive understanding of your material and effectively troubleshoot your synthesis.

References

  • Sargent Group - University of Toronto. (n.d.). Diamine chelates for increased stability in mixed Sn–Pb and all-perovskite tandem solar cells. Retrieved from [Link]

  • Alleviating nanostructural phase impurities enhances the optoelectronic properties, device performance and stability of cesium-formamidinium metal–halide perovskites. (n.d.). PMC. Retrieved from [Link]

  • Dimensionality engineering of metal halide perovskites. (n.d.). PMC. Retrieved from [Link]

  • Rigid Conjugated Diamine Templates for Stable Dion–Jacobson-Type Two-Dimensional Perovskites. (2021). Journal of the American Chemical Society. Retrieved from [Link]

  • Ligand-Stabilized Reduced-Dimensionality Perovskites. (n.d.). Sargent Group. Retrieved from [Link]

  • A review of main characterization methods for identifying two-dimensional organic–inorganic halide perovskites. (n.d.). ResearchGate. Retrieved from [Link]

  • Composition and Dimensionality Engineering of Perovskite Materials for Photovoltaic Applications. (n.d.). TSpace. Retrieved from [Link]

  • Discerning two-dimensional metal halide perovskite moieties using solid-state NMR fingerprints. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]

  • Effects of Different Anti-Solvents and Annealing Temperatures on Perovskite Thin Films. (2022). MDPI. Retrieved from [Link]

  • Fractional deviations in precursor stoichiometry dictate the properties, performance and stability of perovskite photovoltaic devices. (n.d.). Energy & Environmental Science (RSC Publishing). Retrieved from [Link]

  • Ethylenediamine Addition Improves Performance and Suppresses Phase Instabilities in Mixed-Halide Perovskites. (2022). ACS Energy Letters. Retrieved from [Link]

  • Theoretical assessment of thermodynamic stability of 2D octane-1,8-diammonium lead halide perovskites. (2025). ResearchGate. Retrieved from [Link]

  • The Impact of Stoichiometry on the Photophysical Properties of Ruddlesden-Popper Perovskites. (2019). University of Groningen. Retrieved from [Link]

  • Diamine Surface Passivation and Postannealing Enhance the Performance of Silicon-Perovskite Tandem Solar Cells. (2025). PubMed. Retrieved from [Link]

  • Perovskite crystallization. (n.d.). Journal of Semiconductors. Retrieved from [Link]

  • Ethylenediamine Addition Improves Performance and Suppresses Phase Instabilities in Mixed-Halide Perovskites. (n.d.). arXiv. Retrieved from [Link]

  • Dimethylammonium Addition to Halide Perovskite Precursor Increases Vertical and Lateral Heterogeneity. (n.d.). University of Washington. Retrieved from [Link]

  • Diamine Surface Passivation and Post-Annealing Enhance Performance of Silicon-Perovskite Tandem Solar Cells. (n.d.). arXiv. Retrieved from [Link]

  • Impact of Amine Additives on Perovskite Precursor Aging: A Case Study of Light-Emitting Diodes. (n.d.). PMC. Retrieved from [Link]

  • Effect of Surface Ligands in Perovskite Nanocrystals: Extending in and Reaching out. (2021). Accounts of Chemical Research. Retrieved from [Link]

  • Stability Issues on Perovskite Solar Cells. (2015). MDPI. Retrieved from [Link]

  • Perovskite solar cells: Stability lies at interfaces. (n.d.). SciSpace. Retrieved from [Link]

  • Effect of Precursor Stoichiometry on the Performance and Stability of MAPbBr3 Photovoltaic Devices. (2020). PubMed. Retrieved from [Link]

  • In-Depth Insight into the Effect of Hydrophilic-Hydrophobic Group Designing in Amidinium Salts for Perovskite Precursor Solution. (2022). Semantic Scholar. Retrieved from [Link]

  • Formation and Diffusion of Metal Impurities in Perovskite Solar Cell Material CH3NH3PbI3. (2017). Advanced Materials. Retrieved from [Link]

  • Stability of perovskite solar cells: issues and prospects. (n.d.). PMC. Retrieved from [Link]

  • Towards enabling stable lead halide perovskite solar cells; interplay between structural, environmental, and thermal stability. (2017). Stanford University. Retrieved from [Link]

  • Continuous synthesis of metal halide perovskite nanoparticles with sharp and stable emission. (n.d.). University of Cambridge. Retrieved from [Link]

  • Synthesis and Applications of Halide Perovskite Nanocrystals in Optoelectronics. (2023). MDPI. Retrieved from [Link]

  • A High-Throughput Synthesis Protocol for Accelerated Exploration of Novel Mixed Perovskite Materials. (2022). UPCommons. Retrieved from [Link]

  • Improving the performance of perovskite solar cells by adding 1,8-diiodooctane in the CH3NH3PbI3 perovskite layer. (n.d.). ResearchGate. Retrieved from [Link]

  • Spacer Switched Two Dimensional Tin Bromide Perovskites Leading to Ambient Stable Near Unity Photoluminescence Quantum Yield. (n.d.). ChemRxiv. Retrieved from [Link]

  • Increasing the wettability and reducing excess PbI2 using diamine hydrobromides with different lengths at the buried interface of the 3D perovskite film. (n.d.). RSC Publishing. Retrieved from [Link]

  • Gram-Scale Synthesis and Optical Properties of Self-Trapped-Exciton-Emitting Two-Dimensional Tin Halide Perovskites. (2025). MDPI. Retrieved from [Link]

  • Compositional and orientational control in metal halide perovskites of reduced dimensionality. (n.d.). Sargent Group. Retrieved from [Link]

  • 2D Halide Perovskite Phase Formation Dynamics and Their Regulation by Co‐Additives for Efficient Solar Cells. (2023). Advanced Materials Interfaces. Retrieved from [Link]

  • Halide perovskites: low dimensions for devices. (n.d.). EMRS. Retrieved from [Link]

  • Dimensionality Control of Inorganic and Hybrid Perovskite Nanocrystals by Reaction Temperature: From No‐Confinement to 3D and 1D Quantum Confinement. (2026). ResearchGate. Retrieved from [Link]

  • Defects in Halide Perovskites: Does It Help to Switch from 3D to 2D?. (2024). The Journal of Physical Chemistry C. Retrieved from [Link]

  • Physicists explain the remarkable energy-harvesting efficiency of perovskite solar cells. (2026). University of Groningen. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Non-Radiative Recombination in PeLEDs via Diamine Additive Engineering

Topic: Reducing non-radiative recombination in Perovskite Light-Emitting Diodes (PeLEDs) using diamine additives. Audience: Materials Scientists, Device Physicists, and R&D Engineers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing non-radiative recombination in Perovskite Light-Emitting Diodes (PeLEDs) using diamine additives. Audience: Materials Scientists, Device Physicists, and R&D Engineers. Format: Technical Support Hub (Troubleshooting Modules, FAQs, Protocols).

Core Technical Directive

Subject Matter Expert (SME) Note: Non-radiative recombination is the primary efficiency killer in PeLEDs, predominantly caused by undercoordinated Lead (


) defects at grain boundaries and surfaces. Diamine additives (e.g., Ethylenediamine [EDA], 1,3-Propanediamine [PDA]) function as bidentate Lewis bases. They chelate with 

defects, effectively "healing" the trap states and suppressing non-radiative decay channels. This guide provides actionable protocols to implement this passivation strategy.

Troubleshooting Modules

Module A: Precursor Solution & Phase Control

Issue: My precursor solution turns turbid or precipitates immediately after adding the diamine.

Diagnosis: Diamines are strong Lewis bases and can react too aggressively with


 or organic cations (like Formamidinium, FA) in the solution, leading to the formation of insoluble complexes or premature colloids before spin-coating.

Corrective Action:

  • Order of Addition: Do not add diamine directly to the

    
    /
    
    
    
    powder. Dissolve the perovskite salts (CsBr,
    
    
    , organic spacers) in the host solvent (DMSO/DMF) first to form a clear solution.
  • Dilution Strategy: Prepare a separate dilute stock solution of the diamine (e.g., EDA) in the host solvent (e.g., 10 mg/mL in DMF). Add this stock solution to the perovskite precursor dropwise under vigorous stirring.

  • Protonation State: Ensure you are using the correct form. For some quasi-2D recipes, the diamine must be protonated (converted to a salt, e.g.,

    
    ) to act as a spacer cation rather than just a surface ligand.
    

Issue: I am targeting blue emission, but adding PDA causes a green-shift or multiple emission peaks.

Diagnosis: In mixed-halide (Cl/Br) blue PeLEDs, symmetric diamines like PDA can induce phase segregation.[1] The diamine may preferentially bind to Br-rich domains, causing them to aggregate and emit at lower energy (green), destroying color purity.

Corrective Action:

  • Switch to Asymmetric Diamines: Use asymmetric ligands (e.g., 2-phenoxyethylamine or specific asymmetric diamines like DPDA). These disrupt the lattice ordering enough to prevent macro-phase segregation while maintaining quantum confinement [1].

  • Check Stoichiometry: Ensure the ratio of Diamine:Pb is strictly controlled (typically < 10 mol% for passivation, higher for DJ-phase spacers).

Module B: Film Morphology & Defect Passivation

Issue: The PLQY (Photoluminescence Quantum Yield) of the film is high, but the device EQE is low.

Diagnosis: This indicates a disconnect between optical quality and electrical transport. The diamine layer might be too thick, creating an insulating barrier that blocks charge injection, or the interface with the Transport Layer (ETL/HTL) is poor.

Corrective Action:

  • Concentration Sweep: Perform a logarithmic concentration sweep of the diamine (e.g., 0.1, 0.5, 1.0, 5.0 mg/mL). You need a monolayer coverage, not a bulk layer.

  • Solvent Washing: If applying diamine as a post-treatment (surface passivation), wash the film with a non-polar solvent (e.g., Toluene or Chlorobenzene) immediately after spin-coating the diamine to remove excess insulating molecules.

Issue: My device shows rapid degradation (T50 < 10 mins).

Diagnosis: While diamines passivate defects, unreacted amine groups are hygroscopic and can attract moisture. Alternatively, Joule heating is causing the desorption of volatile diamines (like EDA).

Corrective Action:

  • Ligand Anchoring: Use diamines with heavier or conjugated backbones (e.g., phenyl-diamines) which have higher thermal stability than short alkyl-diamines.

  • Cross-linking: Investigate cross-linkable diamines that polymerize upon annealing, locking the passivation layer in place.

Mechanism Visualization

The following diagram illustrates the dual-action mechanism of diamine additives: Surface Passivation (healing defects) and Phase Confinement (creating Quasi-2D structures).

G Defect Defect Site (Undercoordinated Pb2+) Complex Coordinate Bond (N -> Pb) Defect->Complex Accepts e- Diamine Diamine Additive (e.g., EDA, PDA) Diamine->Complex Donates Lone Pair PhaseControl Phase Engineering (Quasi-2D Formation) Diamine->PhaseControl Acts as Spacer (if salt) Result Passivated State (Trap State Removed) Complex->Result Eliminates Non-Radiative Pathway Radiative Enhanced Radiative Recombination (High PLQY) Result->Radiative Trap Density Down Confine Quantum Well Confinement PhaseControl->Confine Dielectric Contrast Confine->Radiative Exciton Binding Energy Up

Caption: Mechanism of diamine-mediated defect healing and quantum confinement in PeLEDs.

Standard Operating Protocol (SOP)

Protocol: EDA Surface Passivation for


 Green PeLEDs 
Based on high-efficiency protocols validated in literature [2].
Materials:
  • Perovskite:

    
     precursor (0.4 M in DMSO).
    
  • Passivator: Ethylenediamine (EDA) (Sigma-Aldrich, >99%).

  • Solvent: Isopropanol (IPA) or Toluene (Anhydrous).

Step-by-Step Workflow:
  • Precursor Deposition:

    • Spin-coat

      
       solution onto the substrate (e.g., ITO/PEDOT:PSS) at 3000 rpm for 60s.
      
    • Critical: Anneal at 70°C for 10 min to crystallize the film.

  • Passivation Solution Prep:

    • Prepare a stock solution of EDA in IPA.

    • Target Concentration: 1.0 mg/mL. (Note: Concentrations >5 mg/mL often dissolve the perovskite).

  • Surface Treatment (Dynamic Spin-Coating):

    • Set spinner to 4000 rpm.

    • While spinning, drop-cast 50 µL of the EDA/IPA solution onto the crystallized perovskite film.

    • Continue spinning for 30s to dry the solvent.

  • Post-Annealing:

    • Anneal the passivated film at 100°C for 5 minutes.

    • Why? This promotes the chemical bonding between the amine N and surface Pb, and removes residual solvent.

  • Device Completion:

    • Deposit ETL (e.g., TPBi) and Cathode (LiF/Al) via thermal evaporation.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Formation cluster_1 Step 2: Passivation cluster_2 Step 3: Device P1 Spin-Coat Perovskite P2 Anneal (Crystallization) P1->P2 P3 Apply Diamine (Dynamic Spin) P2->P3 Cool down P4 Solvent Evaporation P3->P4 P5 ETL/Cathode Evaporation P4->P5 Transfer to Evaporator P6 Encapsulation P5->P6

Caption: Fabrication workflow for surface-passivated PeLEDs.

Frequently Asked Questions (FAQ)

Q: Can I use diamines for Tin (Sn) based PeLEDs? A: Yes. Sn-based perovskites are extremely prone to oxidation (


). Diamines can act as reducing agents and capping ligands to prevent oxidation, significantly improving the stability of lead-free devices [3].

Q: What is the difference between using EDA and PEI (Polyethylenimine)? A: EDA is a small molecule, while PEI is a polymer. EDA penetrates deeper into grain boundaries due to its size, offering better bulk passivation. PEI forms a surface "skin" which is excellent for work-function modification but can be too insulating if not ultra-thin.

Q: How do I verify that the diamine actually passivated the defects? A: You must run Space Charge Limited Current (SCLC) measurements.

  • Fabricate "electron-only" devices (ITO/SnO2/Perovskite/PCBM/Ag).

  • Measure the J-V curve in the dark.

  • Calculate the Trap-Filled Limit Voltage (

    
    ) . A lower 
    
    
    
    in the diamine-treated device compared to the control indicates reduced trap density (
    
    
    ).

Data Summary: Impact of Diamines

MetricControl Device (No Additive)Diamine Treated (EDA/PDA)Mechanism
EQE (Max) ~2 - 5%> 15 - 20% Suppression of non-radiative recombination.
PL Lifetime (

)
< 10 ns> 100 ns Reduced trap-assisted decay.
Trap Density (

)


Lewis base passivation of

.
EL Stability (

)
MinutesHours Inhibition of ion migration and moisture ingress.

References

  • Spectral Stable Blue-Light-Emitting Diodes via Asymmetric Organic Diamine Based Dion–Jacobson Perovskites. Journal of the American Chemical Society. Link

  • Amine-Based Passivating Materials for Enhanced Optical Properties and Performance of Organic–Inorganic Perovskites in Light-Emitting Diodes. The Journal of Physical Chemistry Letters. Link

  • Reducing Nonradiative Recombination Losses in Tin-Based Perovskite LEDs Utilizing a Self-Assembled Monolayer. ACS Applied Materials & Interfaces. Link

  • Rational molecular passivation for high-performance perovskite light-emitting diodes. Nature Photonics (Cited via Diva-portal). Link

Sources

Optimization

Technical Support Center: Perovskite Films Containing Octane-1,8-diamine Dihydrobromide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the degradation of perovskite films incorporating Octane-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the degradation of perovskite films incorporating Octane-1,8-diamine dihydrobromide (ODA). The content is structured to offer both high-level insights through frequently asked questions and in-depth, actionable solutions in the troubleshooting guide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role and impact of Octane-1,8-diamine dihydrobromide (ODA) on the stability of perovskite films.

Q1: What is the primary function of Octane-1,8-diamine dihydrobromide (ODA) in perovskite films?

A1: Octane-1,8-diamine dihydrobromide (ODA) is primarily used as a large organic spacer cation to form a two-dimensional (2D) or quasi-2D perovskite layer on top of the three-dimensional (3D) bulk perovskite. This 2D capping layer serves multiple functions: it passivates surface defects, enhances moisture resistance due to the hydrophobic nature of the long alkyl chain, and can improve the overall stability of the perovskite film against environmental stressors.[1][2]

Q2: How does the incorporation of ODA affect the long-term stability of perovskite solar cells?

A2: The incorporation of ODA to create a 2D/3D heterostructure generally enhances the long-term operational stability of perovskite solar cells. The 2D layer acts as a protective barrier against moisture and can suppress ion migration, a common degradation pathway in 3D perovskites.[1][2] However, the concentration and deposition method of ODA are critical; excessive amounts can create an insulating layer that hinders charge transport, negatively impacting device efficiency and long-term performance.[3]

Q3: Are there any specific degradation pathways associated with the ODA molecule itself?

A3: While ODA enhances stability, the long alkyl chain and the ammonium groups can be susceptible to degradation under prolonged stress. Potential degradation pathways include the deprotonation of the ammonium groups in the presence of moisture and heat, which can disrupt the 2D perovskite structure. Furthermore, the interaction of the ODA cation with migrating halide ions under illumination and electrical bias can lead to the gradual breakdown of the passivating layer.

Q4: What are the key environmental factors that accelerate the degradation of ODA-containing perovskite films?

A4: Like most perovskite films, those containing ODA are susceptible to a combination of environmental stressors. The most significant factors are:

  • Moisture: Can lead to the hydration of the perovskite lattice and the degradation of the organic cations.[4]

  • Oxygen: In the presence of light, oxygen can cause photo-oxidation of the perovskite material.

  • Elevated Temperatures: Can accelerate the decomposition of the organic components, including ODA, and promote ion migration.[5]

  • UV Light: Can induce the formation of defects and accelerate the decomposition of the organic cations.

The combination of these factors, particularly damp heat and continuous illumination, presents the most aggressive environment for degradation.[5]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the fabrication and operation of perovskite films containing ODA.

Issue 1: Rapid Decrease in Photovoltaic Performance Upon Exposure to Ambient Air

Symptoms:

  • A significant drop in power conversion efficiency (PCE) within hours or a few days of exposure to ambient conditions.

  • Noticeable decrease in open-circuit voltage (Voc) and fill factor (FF).

  • Visible color change of the film from dark brown/black to yellow.

Potential Causes & Scientific Rationale:

  • Moisture Ingress and Perovskite Hydration: The primary cause is often the infiltration of water molecules into the perovskite lattice. While the hydrophobic ODA layer offers protection, defects such as pinholes or incomplete coverage can provide pathways for moisture to reach the underlying 3D perovskite. Water molecules can then coordinate with the lead halide framework, leading to the formation of hydrated perovskite species and eventual decomposition into lead iodide (PbI2), which is characterized by a yellow color.[4][6]

  • Incomplete Formation of the 2D Capping Layer: An improperly formed or non-uniform ODA-based 2D layer will have limited passivating and protective capabilities. This can result from suboptimal deposition parameters, such as incorrect concentration of the ODA solution or inappropriate spin-coating speeds.

Diagnostic Workflow:

  • Visual Inspection: Examine the film under an optical microscope for visible signs of degradation, such as the appearance of yellow spots or regions of discoloration.

  • UV-Vis Spectroscopy: Measure the absorption spectrum of the film. The emergence of a characteristic absorption peak around 510 nm is indicative of PbI2 formation.

  • X-ray Diffraction (XRD): Perform XRD analysis to detect the presence of PbI2, which exhibits a strong diffraction peak at approximately 12.7°.[6] A decrease in the intensity of the main perovskite peaks will also be observed.

  • Photoluminescence (PL) Spectroscopy: A significant quenching of the PL signal and a potential blue shift in the emission peak can indicate the formation of trap states and degradation of the perovskite.

Solutions & Preventative Measures:

  • Optimize 2D Layer Deposition:

    • Concentration Tuning: Systematically vary the concentration of the ODA solution used for the 2D layer deposition to find the optimal balance between passivation and charge transport.

    • Solvent Engineering: Utilize solvent mixtures that promote uniform coating and complete reaction of the ODA with the 3D perovskite surface.

  • Improve Film Morphology:

    • Antisolvent Treatment: Employ an antisolvent dripping step during the spin-coating of the 3D perovskite layer to create a more compact and pinhole-free film before depositing the ODA layer.

  • Encapsulation: For long-term stability, encapsulate the device using a moisture-impermeable barrier, such as glass with an epoxy sealant, to prevent ambient exposure.[7]

Experimental Protocol: UV-Vis Spectroscopy for Degradation Monitoring

  • Fabricate a fresh perovskite film with the ODA capping layer on a transparent conductive oxide (TCO) coated glass substrate.

  • Measure the initial UV-Vis absorption spectrum of the film from 400 nm to 800 nm.

  • Store the film in a controlled environment with a specific relative humidity (e.g., 50% RH).

  • Measure the UV-Vis absorption spectrum at regular intervals (e.g., every 24 hours).

  • Analyze the spectra for the appearance and growth of the PbI2 peak at ~510 nm.

Issue 2: Gradual Performance Degradation Under Continuous Illumination (Photo-instability)

Symptoms:

  • A slow but steady decrease in PCE over several hours of continuous operation under a solar simulator.

  • A noticeable "burn-in" effect where the initial efficiency is high but then declines to a lower stable value.

  • Changes in the shape of the J-V curve, particularly a decrease in the fill factor.

Potential Causes & Scientific Rationale:

  • Ion Migration: Under illumination and applied bias, mobile ions within the perovskite lattice (primarily iodide vacancies and organic cations) can migrate. This can lead to the accumulation of ions at the interfaces, creating an internal electric field that opposes the built-in field of the solar cell and hinders charge extraction. The ODA layer can help to suppress this, but it may not eliminate it entirely, especially at the 2D/3D interface.

  • Photo-oxidation: The combination of light and oxygen can generate reactive oxygen species that can attack the perovskite lattice and the organic cations, including ODA. This can lead to the formation of trap states and non-radiative recombination centers.

  • Phase Segregation: In mixed-halide perovskites, illumination can induce the formation of iodide-rich and bromide-rich domains, which can act as charge traps.

Diagnostic Workflow:

  • Time-Resolved Photoluminescence (TRPL): Measure the charge carrier lifetime before and after prolonged illumination. A significant decrease in the lifetime suggests the formation of non-radiative recombination centers.

  • Light-Soaking Tests: Monitor the PCE of the device under continuous 1-sun illumination in a controlled atmosphere (e.g., nitrogen and then in air) to decouple the effects of light from oxygen and moisture.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements in the dark and under illumination to probe changes in charge transport and recombination resistance. An increase in the recombination resistance after light soaking can indicate the formation of interfacial barriers.

Solutions & Preventative Measures:

  • Compositional Engineering:

    • Incorporate small amounts of other cations (e.g., Cs+, Rb+) or halides (e.g., Br-, Cl-) into the 3D perovskite precursor to increase the activation energy for ion migration and improve phase stability.[8]

  • Interface Passivation:

    • Introduce a thin, wide-bandgap material (e.g., a different passivating agent) at the interface between the perovskite and the charge transport layers to further reduce defect density and suppress ion migration.

  • UV Filtering: Use a UV filter during device operation or incorporate a UV-blocking layer in the device stack to prevent high-energy photons from damaging the perovskite film.

Degradation Pathway Diagram:

cluster_stressors Environmental Stressors cluster_film ODA-Perovskite Film cluster_degradation Degradation Mechanisms Light Light Ion_Migration Ion Migration Light->Ion_Migration Photo_Oxidation Photo-oxidation Light->Photo_Oxidation Oxygen Oxygen Oxygen->Photo_Oxidation Moisture Moisture ODA_Layer ODA 2D Layer Moisture->ODA_Layer Attack Hydration Perovskite Hydration Moisture->Hydration Perovskite_3D 3D Perovskite Bulk ODA_Layer->Perovskite_3D Protection Interfaces Interfaces PbI2_Formation PbI2 Formation Interfaces->PbI2_Formation Ion_Migration->Interfaces Photo_Oxidation->Interfaces Hydration->PbI2_Formation

Sources

Reference Data & Comparative Studies

Validation

The Double-Edged Sword: How Diamine Chain Length Dictates Perovskite Stability and Performance

An In-Depth Technical Guide The meteoric rise of metal halide perovskites in the photovoltaic and optoelectronic fields is undeniable, driven by their exceptional power conversion efficiencies (PCEs). However, the Achill...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

The meteoric rise of metal halide perovskites in the photovoltaic and optoelectronic fields is undeniable, driven by their exceptional power conversion efficiencies (PCEs). However, the Achilles' heel of traditional three-dimensional (3D) perovskites remains their poor long-term stability against environmental factors like moisture, heat, and light[1][2]. A leading strategy to overcome this is dimensional engineering—introducing bulky organic cations to create layered two-dimensional (2D) or quasi-2D Ruddlesden-Popper (RP) and Dion-Jacobson (DJ) phases.

This guide focuses on a critical, yet nuanced, aspect of this strategy: the use of diammonium cations as spacers and the profound impact their alkyl chain length (-(CH₂)n-) has on the resulting perovskite's structural integrity, optoelectronic behavior, and, ultimately, its performance and stability in a device. We will dissect the causal mechanisms, provide comparative experimental data, and detail the protocols necessary to explore these effects in your own research.

The Fundamental Role of Diamine Spacers

Unlike their monofunctional counterparts (e.g., butylammonium) that create a van der Waals gap between inorganic layers in RP-type perovskites, bifunctional diammonium cations (⁺H₃N-(CH₂)n-NH₃⁺) can bridge adjacent inorganic slabs. This forms DJ-type perovskites, which lack the van der Waals gap and can exhibit improved structural stability and charge transport due to stronger interlayer interactions[1][3]. The length of the alkyl chain connecting the two ammonium groups is a powerful tuning parameter that directly controls the distance between the conductive inorganic layers.

The Impact of Chain Length: A Comparative Analysis

The choice of diamine chain length presents a crucial trade-off. Shorter chains generally favor efficient charge transport, while longer chains can enhance environmental stability. Finding the optimal balance is key to designing high-performance, long-lasting devices.

Structural and Crystallographic Effects

The length of the -(CH₂)n- chain directly dictates the interlayer spacing between the inorganic [PbI₆]⁴⁻ octahedra. As the chain length increases, this spacing widens. This has several consequences:

  • Crystallinity and Orientation: Shorter diamine chains, such as in 1,4-butanediamine (BDA, n=4), have been shown to improve crystallinity and promote a more vertical crystal orientation compared to their monoamine equivalents[4][5][6]. This vertical alignment is critical for efficient charge transport across the film to the electrodes. Conversely, very long chains can sometimes negatively affect crystal orientation[7].

  • Lattice Strain and Distortion: The geometric fit of the diamine within the perovskite lattice is crucial. Chains of an awkward length can introduce lattice distortion. For example, in a study comparing ethylenediamine (EDA, n=2), 1,3-propanediammonium (PDA, n=3), and BDA (n=4), the PDA-based perovskite exhibited significant lattice distortion, which created a larger barrier to energy transfer between layers[8][9]. Selecting diamines with shorter side chains is often more favorable for forming a stable 2D structure with minimal distortion[1].

cluster_0 Short-Chain Diamine (e.g., BDA, n=4) cluster_1 Long-Chain Diamine (e.g., ODA, n=8) Layer1_short Inorganic Layer Spacer_short ⁺H₃N-(CH₂)₄-NH₃⁺ Layer1_short->Spacer_short  Small Interlayer Spacing Favors Vertical Orientation & Charge Transport Layer2_short Inorganic Layer Spacer_short->Layer2_short  Small Interlayer Spacing Favors Vertical Orientation & Charge Transport Layer1_long Inorganic Layer Spacer_long ⁺H₃N-(CH₂)₈-NH₃⁺ Layer1_long->Spacer_long  Large Interlayer Spacing Hinders Charge Transport & Enhances Hydrophobicity Layer2_long Inorganic Layer Spacer_long->Layer2_long  Large Interlayer Spacing Hinders Charge Transport & Enhances Hydrophobicity cluster_workflow Experimental Workflow A 1. Precursor Solution Prep B 2. Substrate Cleaning & HTL A->B C 3. Spin Coating (Glovebox) B->C D 4. Annealing (100°C) C->D E 5. Characterization (XRD, SEM, J-V, Stability) D->E

Sources

Comparative

Benchmarking Perovskite Solar Cells: An In-Depth Comparison of Octane-1,8-diamine Dihydrobromide as a Performance-Enhancing Additive

In the rapidly advancing field of perovskite photovoltaics, the strategic use of additives is paramount to achieving high-efficiency and stable solar cells. This guide provides a comprehensive comparison of perovskite so...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of perovskite photovoltaics, the strategic use of additives is paramount to achieving high-efficiency and stable solar cells. This guide provides a comprehensive comparison of perovskite solar cells fabricated with and without the novel additive, Octane-1,8-diamine dihydrobromide (ODADB). We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols for the fabrication and characterization of these devices. This guide is intended for researchers and scientists in the field of solar energy and materials science, offering a technical and practical overview of the benefits of employing long-chain diamine additives in perovskite solar cell manufacturing.

The Critical Role of Additives in Perovskite Solar Cell Performance

Perovskite solar cells (PSCs) have garnered significant attention for their potential to rival and even surpass the efficiency of traditional silicon-based solar cells. However, the polycrystalline nature of perovskite thin films often leads to a high density of defects, such as grain boundaries and uncoordinated ions, which can act as non-radiative recombination centers, limiting device performance and long-term stability.

Additive engineering has emerged as a powerful strategy to mitigate these issues. By incorporating small amounts of specific compounds into the perovskite precursor solution, it is possible to control the crystallization process, passivate defects, and enhance the overall quality of the perovskite film. Diamine-based additives, in particular, have shown great promise in improving both the efficiency and stability of PSCs. These molecules can interact with the perovskite structure in multiple beneficial ways, including surface passivation and the formation of low-dimensional perovskite layers that protect the bulk 3D perovskite from environmental degradation.

This guide focuses on Octane-1,8-diamine dihydrobromide (ODADB), a long-chain diammonium salt, and provides a comparative analysis of its impact on the performance of perovskite solar cells. While direct performance data for the dihydrobromide is emerging, we will draw upon highly relevant findings from its iodide analogue, Octane-1,8-diamine dihydroiodide (ODADI), which has been shown to significantly enhance the power conversion efficiency and stability of wide-bandgap perovskite solar cells[1].

Performance Benchmark: With and Without Octane-1,8-diamine Dihydrobromide

The inclusion of long-chain diammonium halides, such as ODADB, in the perovskite precursor solution has a profound impact on the key performance metrics of the resulting solar cells. The following table summarizes the comparative performance of wide-band-gap perovskite solar cells fabricated with and without the closely related additive, Octane-1,8-diamine dihydroiodide (ODADI), as a benchmark[1].

Performance MetricControl Device (Without Additive)Device with ODADI Additive
Power Conversion Efficiency (PCE)~19-20%22.06%
Open-Circuit Voltage (Voc)LowerHigher
Short-Circuit Current Density (Jsc)LowerHigher
Fill Factor (FF)LowerHigher
Stability (unencapsulated, in air)LowerMaintained initial efficiency for ~500 hours

These results demonstrate a significant enhancement in all key photovoltaic parameters upon the addition of the long-chain diamine. The improvement in PCE is a direct consequence of the increases in Voc, Jsc, and FF, which can be attributed to the mechanisms discussed in the following section.

Mechanism of Performance Enhancement

The performance improvements observed with the incorporation of ODADB can be attributed to several key mechanisms that influence the perovskite film formation and its optoelectronic properties.

Suppression of Intermediate Phases and Controlled Crystallization

During the fabrication of perovskite films, the formation of undesirable intermediate phases can negatively impact the final film quality. In-situ photoluminescence (PL) measurements have revealed that long-chain diammonium additives like ODADI can suppress the formation of these intermediate phases, leading to a more direct and controlled crystallization of the desired perovskite phase[1]. This results in a more uniform film with improved crystallinity.

Defect Passivation

The ammonium head groups of the diamine molecule can effectively passivate various types of defects present at the surface and grain boundaries of the perovskite film. This includes halide vacancies and uncoordinated lead ions, which are common sources of non-radiative recombination. By neutralizing these defects, the charge carrier lifetime is extended, leading to a higher open-circuit voltage and fill factor.

Enhanced Film Morphology

The presence of long-chain organic cations can influence the grain growth and overall morphology of the perovskite film. Additives like ODADB can lead to the formation of larger, more uniform grains with fewer grain boundaries, which reduces charge carrier scattering and improves charge transport throughout the active layer.

The following diagram illustrates the proposed mechanism of how ODADB influences the perovskite crystallization process.

Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Characterization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone ETL ETL Deposition (SnO2) UV_Ozone->ETL Perovskite Perovskite Deposition (Control or with ODADB) ETL->Perovskite HTL HTL Deposition (Spiro-OMeTAD) Perovskite->HTL Electrode Metal Electrode Deposition (Au/Ag) HTL->Electrode JV_Measurement J-V Measurement (PCE, Voc, Jsc, FF) Electrode->JV_Measurement XRD XRD (Crystallinity) Electrode->XRD SEM SEM (Morphology) Electrode->SEM PL PL Spectroscopy (Carrier Dynamics) Electrode->PL

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Octane-1,8-diamine Dihydrobromide

Executive Summary This guide outlines the definitive protocol for the disposal of Octane-1,8-diamine dihydrobromide (CAS: 148485-83-8 for the salt; Free base CAS: 373-44-4). As a Senior Application Scientist, I emphasize...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide outlines the definitive protocol for the disposal of Octane-1,8-diamine dihydrobromide (CAS: 148485-83-8 for the salt; Free base CAS: 373-44-4). As a Senior Application Scientist, I emphasize that this compound presents a dual-hazard profile: the corrosive/toxic nature of the alkyl amine and the acidic potential of the hydrobromide counterion.

Critical Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems (drains). The nitrogenous backbone poses significant aquatic toxicity risks, and the bromide component requires specific incineration protocols to prevent acid gas release.

Part 1: Chemical Profile & Risk Assessment

Effective disposal starts with understanding what you are discarding. This compound is an organic ammonium salt. Upon dissolution or thermal decomposition, it dissociates into the free amine and hydrobromic acid (HBr).

Physicochemical Data for Disposal Logistics
ParameterValue / CharacteristicOperational Implication
Molecular Formula

Contains Nitrogen and Halogens.[1][2][3] Requires specific incineration scrubbing.
Physical State Solid (Crystalline powder)Hygroscopic. Keep containers tightly sealed to prevent "caking" before disposal.
Solubility High (Water), Moderate (Polar organics)Do not mix with non-polar organic waste (e.g., Hexanes) to avoid precipitation/clogs.
Acidity (pH) Acidic in aqueous solutionDo not mix with Bleach (NaOCl). Risk of toxic chloramine or bromine gas formation.
Incompatibilities Strong Oxidizers, Acid Chlorides, NitritesCrucial: Mixing with nitrites can form carcinogenic nitrosamines.

Scientist-to-Scientist Insight:

Why the "Dihydrobromide" matters: Unlike the free base (which is caustic and volatile), the salt form is stable but releases corrosive HBr gas when heated. Your waste stream must be tagged for "Halogenated Incineration" to ensure the facility uses an alkaline scrubber to capture the bromine.

Part 2: Pre-Disposal Logistics & Segregation

Before moving waste to the central accumulation area, strictly adhere to these segregation rules to create a self-validating safety system.

Waste Stream Segregation
  • Solid Waste: Collect pure substance, contaminated weighing boats, and gloves in a dedicated solid waste container labeled "Toxic/Corrosive Solids."

  • Liquid Waste:

    • Aqueous: Segregate into "Aqueous - Halogenated" streams.

    • Organic: If dissolved in methanol or DMSO, segregate into "Organic Solvents - Halogenated."

    • Strict Prohibition: Do not combine with "Oxidizing Acids" (e.g., Nitric Acid) or "Base Baths."

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles (ANSI Z87.1). The salt dust is a severe eye irritant.

  • Hands: Nitrile gloves (minimum 5 mil thickness).

  • Respiratory: If handling large quantities of dry powder outside a fume hood, use a P95 particulate respirator.

Part 3: The Disposal Workflow (Decision Tree)

The following protocol utilizes a logic-branching approach to determine the final fate of the material based on its state.

Graphviz Workflow Diagram

DisposalWorkflow Start Waste Generation: Octane-1,8-diamine 2HBr StateCheck Determine Physical State Start->StateCheck SolidBranch Solid Waste (Powder, contaminated debris) StateCheck->SolidBranch Dry Solid LiquidBranch Liquid Waste (Solutions, reaction mixtures) StateCheck->LiquidBranch Solution SolidContainer Container Type: HDPE Wide-Mouth Jar SolidBranch->SolidContainer LiquidCheck Solvent Content Check LiquidBranch->LiquidCheck Labeling Labeling Requirement: 'Organic Amine Salt' 'Contains Bromide' SolidContainer->Labeling Aqueous Aqueous Solution (>50% Water) LiquidCheck->Aqueous Water-based Organic Organic Solution (DMSO, MeOH, etc.) LiquidCheck->Organic Solvent-based Aqueous->Labeling pH Check (4-9) Organic->Labeling Segregate Halogenated DisposalMethod Final Disposal: High-Temp Incineration (w/ Scrubber for HBr) Labeling->DisposalMethod

Caption: Operational decision tree for segregating and packaging Octane-1,8-diamine dihydrobromide waste streams.

Part 4: Detailed Step-by-Step Protocols

Scenario A: Disposal of Solid Reagent (Expired or Excess)
  • Containment: Transfer the solid into a chemically compatible container (HDPE or Amber Glass). Do not use metal containers due to potential corrosion from hydrolysis.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Octane-1,8-diamine dihydrobromide, 98%."

    • Hazard Checkboxes: Toxic, Corrosive.[4]

  • Storage: Store in a secondary containment bin away from strong bases and oxidizers until pickup.

  • Final Fate: The waste management vendor will incinerate this at >1000°C with stack gas scrubbing.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Classification: Because the molecule contains Bromine, the entire liquid volume must be classified as "Halogenated Solvent Waste" (even if the solvent is non-halogenated like Methanol).

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2) due to excess HBr, carefully neutralize to pH 5–9 using Sodium Bicarbonate (

      
      ) before bottling. This prevents pressure buildup in waste drums.
      
    • Caution: Perform this in a fume hood;

      
       gas will evolve.
      
  • Bottling: Use a screw-top safety can or solvent bottle. Leave 10% headspace for expansion.

  • Labeling: Explicitly write "Contains Halogens" on the tag.

Scenario C: Empty Container Management
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the salt (Water or Methanol).

  • Rinsate Disposal: Collect the first rinse and dispose of it as Liquid Waste (Scenario B). Do not pour the first rinse down the drain.

  • Defacing: Cross out the label and mark "Empty."

  • Recycling/Trash: Once triple-rinsed, the glass/plastic container can be discarded in standard glass trash or recycling, depending on institutional policy.

Part 5: Regulatory Compliance & Safety Notes

  • RCRA Status (USA): While Octane-1,8-diamine is not explicitly P-listed or U-listed, it exhibits characteristics of toxicity and corrosivity. It must be managed as a Hazardous Chemical Waste .

  • EPA Code: If the waste is ignitable (due to solvent), use D001 . If corrosive (pH < 2 or > 12.5), use D002 .

  • Drain Disposal: Strictly Prohibited. The amine functionality is toxic to aquatic microorganisms and can disrupt biological stages in wastewater treatment plants [1].

Emergency Spills:

  • Small Spill (< 10g): Sweep up carefully to avoid dust generation. Wipe area with a weak acid (dilute acetic acid) followed by water.

  • Large Spill: Evacuate the area. Contact EHS. The dust is a respiratory irritant (STOT SE 3) [2].

References

  • PubChem. (n.d.). 1,8-Octanediamine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Dartmouth College EHS. (n.d.). Hazardous Waste Disposal Guide: Organic Amines and Salts. Retrieved October 26, 2023, from [Link]

Sources

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